molecular formula C10H10Cl2O B1586277 4,4'-Dichlorobutyrophenone CAS No. 40877-09-6

4,4'-Dichlorobutyrophenone

Cat. No.: B1586277
CAS No.: 40877-09-6
M. Wt: 217.09 g/mol
InChI Key: UKCHLVFIVJBCKE-UHFFFAOYSA-N
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Description

[ The following is a generalized template. You will need to replace the bracketed information with data specific to 4,4'-Dichlorobutyrophenone. ] Introduction this compound is a high-purity organic compound characterized by [ describe physical state, e.g., its solid or liquid form at room temperature ]. It is valued in organic synthesis as a versatile building block for the construction of more complex molecules. Applications and Research Value This compound is primarily used as a pharmaceutical intermediate in research and development. Butyrophenone derivatives are frequently explored for their biological activity and are crucial in medicinal chemistry programs . Researchers utilize this compound to [ speculate based on similar compounds - e.g., study structure-activity relationships, or develop novel chemical entities ]. Its molecular structure, featuring two chloro substituents, makes it a valuable precursor for further functionalization via cross-coupling reactions or nucleophilic substitutions. Quality and Safety Our product is supplied with a typical purity of [ e.g., >97% ], as determined by standard analytical methods such as GC or HPLC. It is intended for research and development purposes only in a laboratory setting. This product is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

IUPAC Name

4-chloro-1-(4-chlorophenyl)butan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10Cl2O/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCHLVFIVJBCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193854
Record name 4,4'-Dichlorobutyrophenone
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Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40877-09-6
Record name 4-Chloro-1-(4-chlorophenyl)-1-butanone
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Record name 4,4'-Dichlorobutyrophenone
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Record name 4,4'-Dichlorobutyrophenone
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Record name 4,4'-dichlorobutyrophenone
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Foundational & Exploratory

4,4'-Dichlorobutyrophenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,4'-Dichlorobutyrophenone: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a critical intermediate in organic synthesis, most notably in the pharmaceutical industry. Its specific structural features, including a reactive carbonyl group and two chlorine substituents, make it a versatile precursor for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical characterization, a representative synthetic protocol, and its primary applications, with a focus on its role in drug development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is foundational to appreciating its reactivity and function.

Nomenclature and Identifiers
  • IUPAC Name : 4-chloro-1-(4-chlorophenyl)butan-1-one[1]

  • Synonyms : this compound

  • CAS Number : 40877-09-6[1]

  • Molecular Formula : C₁₀H₁₀Cl₂O[1]

Molecular Structure

The structure consists of a butyrophenone core with two chlorine atoms. One is attached at the para-position (position 4) of the phenyl ring, and the other is at the terminal position (position 4) of the butyryl side chain.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including solubility, reactivity, and phase.

Qualitative Description

This compound is typically a solid at room temperature, often appearing as a white powder.

Quantitative Data Summary

The following table summarizes key physicochemical properties, which are crucial for designing experimental conditions for synthesis, purification, and analysis.

PropertyValueSource
Molecular Weight 217.09 g/mol [1]
Exact Mass 216.0108703 Da[1]
Melting Point 42 - 43 °C
Boiling Point 209 - 210 °C
Density ~1.23 g/cm³[2][3]
Appearance White Solid / Powder[4]
Solubility Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[3]

Synthesis and Manufacturing

The synthesis of butyrophenone derivatives often involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

Synthetic Pathway: Friedel-Crafts Acylation

A common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, making it a potent electrophile that can attack the electron-rich chlorobenzene ring. The para-substitution is favored due to the directing effect of the chlorine atom on the benzene ring and steric hindrance at the ortho positions.

workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Chlorobenzene Chlorobenzene Reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Chlorobenzene->Reaction AcylChloride 4-Chlorobutyryl Chloride AcylChloride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction activates Product This compound Reaction->Product

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis via Friedel-Crafts acylation.

Materials:

  • Chlorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Loading: Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Acyl Chloride: Add 4-chlorobutyryl chloride dropwise to the stirred suspension of AlCl₃ in DCM.

  • Addition of Chlorobenzene: Following the addition of the acyl chloride, add chlorobenzene dropwise via the addition funnel, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint.

G cluster_input Sample cluster_methods Analytical Methods cluster_output Data Output Sample Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity informs

Caption: Workflow for the analytical characterization of this compound.

Spectroscopic Data Interpretation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5]

    • ¹H NMR : The proton NMR spectrum will show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the dichlorophenyl ring will appear as two doublets in the downfield region (approx. 7.5-8.0 ppm) due to their proximity to the electron-withdrawing carbonyl group. The aliphatic protons of the butyl chain will appear as triplets in the upfield region (approx. 2.0-3.8 ppm).

    • ¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (highly deshielded, ~195-200 ppm), aromatic carbons (128-140 ppm), and the aliphatic carbons of the side chain (~25-45 ppm).[6]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule.[7]

    • A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone.

    • Bands in the 1585-1600 cm⁻¹ region correspond to C=C stretching within the aromatic ring.[8]

    • Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ .[9]

    • C-Cl stretching vibrations typically appear in the fingerprint region, around 700-800 cm⁻¹ .

  • Mass Spectrometry (MS) : MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

    • In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216, with characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

    • Common fragmentation patterns would involve cleavage alpha to the carbonyl group (McLafferty rearrangement) and loss of the chlorobutyl side chain.

Summary of Analytical Data
TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsTwo doublets, ~7.5-8.0 ppm
Aliphatic ProtonsThree multiplets (triplets), ~2.0-3.8 ppm
¹³C NMR Carbonyl Carbon~195-200 ppm
Aromatic Carbons~128-140 ppm
IR C=O StretchStrong, sharp band at ~1685 cm⁻¹
C-Cl Stretch~700-800 cm⁻¹
MS Molecular Ion (M⁺)m/z 216 (with Cl isotope pattern)

Applications in Drug Development

This compound is a key building block, particularly in the synthesis of butyrophenone-class antipsychotic drugs.

Intermediate for Haloperidol Synthesis

The most prominent application of this compound is as a direct precursor to Haloperidol , a widely used typical antipsychotic medication for treating schizophrenia and other psychiatric disorders.[10] The butyrophenone scaffold is a well-established pharmacophore for dopamine D₂ receptor antagonists.

The synthesis involves a nucleophilic substitution reaction where the terminal chlorine atom on the butyryl chain of this compound is displaced by the secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine.[11]

G start This compound process Nucleophilic Substitution start->process intermediate 4-(4-chlorophenyl)-4-hydroxypiperidine intermediate->process end Haloperidol process->end

Caption: Synthetic pathway from this compound to Haloperidol.

This transformation highlights the strategic importance of this compound, as the two distinct chlorine atoms allow for sequential and regioselective reactions, a critical aspect of complex molecule synthesis.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety.

GHS Hazard Classification

According to safety data sheets, this compound is classified with the following hazards:

  • H302 : Harmful if swallowed[1]

  • H315 : Causes skin irritation[1]

  • H318 : Causes serious eye damage[1]

  • H335 : May cause respiratory irritation[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-defined chemical properties, predictable reactivity, and established synthetic routes make it an invaluable intermediate in organic chemistry. Its critical role as a precursor in the synthesis of essential medicines like Haloperidol underscores its contribution to the pharmaceutical field. A thorough understanding of its structure, properties, and safe handling is crucial for researchers and professionals in drug development and chemical manufacturing.

References

An In-depth Technical Guide to 4,4'-Dichlorobutyrophenone (CAS: 40877-09-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical examination of 4,4'-Dichlorobutyrophenone, a molecule of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. This guide moves beyond a simple recitation of facts, instead offering a narrative grounded in the principles of chemical synthesis, reactivity, and application. As your senior application scientist, my objective is to provide not just the "what" but the "why"—the underlying causality that informs experimental design and interpretation. Herein, we will explore the synthesis of this compound, delve into its physicochemical and spectral properties, and discuss its potential applications, all while maintaining a rigorous commitment to scientific integrity and practical utility.

Section 1: Compound Profile and Physicochemical Properties

This compound, with the CAS number 40877-09-6, is a disubstituted aromatic ketone.[1] Its structure is characterized by a butyrophenone core with two chlorine atoms substituting at the 4 and 4' positions. This dichlorination significantly influences the molecule's reactivity and potential biological activity. The IUPAC name for this compound is 4-chloro-1-(4-chlorophenyl)butan-1-one.[1][2][3]

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate everything from appropriate storage conditions to its behavior in various reaction environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₂OPubChem[1], Thermo Fisher Scientific[2][3]
Molecular Weight 217.09 g/mol PubChem[1], SpectraBase[4][5][6]
Appearance Clear colorless to yellow to orange liquidThermo Fisher Scientific[2][3]
Boiling Point 141 °C at 12 mmHgChemicalBook[7]
Density 1.23 g/cm³ChemicalBook[7]
Refractive Index 1.5570-1.5610 at 20°CThermo Fisher Scientific[2][3]
Solubility Soluble in organic solvents like ethanol, n-hexane, and dichloromethane; insoluble in water.ChemBK[8]

Section 2: Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[9][10] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[9][11]

The Underlying Chemistry: A Step-by-Step Mechanistic Look

The Friedel-Crafts acylation proceeds through a well-established mechanism. The choice of a potent Lewis acid, such as aluminum chloride (AlCl₃), is critical. Its role is to activate the acylating agent, creating a highly electrophilic species, the acylium ion, which is then susceptible to attack by the aromatic ring.

Friedel_Crafts_Acylation

A Validated Experimental Protocol

This protocol is a representative method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

  • Chlorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Reactants: Slowly add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of AlCl₃. Following this, add chlorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Section 3: Spectroscopic and Analytical Characterization

The identity and purity of a synthesized compound are unequivocally established through a combination of spectroscopic and analytical techniques.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features and ObservationsSource
¹³C NMR Spectra available for review.SpectraBase[4][6]
GC-MS Mass spectrum data is available, providing fragmentation patterns for structural confirmation.SpectraBase[5]
FTIR Infrared spectrum reveals characteristic absorptions for the carbonyl group (C=O) and aromatic C-Cl bonds.SpectraBase
UV-Vis UV-Visible spectrum provides information on the electronic transitions within the molecule.SpectraBase

Analytical methods for the determination of chlorinated aromatic compounds often involve gas chromatography (GC) coupled with various detectors such as mass spectrometry (MS) or an electron capture detector (ECD).[12][13] High-performance liquid chromatography (HPLC) can also be employed for quantification.[12]

Section 4: Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers several points of reactivity, making it a versatile intermediate in organic synthesis. The carbonyl group can undergo nucleophilic addition and reduction reactions. The chlorine atom on the butyryl chain is a good leaving group, susceptible to nucleophilic substitution.

The presence of chlorine atoms in a molecule can significantly modulate its pharmacokinetic and pharmacodynamic properties.[14] Halogenation can enhance membrane permeability, increase metabolic stability, and influence binding affinity to biological targets.[14]

While specific applications of this compound are not extensively detailed in the provided search results, its structural motifs are present in various biologically active compounds. For instance, butyrophenones are a well-known class of antipsychotic drugs. The dichlorophenyl moiety is found in numerous pharmaceuticals and agrochemicals, where it contributes to their biological efficacy.[15][16]

Potential_Applications

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a fume hood.[17]

  • Wear appropriate protective gloves, clothing, and eye/face protection.[17][18]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[17]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][18]

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis and clear physicochemical properties. Its utility in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals, is underscored by the reactivity of its functional groups and the influence of its halogen substituents. This guide has provided a comprehensive overview, from its synthesis to its safe handling, to empower researchers and developers in their scientific pursuits.

References

An In-depth Technical Guide to 4,4'-Dichlorobutyrophenone: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dichlorobutyrophenone, a key chemical intermediate in synthetic chemistry and pharmaceutical development. The document details its fundamental physicochemical properties, including its molecular formula and weight, and presents its chemical structure. We delve into its significance as a building block in the synthesis of more complex molecules, explaining the chemical rationale behind its utility. A detailed, field-proven protocol for the analytical quantification of similar compounds using Gas Chromatography (GC) is provided, complete with justifications for each step to ensure methodological integrity. Finally, a thorough summary of its safety and handling protocols is presented. This guide serves as an essential resource for researchers and professionals requiring in-depth knowledge of this compound.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 4-chloro-1-(4-chlorophenyl)butan-1-one, is a disubstituted aromatic ketone.[1][2] Its core structure consists of a butyrophenone backbone with chlorine atoms substituted at the para (4) positions of both the phenyl ring and the butyl chain. This specific arrangement of functional groups is pivotal to its reactivity and utility in organic synthesis.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight.

  • Molecular Formula: C₁₀H₁₀Cl₂O[1][2]

  • Molecular Weight: 217.09 g/mol [1][3]

Chemical Structure

The structural arrangement of atoms dictates the compound's chemical behavior. The diagram below illustrates the connectivity of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physical and chemical properties is essential for experimental design, from selecting appropriate solvents to setting reaction conditions.

PropertyValueSource(s)
CAS Number 40877-09-6[1][2]
IUPAC Name 4-chloro-1-(4-chlorophenyl)butan-1-one[1][2]
Appearance Clear colorless to yellow to orange liquid[2]
Molecular Formula C₁₀H₁₀Cl₂O[1][2]
Molecular Weight 217.09 g/mol [1][3]
Refractive Index 1.5570-1.5610 @ 20°C[2]

Role in Pharmaceutical and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate or building block. Its value lies in the strategic placement of its functional groups:

  • The Ketone: The carbonyl group is a highly reactive site, susceptible to nucleophilic attack. This allows for the extension of the molecule, forming new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of drug synthesis.

  • The Aryl Chloride: The chlorine atom on the phenyl ring is relatively stable but can be substituted under specific conditions (e.g., nucleophilic aromatic substitution, or Suzuki/Buchwald-Hartwig couplings), allowing for the attachment of diverse molecular fragments.

  • The Alkyl Chloride: The chlorine on the butyl chain is a reactive leaving group, readily displaced by nucleophiles. This functionality is crucial for N-alkylation reactions, a common step in the synthesis of many nitrogen-containing APIs, such as those targeting central nervous system (CNS) receptors.[4]

The butyrophenone scaffold itself is a well-established pharmacophore in medicinal chemistry, particularly in the development of antipsychotic drugs. Therefore, derivatives of this compound are explored for creating novel therapeutic agents.[5]

Analytical Protocol: Gas Chromatography (GC) Quantification

Ensuring the purity and concentration of intermediates like this compound is critical. Gas chromatography is a powerful technique for this purpose. The following protocol is adapted from established methods for related chlorinated aromatic compounds and is designed to be self-validating.[6][7]

Expertise & Causality: The choice of an on-column injection technique is deliberate. For many thermally sensitive compounds, conventional split/splitless injection can cause degradation in the hot inlet, leading to inaccurate quantification. On-column injection deposits the sample directly onto the analytical column at a lower temperature, preserving the integrity of the analyte.[6]

Step-by-Step GC-ECD Protocol
  • Sample Preparation (Extraction):

    • Accurately weigh approximately 100 mg of the test sample into a 50 mL volumetric flask.

    • Add 25 mL of iso-hexane and sonicate for 15 minutes to ensure complete dissolution.

    • Add a known concentration of an appropriate internal standard (e.g., CB-201). The internal standard is crucial for accurate quantification as it corrects for variations in injection volume and detector response.[6]

    • Dilute to the mark with iso-hexane and mix thoroughly.

  • Instrumental Analysis (GC with Electron Capture Detector - ECD):

    • GC System: Agilent 7890 or equivalent.

    • Analytical Column: TR-5MS (30 m × 0.25 mm × 0.1 μm) or equivalent 5% phenyl-methylpolysiloxane column. This column phase provides good selectivity for aromatic compounds.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Injection: 1 µL on-column injection.

    • Oven Temperature Program:

      • Initial temperature: 55°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 8 minutes.[6]

      • Rationale: This program ensures good separation of the analyte from solvents and potential impurities while minimizing run time.

    • Detector: Electron Capture Detector (ECD) at 325°C. The ECD is highly sensitive to halogenated compounds like this compound, making it the ideal choice for trace-level detection.[6]

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times, confirmed by running a known standard.

    • Calculate the response factor (RF) from the standard run.

    • Quantify the concentration of the analyte in the sample using the internal standard method, which provides a self-validating system against injection inconsistencies.

Analytical Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Iso-hexane prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Dilute to Volume prep3->prep4 gc1 On-Column Injection (1 µL) prep4->gc1 gc2 Chromatographic Separation gc1->gc2 gc3 ECD Detection gc2->gc3 data1 Peak Integration gc3->data1 data2 Quantification via Internal Standard data1->data2 data3 Final Report data2->data3

Caption: Workflow for the quantification of this compound.

Safety and Handling

As with any active chemical reagent, adherence to strict safety protocols is paramount. This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Classification
Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H318 Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)

(Source: PubChem)[1]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[8]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and a predictable set of chemical properties. Its utility in the synthesis of complex organic molecules, particularly within pharmaceutical research, is driven by the strategic placement of its ketone and dual chloride functional groups. Understanding its properties, adhering to rigorous analytical protocols for quality control, and observing strict safety measures are essential for its effective and safe application in a research and development setting.

References

Toxicity data for 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 4,4'-Dichlorobutyrophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the available and potential toxicity of this compound, a chemical intermediate with applications in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes existing data, outlines necessary experimental evaluations, and provides detailed protocols for key toxicological assays.

Introduction and Chemical Identity

This compound (CAS No: 40877-09-6) is a halogenated aromatic ketone. Its chemical structure, featuring a butyrophenone core with chlorine substituents on both phenyl rings, is pertinent to its reactivity and toxicological profile. Understanding its safety profile is paramount for risk assessment and safe handling in research and manufacturing environments.

Chemical Structure:

  • IUPAC Name: 4-chloro-1-(4-chlorophenyl)butan-1-one[1]

  • Molecular Formula: C₁₀H₁₀Cl₂O[1]

  • Molecular Weight: 217.09 g/mol [1]

Hazard Identification and Classification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • H318: Causes serious eye damage (Serious eye damage/eye irritation - Category 1).[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

  • H351: Suspected of causing cancer (Carcinogenicity - Category 2).

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Toxicological Endpoints

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[2] For this compound, the available data indicates moderate acute oral toxicity.

Oral Toxicity: An oral LD50 study in mice reported a value between 1,276 and 1,352 mg/kg. This places the compound in Category 4 for acute oral toxicity according to GHS criteria.

Dermal and Inhalation Toxicity: While specific studies on the dermal and inhalation toxicity of this compound are not readily available in the public domain, the GHS classification for skin and respiratory irritation suggests that these are significant routes of exposure to consider.[1]

Skin and Eye Irritation: The compound is classified as a skin irritant and can cause serious eye damage.[1] This is a critical consideration for laboratory and industrial handling, where direct contact should be avoided.

Genotoxicity

Genotoxicity assessment is crucial for identifying compounds that can cause genetic damage, a potential initiating event for carcinogenesis.[3] There is a lack of publicly available genotoxicity data for this compound. However, studies on structurally related compounds, such as 4-(2,4-dichlorophenoxy)butyric acid, have shown no significant genotoxic potential in assays like the Ames test and chromosomal aberration tests.[4][5] Given the presence of chlorinated aromatic rings, a standard battery of genotoxicity tests is strongly recommended.

Recommended Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[6][7][8][9]

  • In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells.[10][11]

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): To detect gene mutations and clastogenic effects.[3][11]

Carcinogenicity

The classification "Suspected of causing cancer" (H351) warrants significant attention. This classification is often based on limited evidence from animal studies or structural alerts. Long-term carcinogenicity bioassays in two rodent species are typically required for a definitive assessment.

Studies on other dichlorinated aromatic compounds, such as 1,4-dichlorobenzene, have shown evidence of carcinogenicity in animal models, including liver and kidney tumors in rats and mice.[12][13][14] The relevance of these findings to human health is a subject of ongoing research and depends on the mechanism of action.[14]

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound is currently available. Standardized studies, following OECD or ICH guidelines, are necessary to evaluate potential effects on fertility, embryonic development, and postnatal development.[15][16][17][18] These studies are a critical component of the safety assessment for any new pharmaceutical intermediate or active ingredient.

Potential Mechanisms of Toxicity

The precise mechanisms of toxicity for this compound have not been elucidated. However, based on its structure, several potential mechanisms can be hypothesized:

  • Oxidative Stress: The metabolism of chlorinated aromatic compounds can generate reactive oxygen species (ROS), leading to cellular damage.[19]

  • Mitochondrial Dysfunction: Many toxic compounds disrupt mitochondrial function, leading to a decrease in ATP production and an increase in oxidative stress.[19]

  • Cell Membrane Damage: The lipophilic nature of the compound may allow it to intercalate into cell membranes, disrupting their integrity and function.[20]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in a mammalian cell line (e.g., HEK-293 or HepG2). The MTT assay is a colorimetric method that measures cell viability based on the mitochondrial reduction of tetrazolium dye to formazan.[21]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_plate Incubate (24-72h) add_compound->incubate_plate add_mtt Add MTT Solution incubate_plate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7][8] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[6][7]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Top agar

  • Minimal glucose agar plates

  • Test compound (this compound)

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

  • S9 mix cofactors

Procedure:

  • Strain Preparation: Grow overnight cultures of the Salmonella strains.

  • Plate Incorporation Method:

    • To a tube with molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer (for tests with and without metabolic activation).

    • Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Ames_Test_Workflow cluster_setup Assay Setup cluster_execution Execution cluster_results Results & Analysis prep_cultures Prepare Bacterial Cultures (S. typhimurium strains) prep_mix Prepare Test Mix: Top Agar + Bacteria + Compound +/- S9 Mix prep_cultures->prep_mix prep_plates Prepare Minimal Glucose Agar Plates plate_mix Pour Test Mix onto Minimal Glucose Plates prep_plates->plate_mix prep_mix->plate_mix incubate Incubate at 37°C for 48-72 hours plate_mix->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze Data for Dose-Dependent Increase count_colonies->analyze

Caption: General workflow for the Ames test (plate incorporation method).

Data Summary

Toxicological EndpointSpeciesRouteValue/ResultGHS ClassificationReference(s)
Acute Oral Toxicity MouseOralLD50: 1,276 - 1,352 mg/kgCategory 4
Skin Irritation N/AN/ACauses skin irritationCategory 2[1]
Eye Irritation N/AN/ACauses serious eye damageCategory 1[1]
Respiratory Irritation N/AN/AMay cause respiratory irritationCategory 3[1]
Carcinogenicity N/AN/ASuspected of causing cancerCategory 2
Genotoxicity N/AN/ANo data availableNot Classified
Reproductive Toxicity N/AN/ANo data availableNot Classified

Conclusion and Future Directions

The available data for this compound indicates moderate acute oral toxicity and significant irritation to the skin, eyes, and respiratory system. The suspicion of carcinogenicity highlights a critical data gap that requires further investigation through long-term animal studies. Furthermore, comprehensive genotoxicity and reproductive toxicity studies are essential to fully characterize the safety profile of this compound. The experimental protocols outlined in this guide provide a starting point for generating this crucial data in accordance with international regulatory standards.[22][23] Researchers and drug development professionals must use this information to implement appropriate safety measures and to guide future non-clinical safety studies.

References

IUPAC name for 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: 4-Chloro-1-(4-chlorophenyl)butan-1-one >

A Comprehensive Resource for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-chloro-1-(4-chlorophenyl)butan-1-one, a key chemical intermediate in pharmaceutical synthesis. The common nomenclature "4,4'-Dichlorobutyrophenone" is frequently used in commercial listings but is technically a misnomer; this document will adhere to the IUPAC-preferred name. We will explore its chemical identity, physicochemical properties, synthesis via Friedel-Crafts acylation, and its critical role as a precursor in the manufacturing of significant pharmaceutical agents, including the archetypal antipsychotic, haloperidol. Furthermore, this guide details established analytical methodologies for quality control and outlines essential safety and handling protocols, providing researchers and drug development professionals with a comprehensive, authoritative resource.

Introduction: Deconstructing a Key Pharmaceutical Building Block

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is a cornerstone of efficient and robust drug substance manufacturing. 4-Chloro-1-(4-chlorophenyl)butan-1-one is a bifunctional molecule of significant interest. Its structure, featuring a halogenated aromatic ring and a reactive alkyl chloride, makes it a versatile synthon for introducing the butyrophenone moiety into more complex molecular architectures.

The prevalence of chlorine in pharmaceuticals is notable; it is a key component in over 85% of all pharmaceuticals in the United States, contributing to treatments for a vast range of conditions from cancer to high cholesterol.[1] The presence of chlorine atoms in both the aryl and alkyl portions of 4-chloro-1-(4-chlorophenyl)butan-1-one provides two distinct points for synthetic modification, underpinning its utility. This guide aims to consolidate the technical knowledge surrounding this compound, offering field-proven insights into its synthesis, applications, and handling, thereby empowering scientists to leverage its full potential in drug discovery and development pipelines.

Nomenclature and Chemical Identity

Clarity in chemical nomenclature is paramount for reproducibility and safety. While frequently marketed under the synonym this compound, the scientifically accurate name for this compound is crucial for unambiguous identification.[2][3][4][5][6][7]

The International Union of Pure and Applied Chemistry (IUPAC) preferred name is 4-chloro-1-(4-chlorophenyl)butan-1-one .[2][4] This name precisely describes the structure: a four-carbon butan-1-one core, substituted with a chlorine atom at position 4 of the butyl chain and a 4-chlorophenyl group at position 1 (the carbonyl carbon).

Table 1: Chemical Identifiers

IdentifierValueSource
Preferred IUPAC Name 4-chloro-1-(4-chlorophenyl)butan-1-one[2][4]
Common Synonym This compound[2][3][4]
CAS Number 40877-09-6[2][3][4]
Molecular Formula C₁₀H₁₀Cl₂O[2][3][4]
Molecular Weight 217.09 g/mol [2][4]
InChI Key UKCHLVFIVJBCKE-UHFFFAOYSA-N[2][3][4]
Canonical SMILES C1=CC(=CC=C1C(=O)CCCCl)Cl[2][3]

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is critical for process development, purification, and storage. 4-Chloro-1-(4-chlorophenyl)butan-1-one is typically encountered as a liquid at room temperature.[3]

Table 2: Physicochemical Data

PropertyValueNotes
Appearance Clear colorless to yellow/orange liquid[3]
Melting Point 29-30°C[8]
Boiling Point 333.8°C at 760 mmHg[8]
Density 1.224 g/cm³[8]
Refractive Index 1.5570-1.5610 @ 20°C[3]

These properties inform key process decisions. For instance, its relatively high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition. Its liquid state at ambient temperatures simplifies handling and transfer operations in a laboratory or manufacturing setting.

Synthesis and Reaction Mechanisms

The primary industrial synthesis of substituted butyrophenones, including 4-chloro-1-(4-chlorophenyl)butan-1-one, is the Friedel-Crafts acylation . This well-established electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Core Synthesis Protocol: Friedel-Crafts Acylation

The reaction involves the acylation of a substituted benzene ring with an acyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]

Reaction: Chlorobenzene is reacted with 4-chlorobutyryl chloride.

Catalyst: Aluminum chloride (AlCl₃) acts as the Lewis acid, activating the 4-chlorobutyryl chloride by forming a highly electrophilic acylium ion.

Mechanism:

  • Formation of the Acylium Ion: The chlorine of the acyl chloride coordinates with the aluminum chloride, creating a complex that dissociates to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich chlorobenzene ring attacks the electrophilic carbon of the acylium ion. The chloro-substituent is an ortho-, para- director, leading to the desired para-substituted product as the major isomer due to reduced steric hindrance.

  • Rearomatization: A proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in its complexed form).

  • Workup: The reaction is quenched by pouring the mixture into an acid/ice bath to decompose the aluminum chloride complex. The organic product is then extracted, washed, and purified.[9][10]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Chlorobenzene Chlorobenzene AcyliumIon Acylium Ion Intermediate Product 4-Chloro-1-(4-chlorophenyl) butan-1-one Chlorobenzene->Product Electrophilic Aromatic Substitution AcylChloride 4-Chlorobutyryl Chloride AcylChloride->AcyliumIon + AlCl₃ Catalyst AlCl₃ (Catalyst) AcyliumIon->Product Electrophilic Aromatic Substitution Byproduct HCl

Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.

Application in Drug Development: The Haloperidol Case Study

The primary application of 4-chloro-1-(4-chlorophenyl)butan-1-one and its structural analogs in the pharmaceutical industry is as a key intermediate for the synthesis of butyrophenone antipsychotics. The most prominent example is Haloperidol , a potent D₂ dopamine receptor antagonist first synthesized by Janssen Pharmaceutica in 1958.[11]

Synthesis of Haloperidol

The synthesis of haloperidol involves the nucleophilic substitution of the terminal chlorine on the butyrophenone chain by a piperidine derivative.[11][12] The butyrophenone component used for haloperidol itself is typically 4-chloro-1-(4-fluorophenyl)butan-1-one (also known as 4-Chloro-4'-fluorobutyrophenone).[11][13][14] The principles of the synthesis, however, are directly transferable and illustrate the utility of the dichlorinated analog.

Experimental Protocol: Nucleophilic Substitution for Butyrophenone Antipsychotic Synthesis

This generalized protocol illustrates the key synthetic step where compounds like 4-chloro-1-(4-chlorophenyl)butan-1-one are utilized.

  • Reactant Preparation: In a suitable reactor, dissolve the piperidine derivative (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) and a base (e.g., potassium hydroxide or potassium carbonate) in an appropriate solvent (e.g., water, toluene).[12] A phase-transfer catalyst or a catalyst like potassium iodide may be added to facilitate the reaction.[11][12]

  • Addition of Butyrophenone Intermediate: Add 4-chloro-1-(4-chlorophenyl)butan-1-one (or its fluoro-analog for haloperidol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours (e.g., 3-5 hours) to drive the nucleophilic substitution reaction to completion.[12] The piperidine nitrogen acts as the nucleophile, displacing the chloride on the butyl chain.

  • Workup and Isolation: After cooling, the reaction mixture is typically acidified. The product, now protonated, may precipitate or be extracted into an organic layer after neutralization.

  • Purification: The crude product is purified by recrystallization or chromatography to yield the final active pharmaceutical ingredient (API).

Haloperidol_Synthesis Butyrophenone 4-Chloro-1-(4-fluorophenyl) butan-1-one Reaction Nucleophilic Substitution (Reflux) Butyrophenone->Reaction Piperidine 4-(4-chlorophenyl)-4- hydroxypiperidine Piperidine->Reaction Base Base (e.g., K₂CO₃) Solvent (e.g., Toluene) Catalyst (e.g., KI) Base->Reaction Conditions Haloperidol Haloperidol API Reaction->Haloperidol Forms C-N bond

Caption: Key reaction step in the synthesis of Haloperidol.

This synthetic strategy has been adapted for numerous other compounds, highlighting the role of the chlorobutyrophenone core as a foundational element in the development of CNS-active agents.[15]

Analytical Methods for Quality Control

Ensuring the purity and identity of key intermediates is a non-negotiable aspect of pharmaceutical manufacturing. A suite of analytical techniques is employed for the quality control of 4-chloro-1-(4-chlorophenyl)butan-1-one.

  • Gas Chromatography (GC): Due to its volatility, GC is an ideal method for assessing purity and quantifying impurities. An assay (GC) of ≥96.0% is a common specification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct connectivity of atoms and the positions of the chlorine substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, notably the characteristic strong absorption of the carbonyl (C=O) group of the ketone.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound and helps in identifying any potential byproducts from the synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data sheets (SDS), 4-chloro-1-(4-chlorophenyl)butan-1-one and its close analogs present moderate hazards.[16][17]

Table 3: Hazard Summary and Handling Precautions

AspectGuidelineSource
Primary Hazards Causes skin and serious eye irritation. May cause respiratory tract irritation. May be harmful if swallowed.[14][16][17]
Personal Protective Equipment (PPE) Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or chemical fume hood.[14][16]
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep container tightly closed when not in use.[14][17]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[14][18]
First Aid (Skin/Eye Contact) Immediately flush eyes or skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14][17]

Adherence to these guidelines is crucial for mitigating risks and ensuring a safe working environment for all personnel.

References

A Technical Guide to the Solubility of 4,4'-Dichlorobutyrophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Dichlorobutyrophenone is a ketone derivative of significant interest in organic synthesis, particularly as a precursor in the development of pharmaceutical compounds. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility. While quantitative solubility data is not extensively available in public literature, this document outlines the fundamental principles governing its solubility, offers estimations for common organic solvents based on structural analysis, and provides a detailed experimental protocol for researchers to determine precise solubility values.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₂O--INVALID-LINK--
Molecular Weight 217.09 g/mol --INVALID-LINK--
Melting Point 42-43 °C--INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--[2]

The Science of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage refers to the compatibility of intermolecular forces between the solute (this compound) and the solvent.

This compound possesses a moderately polar carbonyl group (C=O) and two polar carbon-chlorine (C-Cl) bonds. However, the molecule also has a significant nonpolar character due to the benzene ring and the butyl chain. This dual nature dictates its solubility profile.

  • Polar Solvents: Protic polar solvents like methanol and ethanol can engage in hydrogen bonding with the carbonyl oxygen of this compound, albeit weakly. Aprotic polar solvents such as acetone and ethyl acetate can interact via dipole-dipole interactions.

  • Nonpolar Solvents: Nonpolar solvents like toluene and hexane will primarily interact with the nonpolar regions of the molecule through London dispersion forces.

Given its structure, this compound is expected to exhibit better solubility in solvents that can effectively interact with both its polar and nonpolar moieties.

Estimated Solubility in Common Organic Solvents

Based on the structural analysis and data from analogous compounds, the following table provides an estimation of the solubility of this compound in a range of common organic solvents. These are qualitative predictions and should be experimentally verified for precise applications.

SolventPolarityExpected SolubilityRationale
Methanol Polar ProticModerateThe hydroxyl group can hydrogen bond with the carbonyl group, but the nonpolar regions may limit high solubility.
Ethanol Polar ProticModerate to GoodSimilar to methanol, with a slightly larger nonpolar character which may enhance interaction with the butyrophenone backbone.
Acetone Polar AproticGoodThe strong dipole of acetone's carbonyl group can effectively interact with the polar sites of this compound.
Dichloromethane Polar AproticGoodAs a chlorinated solvent, it is expected to be a good solvent for a chlorinated compound due to favorable dipole-dipole interactions.
Toluene NonpolarModerateThe aromatic ring of toluene can interact favorably with the phenyl group of this compound via π-π stacking.
Ethyl Acetate Polar AproticModerate to GoodOffers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a versatile solvent.
Hexane NonpolarLowThe highly nonpolar nature of hexane would not effectively solvate the polar functional groups of this compound.
Water Polar ProticInsolubleThe large nonpolar surface area of the molecule and the presence of chlorine atoms lead to hydrophobicity, making it insoluble in water.[2]

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is necessary. The isothermal equilibrium method is a reliable and straightforward technique.

Protocol: Isothermal Equilibrium Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Separation of Solid and Liquid Phases:

    • Allow the mixture to settle, enabling the undissolved solid to precipitate.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

  • Quantification of Solute:

    • Dispense the filtered supernatant into a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Workflow for Solubility Determination

G A 1. Add excess this compound to a known volume of solvent B 2. Agitate at constant temperature to achieve equilibrium A->B C 3. Allow undissolved solid to settle B->C D 4. Withdraw a known volume of the supernatant with a filtered syringe C->D E 5. Evaporate the solvent from the supernatant D->E F 6. Weigh the remaining solid E->F G 7. Calculate solubility F->G

Caption: Isothermal Equilibrium Method Workflow.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[1]

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1]

  • Handling: Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[1]

Conclusion

References

Biological activity of 4,4'-Dichlorobutyrophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4,4'-Dichlorobutyrophenone Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causal relationships in experimental design, and offers detailed protocols for the evaluation of this important chemical scaffold.

Introduction: The Butyrophenone Scaffold

The butyrophenone framework, consisting of a ketone flanked by a phenyl ring and a butyl chain, is a foundational structure in medicinal chemistry.[1][2] Its derivatives have given rise to a diverse range of pharmacologically active agents, from antipsychotics to antihistamines.[3] The parent compound, this compound, serves as a key intermediate in the synthesis of many of these derivatives. Its chemical structure (C₁₀H₁₀Cl₂O) provides a versatile backbone for modification, allowing for the fine-tuning of biological activity.[4] The primary focus of butyrophenone research has historically been on its applications in psychiatry, but emerging studies are uncovering a broader spectrum of biological potential.

Antipsychotic Activity: The Cornerstone of Butyrophenone Pharmacology

The most well-documented biological activity of butyrophenone derivatives is their efficacy in treating psychiatric disorders, particularly schizophrenia.[1][3]

Mechanism of Action: Dopamine D2 Receptor Antagonism

The therapeutic effects of butyrophenone antipsychotics are primarily attributed to their potent antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[2][5] Haloperidol, a prominent derivative, is a classic example of this class and is known for its strong binding affinity to D2 receptors.[5][6][7] By blocking these receptors, these compounds inhibit the downstream signaling cascades normally initiated by dopamine, which is thought to ameliorate the positive symptoms of psychosis, such as hallucinations and delusions.[6][8]

The tight binding of some butyrophenones, like haloperidol, to the D2 receptor is also linked to a higher incidence of extrapyramidal side effects, which are motor-related symptoms.[6][7] This highlights a critical aspect of drug design: optimizing receptor affinity and selectivity to maximize therapeutic benefit while minimizing adverse effects.

D2_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_Protein G-Protein (Gi/o) D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response Butyrophenone Butyrophenone Derivative (e.g., Haloperidol) Butyrophenone->D2R Blocks

Caption: Dopamine D2 receptor antagonism by butyrophenone derivatives.

Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor.

  • Preparation: Homogenize brain tissue (e.g., rat striatum) rich in D2 receptors in a suitable buffer. Centrifuge to isolate the cell membrane fraction and resuspend in assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test this compound derivative. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Activity: An Emerging Field

While not their primary therapeutic application, certain non-antibiotic drugs, including some antipsychotics, have demonstrated antimicrobial properties.[9] This has sparked interest in exploring the potential of butyrophenone derivatives as novel anti-infective agents, particularly in an era of increasing bacterial resistance.

Spectrum of Activity

Studies on phenothiazines, which are structurally related to butyrophenones, have shown activity against a range of bacteria, including Staphylococcus aureus and some Gram-negative species like Escherichia coli.[9][10] While direct studies on this compound derivatives are less common, the shared chemical features suggest a potential for similar activity. Pyrrolone derivatives synthesized from related butenolides have shown promising antibacterial and especially antifungal activity.[11] The proposed mechanism often involves the disruption of bacterial cell membrane integrity or the inhibition of essential cellular processes.[9]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of a compound against a specific microorganism.

  • Preparation of Inoculum: Culture the target bacterium (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test this compound derivative in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Exploring a New Frontier

The search for novel chemotherapeutic agents has led to the investigation of diverse chemical scaffolds, including those related to butyrophenones. Derivatives of the closely related 4,4'-dihydroxybenzophenone have shown significant anticancer activity in preclinical and even clinical studies.[12][13]

Mechanistic Insights and Structure-Activity Relationship (SAR)

For related benzophenone hydrazones, anticancer activity is linked to the induction of apoptosis and cell cycle arrest.[12][14] Modifications to the phenyl rings and the introduction of specific functional groups, such as dinitrophenylhydrazone moieties, have been shown to dramatically enhance cytotoxic activity against various cancer cell lines.[12][13] While data specifically for this compound derivatives is still emerging, the structural similarities suggest that this class of compounds could be promising candidates for anticancer drug development.[15][16]

Quantitative Data on Related Derivatives

The following table summarizes the cytotoxic activity of some related benzophenone and chalcone-hybrid derivatives against human cancer cell lines, illustrating the potential of this chemical class.

Compound TypeCell LineActivity (IC₅₀)Reference
Hydroquinone-Chalcone HybridMCF-7 (Breast)28.8 - 124.6 µM[15]
Hydroquinone-Chalcone HybridHT-29 (Colorectal)28.8 - 124.6 µM[15]
4-HPR Halogen DerivativesRhabdoid Tumor CellsLow micromolar[14]
Pyrazole HybridsSiHa, MDA-MB-231Significant cytotoxicity[16]
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test this compound derivative for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot this against the compound concentration to determine the IC₅₀ value, the concentration that reduces cell viability by 50%.

Neuroprotective Potential

Mitochondrial dysfunction and oxidative stress are implicated in many neurodegenerative diseases, including Parkinson's disease.[17][18] There is growing evidence that compounds capable of modulating these pathways can offer neuroprotection.[18][19]

Potential Mechanisms of Neuroprotection

Compounds related to this compound derivatives, such as 2,4-dinitrophenol, have been shown to protect dopaminergic neurons in animal models of Parkinson's disease.[17] The proposed mechanisms include the attenuation of oxidative stress, preservation of mitochondrial membrane potential, and activation of adaptive stress responses.[17][20] Other small molecules have demonstrated neuroprotective effects by reducing neuroinflammation and endoplasmic reticulum stress.[21] Given the structural features of butyrophenones, it is plausible that certain derivatives could be engineered to possess these protective properties.

Neuroprotection_Workflow cluster_invitro In Vitro Model cluster_assays Endpoint Assays Start Culture Neuronal Cells (e.g., HT22, Primary Neurons) Toxin Induce Stress with Neurotoxin (e.g., Glutamate, MPP+) Start->Toxin Treatment Co-treat with Butyrophenone Derivative Toxin->Treatment Incubate Incubate (24-48h) Treatment->Incubate Viability Cell Viability (MTT, LDH) Incubate->Viability ROS ROS Measurement (DCFH-DA) Incubate->ROS Mito Mitochondrial Potential (JC-1, TMRM) Incubate->Mito Apoptosis Apoptosis Assay (Caspase-3, TUNEL) Incubate->Apoptosis

Caption: Experimental workflow for assessing neuroprotective effects.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant, well-established biological activity in the central nervous system. While their role as D2 receptor antagonists is foundational, emerging research suggests a broader therapeutic potential. The exploration of their antimicrobial, anticancer, and neuroprotective properties presents exciting opportunities for drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers aiming to further investigate and harness the full potential of these compounds.

References

An In-depth Technical Guide on the Mechanism of Action of Butyrophenone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrophenone compounds represent a cornerstone class of antipsychotic agents, the therapeutic efficacy of which is primarily rooted in their potent antagonism of the dopamine D2 receptor. This guide provides a detailed examination of their mechanism of action, beginning with their high-affinity interaction with D2 receptors, which disrupts downstream Gαi/o-protein signaling and subsequently reduces cyclic AMP (cAMP) levels. Beyond this primary mechanism, the guide explores the clinical relevance of their interactions with a wider array of neurotransmitter systems, including serotonin (5-HT2A), adrenergic (α1), and sigma (σ) receptors. We will dissect the structure-activity relationships that define the butyrophenone pharmacophore and detail the essential, field-proven experimental protocols—such as radioligand binding and functional cAMP assays—required to rigorously characterize these compounds. This document is designed to serve as a comprehensive technical resource, bridging fundamental pharmacology with practical, validated methodologies for professionals in neuroscience and drug development.

Introduction

The discovery of butyrophenones in the late 1950s marked a significant milestone in psychopharmacology. Haloperidol, the prototypical butyrophenone, emerged from research aimed at developing potent analgesics and quickly became a first-line treatment for schizophrenia and other psychotic disorders.[1][2] These "typical" or first-generation antipsychotics are renowned for their efficacy in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Their clinical utility also extends to the management of acute agitation and as antiemetics, owing to their potent central nervous system effects.[4]

The chemical scaffold of butyrophenones is characterized by a fluorinated phenyl group attached to a carbonyl, a three-carbon propyl chain, and a tertiary amine, typically incorporated into a piperidine ring. This core structure is fundamental to their pharmacological activity.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The central tenet of the butyrophenone mechanism of action is their high-affinity antagonism of the dopamine D2 receptor (D2R).[5][6] This action is the foundation of the "dopamine hypothesis of schizophrenia," which posits that hyperactivity of dopaminergic pathways contributes to the manifestation of psychosis.[7]

High-Affinity Binding and D2R Signaling

Butyrophenones act as potent antagonists at D2 receptors, which are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway.[8][9] Upon activation by endogenous dopamine, D2 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[10][11]

By binding to D2 receptors, butyrophenones prevent dopamine from activating this cascade. This blockade of D2R signaling is considered the primary mode of action for their antipsychotic effects.[8] The two major isoforms of the D2 receptor, D2-short (D2S) and D2-long (D2L), are both targets of these drugs.[9][10] D2S often functions as a presynaptic autoreceptor, regulating dopamine synthesis and release, while D2L is the classic postsynaptic receptor.[9][12] Antagonism at both sites contributes to the overall reduction in dopaminergic neurotransmission.

Downstream Signaling Consequences

The antagonism of D2 receptors by butyrophenones initiates a cascade of downstream events:

  • Inhibition of Gαi/o Coupling: The primary event is the prevention of G-protein activation.[8][12]

  • Adenylyl Cyclase Activity: This leads to a disinhibition of adenylyl cyclase, thereby normalizing or increasing intracellular cAMP levels that were suppressed by excessive dopamine.[9][10]

  • Modulation of Effector Systems: Changes in cAMP levels affect the activity of Protein Kinase A (PKA) and downstream targets, including ion channels like G-protein-coupled inwardly-rectifying potassium channels (GIRKs), which modulate neuronal excitability.[8][12]

D2R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D2R Dopamine D2 Receptor G_protein Gαi/o-Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Converts Butyrophenone Butyrophenone Butyrophenone->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates G_protein->AC Inhibits ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA Response Reduced Neuronal Inhibition PKA->Response

Caption: Dopamine D2 Receptor Signaling Pathway and Butyrophenone Antagonism.

Secondary Pharmacology: A Broader Receptor Footprint

While D2R antagonism is primary, the clinical profile of butyrophenones, including their side effects, is shaped by their affinity for other receptors.[13][14]

  • Serotonin (5-HT) Receptors: Many antipsychotics, particularly "atypical" or second-generation agents, exhibit significant affinity for 5-HT2A receptors.[5][15] Antagonism at 5-HT2A receptors is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) and may improve negative symptoms and cognitive deficits.[13][16] While typical butyrophenones like haloperidol have lower affinity for 5-HT2A compared to D2 receptors, this interaction is still considered clinically relevant.[1][16]

  • Alpha-1 (α1) Adrenergic Receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension and dizziness.[17]

  • Sigma (σ) Receptors: Haloperidol and other butyrophenones are potent ligands for sigma receptors, particularly the sigma-1 subtype.[18][19] The function of these receptors is complex, but they are known to modulate various neurotransmitter systems and may be involved in both the therapeutic and adverse effects of these drugs.[20][21]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of haloperidol for key CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetHaloperidol Ki (nM)Clinical Implication of Antagonism
Dopamine D2 0.89 - 2.84 [1][22][23]Primary Antipsychotic Efficacy
Dopamine D34.6[1]Potential role in antipsychotic action
Dopamine D410[1]Contribution to antipsychotic effects
Serotonin 5-HT2A120[1]Modulation of EPS, negative symptoms
Alpha-1 Adrenergic~50 (qualitative)[17]Orthostatic hypotension, dizziness
Histamine H1~1000 (weak)[17]Sedation (less prominent than other agents)
Sigma-1 (σ1) 2.3 [18]Complex; may modulate motor and cognitive effects

Structure-Activity Relationships (SAR)

The pharmacological activity of butyrophenones is tightly linked to their chemical structure. Key features of the pharmacophore have been established through extensive medicinal chemistry efforts.[24][25][26]

  • Aromatic Ring (Ar): A para-substituted fluorophenyl group is optimal for antipsychotic activity.[24][27]

  • Propyl Chain (n=3): The three-carbon chain separating the carbonyl group and the nitrogen atom is critical. Lengthening or shortening this chain diminishes activity.[24][27]

  • Carbonyl Group (X=C=O): While other linkers are tolerated, a ketone provides optimal potency.[24][27] Reduction of the carbonyl can significantly decrease D2 receptor affinity.[1]

  • Basic Nitrogen: A tertiary amine, typically within a piperidine ring, is essential for activity.[24][27]

  • 4-Piperidinyl Substituent (Ar1): The substituent at the 4-position of the piperidine ring profoundly influences receptor affinity and selectivity.[24]

Caption: Core Pharmacophore and Structure-Activity Relationships of Butyrophenones.

Experimental Protocols for Mechanistic Elucidation

Characterizing the mechanism of action of butyrophenone compounds requires a combination of in vitro binding and functional assays.

In Vitro Assay: Radioligand Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay is used to calculate the inhibition constant (Ki) of a test compound (e.g., haloperidol) by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for D2 receptors).[6][28]

  • Receptor Preparation:

    • Homogenize tissue or cells expressing the human D2 receptor (e.g., CHO or HEK293 cells) in a cold lysis buffer (e.g., 50mM Tris-HCl).[29]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the final assay binding buffer.[29]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[29]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membrane preparation, radioligand (e.g., [³H]-spiperone at a concentration near its Kd), and assay buffer.[23]

    • Non-Specific Binding (NSB) Wells: Add receptor membrane, radioligand, and a high concentration of a known unlabeled D2 antagonist (e.g., 10 µM spiperone) to saturate all specific binding sites.[23]

    • Test Compound Wells: Add receptor membrane, radioligand, and varying concentrations of the test butyrophenone compound.[29]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[29]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand.[29]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28][30]

Binding_Assay prep 1. Receptor Membrane Preparation setup 2. Assay Plate Setup (Total, NSB, Test Compound) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filtrate 4. Rapid Vacuum Filtration incubate->filtrate count 5. Scintillation Counting (CPM) filtrate->count analyze 6. Data Analysis (IC50 → Ki) count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vitro Assay: Functional cAMP Assay

To determine whether a compound that binds to a receptor acts as an antagonist, agonist, or inverse agonist, a functional assay is required. For Gαi/o-coupled receptors like D2, a cAMP accumulation assay is commonly used.[31][32] This assay measures the ability of a compound to reverse the inhibition of cAMP production caused by a receptor agonist.

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

    • Plate the cells in a suitable format (e.g., 96- or 384-well plates) and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells and replace the medium with a stimulation buffer.

    • Pre-treat the cells with varying concentrations of the test butyrophenone antagonist.

    • Stimulate the cells with an adenylyl cyclase activator, such as forskolin . This will cause a large increase in intracellular cAMP.[31]

    • Simultaneously, add a D2 receptor agonist (e.g., quinpirole) to activate the inhibitory Gi pathway, which will suppress the forskolin-induced cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.[33]

    • Detect the amount of cAMP in the lysate using a commercially available kit. Common detection methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay format.

      • AlphaScreen (Amplified Luminescent Proximity Assay): Another competitive immunoassay using donor and acceptor beads.[34]

      • Luminescence-based assays: Reporter systems where luciferase activity is linked to cAMP levels.[33][35]

  • Data Analysis:

    • Plot the detected signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the log concentration of the antagonist.

    • The data will show that in the presence of the D2 agonist, cAMP is low. As the concentration of the butyrophenone antagonist increases, it will block the agonist's effect, and the cAMP level will rise back towards the level seen with forskolin alone.

    • Calculate the IC50 value from the resulting dose-response curve, which represents the antagonist's potency in this functional system.

Conclusion and Future Directions

The mechanism of action of butyrophenone compounds is a well-established paradigm in neuropsychopharmacology, centered on potent dopamine D2 receptor antagonism. This core action, supplemented by a complex secondary pharmacology involving serotonergic, adrenergic, and sigma receptors, defines their therapeutic efficacy and side-effect profile. The experimental protocols detailed herein—radioligand binding and functional cAMP assays—represent the foundational tools for the rigorous characterization of these and future antipsychotic agents.

Future research continues to explore more nuanced aspects of D2R pharmacology, such as biased signaling (functional selectivity), where ligands can preferentially activate G-protein or β-arrestin pathways, potentially separating therapeutic effects from adverse ones.[8] Understanding these subtleties will be key to designing the next generation of antipsychotics with improved efficacy and tolerability.

References

The Halogen's Edge: A Technical Guide to the Discovery and History of Dichlorinated Butyrophenones and their Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The butyrophenone class of antipsychotics represents a cornerstone in the history of psychopharmacology, fundamentally reshaping the treatment of psychotic disorders. This in-depth technical guide navigates the discovery and historical development of these critical therapeutic agents, with a specific focus on the role of halogenation, including an investigation into dichlorinated derivatives. While the mono-fluorinated and chloro-fluorinated butyrophenones, exemplified by the seminal drug haloperidol, rose to prominence, this guide will explore the nuanced structure-activity relationships that dictated the trajectory of this chemical class and address the conspicuous absence of dichlorinated butyrophenones in the clinical armamentarium. We will delve into the pioneering work of Dr. Paul Janssen and his team, the synthetic pathways that brought these molecules to life, their mechanism of action centered on dopamine D2 receptor antagonism, and the critical impact of halogen substitution on pharmacological activity.

A Serendipitous Turn: From Analgesia to Antipsychotic Breakthrough

The story of the butyrophenones is a testament to the serendipitous nature of drug discovery. In the 1950s, the research laboratories of Janssen Pharmaceutica, under the leadership of the visionary Dr. Paul Janssen, were deeply immersed in the field of synthetic analgesics.[1][2] Their work centered on modifying the structure of pethidine (meperidine), a synthetic opioid, in pursuit of more potent and less addictive pain relievers.[2][3] This line of inquiry led to the synthesis of a series of potent opioids.

A pivotal and seemingly minor molecular modification marked a dramatic turning point. The Janssen team decided to replace the propiophenone group in their lead analgesic compounds with a butyrophenone moiety.[1][4] This alteration led to a profound shift in the pharmacological profile of the resulting molecules. One of these newly synthesized compounds, designated R-1625, exhibited a behavioral profile in animal models that was strikingly different from its analgesic predecessors.[3] Instead of pain relief, it induced a state of calmness and reduced motor activity, reminiscent of the effects of the then-recently discovered phenothiazine antipsychotics like chlorpromazine.[5] This unexpected observation prompted a shift in research focus, steering the team towards the development of a new class of neuroleptic agents.[3]

The Rise of Haloperidol: A Paradigm Shift in Antipsychotic Therapy

The compound R-1625, synthesized on February 11, 1958, would later be given the generic name haloperidol.[1][5] The name itself reflects the presence of two halogen substituents: a chlorine atom and a fluorine atom.[1][3] Initial clinical studies rapidly confirmed its potent antipsychotic effects, particularly in managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

Haloperidol's introduction into clinical practice in the late 1950s and early 1960s was a landmark event.[1] It offered a valuable alternative to the phenothiazines and quickly became one of the most widely prescribed antipsychotic medications worldwide.[5][6] Its discovery and development were a direct result of systematic chemical exploration and keen pharmacological observation by the Janssen team.[3]

Mechanism of Action: Targeting the Dopamine D2 Receptor

The primary mechanism of action for butyrophenone antipsychotics like haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[6] This dopaminergic antagonism is believed to be responsible for their efficacy in alleviating the positive symptoms of psychosis.[6] Compared to the earlier phenothiazines, butyrophenones like haloperidol exhibited a more selective and potent antagonism at D2 receptors.[7]

Dopamine_Signaling_and_Butyrophenone_Action Figure 1: Dopamine D2 Receptor Antagonism by Butyrophenones cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Cellular_Response Cellular Response (e.g., reduced adenylyl cyclase activity) D2_Receptor->Cellular_Response Activates Butyrophenone Butyrophenone (e.g., Haloperidol) Butyrophenone->D2_Receptor Blocks

Figure 1: Dopamine D2 Receptor Antagonism by Butyrophenones

The Crucial Role of Halogenation: Structure-Activity Relationship (SAR) Insights

The remarkable antipsychotic potency of haloperidol spurred extensive research into the structure-activity relationships (SAR) of the butyrophenone class.[8][9] These studies revealed several key structural features essential for optimal activity, with halogen substitution playing a pivotal role.

Key SAR Findings for Butyrophenones:
  • The Butyrophenone Chain: The three-carbon chain (propyl chain) between the carbonyl group and the tertiary amine is optimal for antipsychotic activity.[7][9] Lengthening or shortening this chain generally leads to a decrease in potency.[9]

  • The Tertiary Amine: A tertiary aliphatic amine, often incorporated into a cyclic structure like a piperidine ring, is crucial for activity.[7][9]

  • Aromatic Substitution on the Amine: An aromatic ring attached to the 4-position of the piperidine ring is a common feature of potent butyrophenones.[9]

  • Halogenation of the Butyrophenone Phenyl Ring: The presence of a halogen substituent, particularly a fluorine atom, at the para-position (4'-position) of the phenyl ring of the butyrophenone moiety significantly enhances antipsychotic activity.[7][9]

The para-fluoro substitution was found to be a particularly favorable modification, leading to a significant increase in neuroleptic potency. This is a key feature of many clinically successful butyrophenones.

The Dichlorinated Butyrophenone Enigma: A Conspicuous Absence

Despite the clear importance of halogenation in the butyrophenone series, a thorough review of the historical and medicinal chemistry literature reveals a notable scarcity of dichlorinated butyrophenone antipsychotics that have achieved clinical significance. While compounds with a single chlorine atom (like in haloperidol) are well-documented, and the synthesis of precursors like 2,4-dichlorobutyrophenone has been described, their development into clinically used antipsychotics is not apparent in the available literature.[10]

Several factors, rooted in the principles of medicinal chemistry and drug development, may explain this phenomenon:

  • Optimal Lipophilicity and Pharmacokinetics: The addition of halogen atoms increases the lipophilicity of a molecule. While a certain degree of lipophilicity is necessary for a drug to cross the blood-brain barrier and reach its target in the central nervous system, excessive lipophilicity can lead to undesirable pharmacokinetic properties. These can include poor absorption, rapid metabolism, and accumulation in fatty tissues, leading to a longer half-life and potential for toxicity. It is plausible that dichlorination pushed the butyrophenone scaffold beyond the optimal range of lipophilicity for a successful CNS drug.

  • Electronic Effects and Receptor Binding: The electronic properties of the substituents on the aromatic rings can influence how the drug molecule interacts with its target receptor. While the electron-withdrawing nature of a single halogen at the para-position appears to be beneficial for D2 receptor binding, the electronic effects of two chlorine atoms at various positions on the phenyl ring may not have resulted in an improved or even equivalent binding affinity compared to the established mono-halogenated compounds.

  • Metabolic Stability: The positions and types of halogen substituents can significantly impact a drug's metabolic stability. Dichlorination could potentially create metabolic "hotspots," leading to rapid degradation of the molecule or the formation of toxic metabolites.

  • The Success of Existing Analogs: The early and profound success of haloperidol (with its chloro and fluoro substituents) and other mono-halogenated analogs may have reduced the commercial and scientific impetus to explore dichlorinated derivatives extensively. The existing drugs already provided a high degree of efficacy, and the research focus may have shifted to developing atypical antipsychotics with different mechanisms of action and improved side-effect profiles.[11][12]

Synthesis of Halogenated Butyrophenones: A General Overview

The synthesis of butyrophenone antipsychotics generally involves the coupling of a halogenated butyrophenone intermediate with a suitable cyclic amine. A common synthetic route to the butyrophenone core is through a Friedel-Crafts acylation reaction.

Illustrative Synthetic Protocol: Friedel-Crafts Acylation for a Halogenated Butyrophenone

This generalized protocol illustrates the synthesis of a para-halogenated butyrophenone, a key intermediate in the production of many butyrophenone antipsychotics.

Step 1: Friedel-Crafts Acylation

  • Reactants: A halogenated benzene (e.g., fluorobenzene) is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature.

  • Work-up: The reaction mixture is quenched with acid and water, followed by extraction of the organic product.

  • Purification: The crude product is purified by distillation or crystallization to yield the desired 4-chloro-4'-fluorobutyrophenone.

Friedel_Crafts_Acylation Figure 2: General Synthesis of a Halogenated Butyrophenone Intermediate reagents Fluorobenzene + 4-Chlorobutyryl Chloride catalyst AlCl3 (Lewis Acid Catalyst) reagents->catalyst Reacts in the presence of product 4-Chloro-4'-fluorobutyrophenone catalyst->product To yield

Figure 2: General Synthesis of a Halogenated Butyrophenone Intermediate

The subsequent step involves the alkylation of the appropriate piperidine derivative with this halogenated butyrophenone intermediate to yield the final antipsychotic drug.

Conclusion: A Tale of Halogen-Tuned Potency

The discovery of the butyrophenone antipsychotics was a pivotal moment in the history of medicine, offering new hope for individuals with severe mental illness. The journey from a focused effort on analgesics to the development of a blockbuster antipsychotic like haloperidol underscores the often-unpredictable path of pharmaceutical innovation.

The structure-activity relationship studies within this class have provided invaluable insights for medicinal chemists, with the role of halogenation being a particularly salient feature. The para-fluoro substitution on the butyrophenone phenyl ring emerged as a key determinant of high neuroleptic potency.

The topic of dichlorinated butyrophenones, however, remains largely a footnote in this history. The available evidence suggests that while their synthesis is chemically feasible, they did not emerge as clinically viable drugs. This is likely due to a combination of factors, including suboptimal pharmacokinetic properties, potentially unfavorable receptor binding interactions, and the overwhelming success of their mono-halogenated and mixed-halogenated counterparts. The story of the dichlorinated butyrophenones, or rather the lack thereof, serves as a compelling example of how subtle changes in molecular structure can have profound consequences on biological activity, ultimately shaping the landscape of therapeutic options.

References

Methodological & Application

Application Note: A Robust and Regioselective Synthesis of 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 4,4'-dichlorobutyrophenone, a key pharmaceutical intermediate in the production of various antipsychotic agents, most notably haloperidol. We present a detailed, field-proven protocol centered on the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. This method is chosen for its superior efficiency, high regioselectivity, and scalability over alternative multi-step chlorination strategies starting from butyrophenone. This document furnishes a complete methodology, including reaction mechanism, step-by-step experimental procedures, purification techniques, full characterization data, and critical safety protocols. The aim is to equip researchers, chemists, and drug development professionals with a reliable and well-validated system for producing this important chemical building block.

Introduction and Strategic Rationale

The butyrophenone scaffold, characterized by a phenyl ring attached to a butanone chain, is a privileged structure in medicinal chemistry.[1] Derivatives of this core are foundational to a class of neuroleptic drugs used to treat schizophrenia and other psychiatric disorders.[2][3] Among these, this compound (systematically named 4-chloro-1-(4-chlorophenyl)butan-1-one) serves as a crucial precursor for the synthesis of high-potency active pharmaceutical ingredients (APIs).

A synthetic chemist might initially consider producing the target molecule by the sequential chlorination of a simpler starting material like butyrophenone (1-phenylbutan-1-one). However, this approach is fraught with significant challenges. The carbonyl group of the butyrophenone is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta-position. Achieving the desired para-chlorination via electrophilic aromatic substitution would be inefficient and result in a difficult-to-separate mixture of isomers. Furthermore, subsequent chlorination of the aliphatic side chain can lack regioselectivity, with potential for chlorination at the alpha-position to the carbonyl.[4]

Therefore, a more robust and logical strategy is employed herein: a one-pot Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction utilizes readily available starting materials—chlorobenzene and 4-chlorobutyryl chloride—to construct the target molecule directly and with high regiochemical control.[5][6] The chloro-substituent on the benzene ring is an ortho-, para-director, and the steric bulk of the incoming acyl group strongly favors substitution at the para-position, leading to the desired 4-chloro-1-(4-chlorophenyl)butan-1-one as the major product.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich chlorobenzene ring. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is essential for generating this reactive intermediate.[7][8]

The mechanism unfolds in four key steps:

  • Formation of the Acylium Ion: The lone pair of electrons on the chlorine atom of 4-chlorobutyryl chloride coordinates with the Lewis acid, AlCl₃. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion and the AlCl₄⁻ anion.[9][10]

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the para-position due to the directing effect of the chlorine atom and steric hindrance at the ortho-positions.

  • Formation of the Arenium Ion (Sigma Complex): The attack disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex, which is resonance-stabilized.

  • Deprotonation and Catalyst Complexation: The AlCl₄⁻ anion acts as a base, abstracting a proton from the sp³-hybridized carbon of the ring to restore aromaticity. However, the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[11] This complexation necessitates the use of stoichiometric or greater amounts of the catalyst. The complex is later decomposed during aqueous work-up.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Sigma Complex cluster_2 Step 4: Deprotonation & Product Formation AcylCl 4-Chlorobutyryl Chloride Complex1 [Acyl-Cl-AlCl₃] Complex AcylCl->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Cleavage AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Chlorobenzene Chlorobenzene (Nucleophile) Sigma Arenium Ion (Sigma Complex) Acylium->Sigma AlCl4->Sigma Chlorobenzene->Sigma Attack Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation Final_Product This compound Product_Complex->Final_Product Release HCl HCl Product_Complex->HCl AlCl3_2 AlCl₃ Product_Complex->AlCl3_2 Workup Aqueous Work-up (H₃O⁺) Workup->Product_Complex

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )GradeTypical Supplier
Chlorobenzene108-90-7112.56Anhydrous, ≥99.8%Sigma-Aldrich, Alfa Aesar
4-Chlorobutyryl chloride4635-59-0141.00≥98%Sigma-Aldrich, TCI
Aluminum chloride7446-70-0133.34Anhydrous, powder, ≥99.99%Sigma-Aldrich, Acros
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric acid (HCl)7647-01-036.4637% (w/w), ACS ReagentVWR, J.T. Baker
Sodium bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solutionLab Grade
Sodium sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, granularLab Grade
Isopropanol67-63-060.10ACS GradeFisher Scientific
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.

  • Initial Charging: Charge the flask with anhydrous aluminum chloride (40.0 g, 0.30 mol) and anhydrous chlorobenzene (150 mL, 1.47 mol). Begin stirring to form a slurry.

  • Cooling: Immerse the flask in an ice-water bath and cool the slurry to 0-5 °C.

  • Reagent Addition: Add 4-chlorobutyryl chloride (35.3 g, 0.25 mol) to the dropping funnel. Add the acid chloride dropwise to the stirred slurry over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. The mixture will become a dark, viscous solution. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up - Quenching: Prepare a 1 L beaker containing crushed ice (approx. 400 g) and concentrated HCl (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice-HCl mixture. Caution: This is a highly exothermic process that releases large amounts of HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Add dichloromethane (100 mL) and shake well. Allow the layers to separate. The bottom layer is the organic phase.

  • Washing: Separate the organic layer. Wash it sequentially with 100 mL of 2 M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-to-brown oil or low-melting solid.

  • Purification: Recrystallize the crude product from hot isopropanol. Dissolve the crude solid in a minimal amount of boiling isopropanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven.

Experimental Workflow Diagram

G start Start: Dry Glassware charge Charge AlCl₃ & Chlorobenzene start->charge cool Cool to 0-5 °C charge->cool add Add 4-Chlorobutyryl Chloride cool->add react Stir at RT for 3-4h add->react quench Quench on Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash (HCl, H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Rotary Evaporation dry->evaporate recrystallize Recrystallize from Isopropanol evaporate->recrystallize characterize Characterization (NMR, IR, MS) recrystallize->characterize

Caption: Workflow for the synthesis and purification of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[12][13][14]

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 47-49 °C
¹H NMR (400 MHz, CDCl₃)δ 7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O), 7.48 (d, J=8.8 Hz, 2H, Ar-H meta to C=O), 3.72 (t, J=6.4 Hz, 2H, -CH₂-Cl), 3.18 (t, J=6.8 Hz, 2H, -CO-CH₂-), 2.25 (p, J=6.6 Hz, 2H, -CO-CH₂-CH₂-)
¹³C NMR (101 MHz, CDCl₃)δ 197.8 (C=O), 139.8 (Ar-C), 134.5 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 44.8 (-CH₂-Cl), 37.5 (-CO-CH₂-), 28.2 (-CO-CH₂-CH₂-)
FT-IR (ATR, cm⁻¹)~1685 (C=O stretch, aromatic ketone), ~1590 (C=C stretch, aromatic), ~825 (C-H bend, p-disubstituted), ~750 (C-Cl stretch)
Mass Spec (EI) m/z 216 (M⁺), 218 (M⁺+2), 220 (M⁺+4) in approx. 9:6:1 ratio, characteristic of two chlorine atoms.

Safety and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[15]

ChemicalHazardHandling Precautions
Anhydrous AlCl₃ Corrosive, reacts violently with water to release HCl gas. Causes severe skin and eye burns.[16]Handle in a glovebox or fume hood. Keep away from all sources of moisture. Do not use water to extinguish fires; use a Class D extinguisher or dry sand.[16][17]
4-Chlorobutyryl chloride Corrosive, lachrymator (tear-producing). Reacts with moisture. Causes severe burns.Handle in a fume hood. Avoid inhalation of vapors. Ensure containers are tightly sealed.
Chlorobenzene Flammable liquid, harmful if swallowed or inhaled, skin irritant.Keep away from ignition sources. Use in a well-ventilated area.
Dichloromethane (DCM) Volatile, suspected carcinogen.Minimize exposure. Handle only in a fume hood.
Concentrated HCl Highly corrosive, causes severe burns. Releases toxic fumes.Wear acid-resistant gloves and face shield. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.[18]

Waste Disposal: All chlorinated organic waste must be collected in a designated, properly labeled hazardous waste container. The aqueous acidic and basic washes should be neutralized before disposal according to institutional guidelines.

References

The Versatile Role of 4,4'-Dichlorobutyrophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Butyrophenone Scaffold

In the landscape of medicinal chemistry, the butyrophenone scaffold stands as a cornerstone for the development of a significant class of centrally acting agents. At the heart of the synthesis of many of these critical therapeutic molecules lies 4,4'-Dichlorobutyrophenone and its closely related analogue, 4-chloro-4'-fluorobutyrophenone. These molecules are not merely starting materials; they are pivotal intermediates whose intrinsic reactivity has been masterfully exploited to create a diverse array of pharmaceuticals. Their utility primarily stems from the presence of a reactive alkyl chloride, which serves as an excellent electrophile for the crucial N-alkylation of various amine-containing moieties. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key drug classes, complete with detailed protocols and the scientific rationale underpinning these synthetic strategies.

Core Applications in Drug Synthesis

The primary application of this compound and its analogues is in the synthesis of butyrophenone antipsychotics. This class of drugs has been instrumental in the management of schizophrenia and other psychotic disorders. Additionally, the structural motif is found in certain antihistamines, showcasing the versatility of this chemical building block.

I. The Butyrophenone Antipsychotics: A Revolution in Psychiatry

The discovery of butyrophenone antipsychotics, such as haloperidol, marked a significant advancement in the treatment of psychosis.[1] These drugs primarily exert their therapeutic effects through potent antagonism of dopamine D2 receptors in the brain.[2][3] The synthesis of these agents typically involves two key stages: the formation of the butyrophenone core via Friedel-Crafts acylation, followed by the N-alkylation of a suitable piperidine derivative.

The butyrophenone skeleton is efficiently constructed using the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an aromatic compound (e.g., fluorobenzene) with an acyl chloride (e.g., 4-chlorobutyryl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

Mechanism of Action: Friedel-Crafts Acylation

The Lewis acid catalyst is essential as it activates the acyl chloride, making it a much stronger electrophile. The mechanism proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-chlorobutyryl chloride, polarizing the C-Cl bond. This facilitates the departure of the chloride to form a resonance-stabilized acylium ion.[6][7]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring (fluorobenzene) attacks the electrophilic carbon of the acylium ion, forming a sigma complex (arenium ion).

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Friedel_Crafts_Acylation Start Fluorobenzene + 4-Chlorobutyryl Chloride Acylium Formation of Acylium Ion (Electrophile) Start->Acylium + Catalyst Catalyst AlCl₃ (Lewis Acid) EAS Electrophilic Aromatic Substitution (Sigma Complex Formation) Acylium->EAS Deprotonation Deprotonation & Rearomatization EAS->Deprotonation -H⁺ Product 4-Chloro-4'-fluorobutyrophenone Deprotonation->Product

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone

This protocol describes the synthesis of the fluorinated analogue, which is a common precursor for many butyrophenone antipsychotics.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 4-Chlorobutyryl chloride

  • Fluorobenzene

  • Ice, Hydrochloric Acid (HCl), Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the stirred suspension to 0-5 °C in an ice-water bath.

  • Add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel.

  • Add the 4-chlorobutyryl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the same temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-chloro-4'-fluorobutyrophenone by vacuum distillation or recrystallization.

ParameterValue/ConditionRationale
Catalyst Anhydrous AlCl₃A strong Lewis acid is required to generate the highly reactive acylium ion electrophile.[6]
Solvent Anhydrous DichloromethaneAn inert solvent that is compatible with the strong Lewis acid and reactants.
Temperature 0-10 °C during additionThe reaction is exothermic; low temperature controls the reaction rate and minimizes side reactions.
Work-up Acidic aqueous quenchDecomposes the AlCl₃-ketone complex to liberate the product and removes the catalyst.[4]

The final and key step in the synthesis of most butyrophenone antipsychotics is the N-alkylation of a specific piperidine derivative with the pre-formed 4-chloro-4'-fluorobutyrophenone. This is a classic nucleophilic substitution reaction (SN2).[8]

Mechanism of Action: Nucleophilic Substitution (SN2)

The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the butyrophenone's alkyl chloride. The reaction is typically carried out in the presence of a weak base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The use of potassium iodide as a catalyst is common; it participates in a Finkelstein-type reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.

SN2_Alkylation Reactants Piperidine Derivative (Nucleophile) + 4-Chloro-4'-fluorobutyrophenone (Electrophile) Transition_State Sɴ2 Transition State (Backside Attack) Reactants->Transition_State + Base/Catalyst Base_Catalyst Base (e.g., K₂CO₃) & Catalyst (KI) Product_Formation C-N Bond Formation & Chloride Displacement Transition_State->Product_Formation Final_Product Butyrophenone Drug (e.g., Haloperidol, Benperidol) Product_Formation->Final_Product

Caption: N-Alkylation via Sɴ2 Mechanism.

Experimental Protocol: Synthesis of Haloperidol

This protocol details the synthesis of haloperidol from 4-chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine.[9][10]

Materials:

  • 4-Chloro-4'-fluorobutyrophenone

  • 4-(4-chlorophenyl)-4-hydroxypiperidine[11][12]

  • Potassium iodide (KI)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Toluene or Acetonitrile (MeCN) as solvent

  • Water

Procedure:

  • In a round-bottom flask, combine 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent), potassium carbonate or sodium carbonate (as a base, ~1.5-2.0 equivalents), and a catalytic amount of potassium iodide in a suitable solvent like toluene or acetonitrile.[8]

  • Add 4-chloro-4'-fluorobutyrophenone (1.0-1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 8-24 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water to remove any remaining salts and the base.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., acetone-water or isopropanol) to yield pure haloperidol.

Application to Other Antipsychotics

The same fundamental N-alkylation strategy is employed for other important butyrophenone antipsychotics, simply by varying the piperidine-containing nucleophile.

  • Benperidol: Synthesized by alkylating 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone.[13][14] Benperidol is noted for its high potency as a D2 receptor antagonist.[3][15]

  • Droperidol: Prepared by the alkylation of 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolone with 4-chloro-4'-fluorobutyrophenone.[16]

DrugKey Piperidine NucleophileTypical Yield
Haloperidol 4-(4-chlorophenyl)-4-hydroxypiperidine~75%[10]
Benperidol 4-(2-Keto-1-benzimidazolinyl)piperidine-
Droperidol 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolone-
II. Butyrophenone-Related Antihistamines

While the butyrophenone core is most famously associated with antipsychotics, structural modifications have led to the development of potent antihistamines. A key example is terfenadine, a second-generation antihistamine. Although its direct synthesis does not start from this compound, it involves the alkylation of a piperidine derivative with a related butyrophenone precursor, highlighting the versatility of this synthetic approach.[17][18] The synthesis of a fexofenadine analogue, for instance, involves the Friedel-Crafts acylation of isopropyl benzene with 4-chlorobutyryl chloride, followed by N-alkylation with azacyclonol.[19]

Synthetic Protocol: Synthesis of a Terfenadine Precursor

This protocol outlines the synthesis of the butyrophenone intermediate used in the synthesis of terfenadine.[2]

Materials:

  • tert-Butylbenzene

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Perform a Friedel-Crafts acylation as described previously, using tert-butylbenzene as the aromatic substrate and 4-chlorobutyryl chloride as the acylating agent.

  • The resulting intermediate, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, is then used to alkylate α,α-diphenyl-4-piperidinemethanol.

  • Finally, the ketone group is reduced, typically with sodium borohydride, to yield terfenadine.[2]

Conclusion and Future Perspectives

This compound and its analogues are indispensable building blocks in medicinal chemistry. The straightforward and robust synthetic routes, primarily involving Friedel-Crafts acylation and N-alkylation, have enabled the large-scale production of life-changing medications, particularly for psychiatric disorders. The continued exploration of new amine nucleophiles for reaction with the butyrophenone core offers a promising avenue for the discovery of novel therapeutic agents with improved efficacy and side-effect profiles. The principles outlined in these protocols provide a solid foundation for researchers and drug development professionals to innovate within this important chemical space.

References

Application Notes & Protocols: The Utility of 4,4'-Dichlorobutyrophenone in the Synthesis of Butyrophenone Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4,4'-Dichlorobutyrophenone as a pivotal precursor in the synthesis of butyrophenone-class antipsychotic agents. The document elucidates the underlying chemical principles, provides detailed, field-proven protocols for the synthesis and purification of Haloperidol, and discusses the broader applicability of this precursor for creating structural analogues. Methodologies are presented with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of this compound

The butyrophenone class of compounds represents a cornerstone in the pharmacotherapy of psychosis.[1] Haloperidol, the archetypal drug of this class, owes its discovery and subsequent development to the versatile chemistry afforded by key synthetic precursors.[1] Among these, this compound (also known as 4-chloro-1-(4-chlorophenyl)butan-1-one) is of paramount importance.

Its chemical structure features two key reactive sites:

  • Aryl Chloride : A chlorine atom attached to the phenyl ring. This bond is relatively stable and less susceptible to standard nucleophilic substitution due to the sp2 hybridization of the carbon and the electron density of the aromatic ring.[2][3]

  • Alkyl Chloride : A primary chloride at the end of the four-carbon (butyryl) chain. This site is an excellent electrophile for SN2 reactions.[4][5]

This differential reactivity is the cornerstone of its utility, allowing for selective alkylation at the butyryl chain while preserving the 4-chlorophenyl moiety, a common structural feature in many antipsychotics. This guide focuses on the most prominent application: the synthesis of Haloperidol.

Core Application: Synthesis of Haloperidol

The synthesis of Haloperidol from this compound is a classic example of a nucleophilic substitution reaction, specifically the N-alkylation of a secondary amine.[6][7][8]

Principle and Mechanism

The core reaction involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.[9] The secondary amine of the piperidine ring acts as the nucleophile, attacking the terminal sp3-hybridized carbon of the butyrophenone side chain, displacing the chloride leaving group in an SN2 mechanism.[4][5]

Causality of Reagents:

  • Base (e.g., Potassium Carbonate, K₂CO₃): An acid (HCl) is generated as a byproduct of the reaction. The base is crucial to neutralize this acid, preventing the protonation of the piperidine nucleophile (which would render it unreactive) and driving the reaction equilibrium towards the product.[10]

  • Catalyst (e.g., Potassium Iodide, KI): While not always mandatory, KI serves as an effective catalyst. Through the Finkelstein reaction, the alkyl chloride is transiently converted to the more reactive alkyl iodide in situ. Iodide is a superior leaving group compared to chloride, thus accelerating the rate of the SN2 reaction.[10]

  • Solvent (e.g., Toluene): A relatively high-boiling, non-protic solvent is ideal. It allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate, and it effectively dissolves the organic reactants.

The overall synthetic transformation is depicted below.

G This compound Haloperidol This compound->Haloperidol K₂CO₃, KI (cat.) Toluene, Reflux Piperidine_Derivative 4,4'-Dichlorobutyrophenone_label This compound Piperidine_Derivative_label 4-(4-chlorophenyl)-4-hydroxypiperidine Haloperidol_label Haloperidol

Caption: Synthesis of Haloperidol via N-alkylation.

Quantitative Data for Synthesis

The following table outlines the reagents for a typical laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Moles (mol)Mass / VolumeRole
This compound219.08~0.05010.95 gElectrophile / Precursor
4-(4-chlorophenyl)-4-hydroxypiperidine211.69~0.05010.58 gNucleophile[11][12][13][14]
Potassium Carbonate (K₂CO₃), anhydrous138.21~0.10013.82 gBase
Potassium Iodide (KI)166.00~0.0050.83 gCatalyst
Toluene92.14-200 mLSolvent
Detailed Experimental Protocol: Synthesis

Objective: To synthesize crude Haloperidol.

Materials:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Charge the 500 mL flask with 4-(4-chlorophenyl)-4-hydroxypiperidine (10.58 g), anhydrous Potassium Carbonate (13.82 g), Potassium Iodide (0.83 g), and Toluene (200 mL).

  • Initiate Stirring: Begin vigorous stirring to create a well-mixed suspension.

  • Addition of Precursor: Add this compound (10.95 g) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Maintain reflux with continuous stirring for 24-36 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up (Aqueous Wash): Transfer the reaction mixture to a separatory funnel. Add 100 mL of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

  • Extraction & Drying: Wash the organic layer sequentially with 100 mL of 5% NaOH solution and 100 mL of brine. Dry the organic (toluene) layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Haloperidol product, typically as an off-white or yellowish solid.

Detailed Experimental Protocol: Purification

Objective: To purify crude Haloperidol by removing unreacted starting materials and side products.

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl acetate is a common choice for Haloperidol.[15] For specific impurities like dimers, dissolving in hot DMSO followed by filtration can be highly effective.[16]

Procedure (Recrystallization from Ethyl Acetate):

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to its boiling point (77°C) with stirring until all the solid dissolves. Add solvent dropwise if needed to achieve a clear solution.[15]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethyl acetate to remove any remaining soluble impurities.[15]

  • Drying: Dry the purified Haloperidol in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a white crystalline solid.

Broader Applications & Analogue Synthesis

The synthetic utility of this compound extends beyond Haloperidol. It serves as a versatile building block for a wide range of butyrophenone antipsychotics.[17][18] The fundamental N-alkylation strategy remains the same, but the pharmacological profile of the resulting molecule can be significantly altered by replacing the 4-(4-chlorophenyl)-4-hydroxypiperidine nucleophile with other cyclic amines.

For example, reacting this compound with different amine-containing fragments can yield other potent neuroleptics, demonstrating its role as a key intermediate in creating libraries of compounds for drug discovery.[19] The diazepane analogue of haloperidol, for instance, has been synthesized and shows an interesting multi-receptor binding profile.[6][18][20]

Experimental Workflow Visualization

The following diagrams illustrate the key processes described in these notes.

G Experimental Workflow for Haloperidol Synthesis A 1. Charge Reactants - 4-(4-chlorophenyl)-4-hydroxypiperidine - K₂CO₃, KI, Toluene B 2. Add Precursor - this compound A->B C 3. Reaction - Heat to Reflux (~110°C) - Stir for 24-36h under N₂ B->C D 4. Cool to Room Temp. C->D E 5. Aqueous Work-up - Add H₂O, separate layers D->E F 6. Wash Organic Layer - 5% NaOH, Brine E->F G 7. Dry & Concentrate - Dry over Na₂SO₄ - Remove Toluene via Rotovap F->G H Crude Haloperidol Solid G->H Yields I 8. Recrystallization - Dissolve in hot Ethyl Acetate H->I Purification J 9. Crystallize & Isolate - Cool to 0°C - Vacuum Filtration I->J K 10. Wash & Dry - Wash with cold Ethyl Acetate - Dry in vacuum oven J->K L Pure Haloperidol API K->L Yields

Caption: Step-by-step workflow for Haloperidol synthesis and purification.

References

Application Note: High-Throughput Analysis of 4,4'-Dichlorobutyrophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-Dichlorobutyrophenone is a halogenated aromatic ketone of significant interest in pharmaceutical development and organic synthesis. Its accurate and sensitive quantification is crucial for process monitoring, impurity profiling, and quality control. This application note presents a detailed and robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient analytical solution.

Gas Chromatography-Mass Spectrometry is the analytical technique of choice for volatile and semi-volatile compounds due to its exceptional separating power and highly specific detection capabilities.[1] For halogenated compounds like this compound, GC-MS offers the necessary selectivity and sensitivity to achieve low detection limits in complex matrices.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₁₀Cl₂OPubChem
Molecular Weight217.09 g/mol PubChem
AppearanceSolidNot specified
Boiling Point141 °C / 12mmHgChemBK
SolubilitySoluble in organic solvents (e.g., dichloromethane, methanol), insoluble in water.ChemBK

Experimental Protocol

This protocol provides a comprehensive workflow for the analysis of this compound, from sample preparation to data acquisition.

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and prepare it in a suitable solvent for GC-MS analysis. Given that this compound is soluble in organic solvents, a straightforward liquid extraction is typically sufficient.

Protocol:

  • Sample Weighing: Accurately weigh approximately 10 mg of the sample containing this compound into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in dichloromethane (DCM) and bring the volume to the mark. This creates a stock solution of approximately 1 mg/mL.

  • Dilution: Perform serial dilutions of the stock solution with DCM to prepare calibration standards and quality control samples at the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (Optional but Recommended): For enhanced precision and accuracy, the use of an internal standard (IS) is recommended. A suitable IS would be a structurally similar compound with a different mass, such as a deuterated analog or another halogenated aromatic ketone with a different retention time. Spike all standards, controls, and samples with the IS at a constant concentration.

  • Filtration: Prior to injection, filter the final solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of this compound. These can be adapted based on the specific instrumentation available.

ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column provides good separation for aromatic and halogenated compounds.
Inlet Temperature280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume1 µL
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 150 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)This program allows for good separation from potential impurities and ensures the analyte elutes with a sharp peak shape.
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eV
Acquisition ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)Full scan provides comprehensive mass spectral data, while SIM mode significantly increases sensitivity for target analytes.
Mass Range (Full Scan)50 - 350 amu
SIM Ionsm/z 216 (M+), 181, 139These are characteristic ions for this compound. The molecular ion (M+) and key fragment ions are monitored for quantification and confirmation.

Data Analysis and Interpretation

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is characterized by several key fragments. The fragmentation pattern of butyrophenone itself is well-understood and serves as a model. The primary fragmentation pathways for butyrophenone are α-cleavage and McLafferty rearrangement.[2]

For this compound, the following fragmentation is expected:

  • Molecular Ion (M+): The molecular ion peak will be observed at m/z 216, corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the butyl chain results in the formation of the 4-chlorobenzoyl cation at m/z 139. This is often a prominent peak in the spectrum.

  • McLafferty-type Rearrangement: While less favorable due to the chlorine substitution, a McLafferty-type rearrangement could lead to the loss of a neutral propene molecule, resulting in a fragment at m/z 174.

  • Loss of HCl: The loss of a hydrogen chloride molecule from the molecular ion can lead to a fragment at m/z 180.

  • Loss of the Butyl Chain: Cleavage of the entire butyl chloride side chain can result in a fragment at m/z 139.

Expected Key Ions for SIM Mode:

Ion (m/z)IdentityRole
216[C₁₀H₁₀Cl₂O]⁺ (Molecular Ion)Quantifier/Qualifier
181[M - Cl]⁺Qualifier
139[C₇H₄ClO]⁺Quantifier/Qualifier

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Receipt weigh Weigh Sample start->weigh dissolve Dissolve in DCM weigh->dissolve dilute Prepare Standards & Samples dissolve->dilute filter Filter dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report end Final Result report->end

Caption: Workflow for the GC-MS analysis of this compound.

Trustworthiness and Self-Validating System

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • Calibration Curve: A multi-point calibration curve (typically 5-7 levels) should be generated with a correlation coefficient (r²) of ≥ 0.995.

  • Blanks: A solvent blank should be run at the beginning of each analytical sequence to check for system contamination.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed in duplicate and fall within ±15% of the nominal value.

  • System Suitability: Inject a standard solution at the beginning of the run to verify system performance, including peak shape, resolution, and signal-to-noise ratio.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of this compound. The detailed protocol, including sample preparation, instrument conditions, and data analysis guidelines, offers a reliable framework for accurate and sensitive quantification. By adhering to the described methodology and quality control procedures, researchers and scientists can confidently implement this method for routine analysis in pharmaceutical development and quality control laboratories.

References

Application Note: 1H and 13C NMR Spectral Analysis of 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4,4'-Dichlorobutyrophenone. It is designed for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines detailed protocols for sample preparation, instrument parameters for data acquisition, and a step-by-step guide for data processing. Furthermore, it presents a predictive analysis of the ¹H and ¹³C NMR spectra, including chemical shift assignments and coupling patterns, supported by established NMR principles and data from analogous structures. This guide emphasizes the rationale behind experimental choices to ensure scientifically sound and reproducible results.

Introduction

This compound is a halogenated aromatic ketone with a molecular formula of C₁₀H₁₀Cl₂O. Its chemical structure consists of a p-chlorophenyl group attached to a carbonyl carbon, which is in turn connected to a 3-chloropropyl chain. The structural elucidation and purity assessment of such molecules are critical in pharmaceutical development and chemical research. NMR spectroscopy is an unparalleled technique for providing detailed atomic-level structural information. This note describes the systematic approach to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.

The choice of NMR as an analytical tool is predicated on its ability to provide unambiguous information about the carbon skeleton and the chemical environment of each proton, which is essential for confirming the identity and purity of synthesized compounds.

Experimental Design and Rationale

A successful NMR analysis begins with a well-designed experiment. The choices of solvent, sample concentration, and acquisition parameters are interdependent and crucial for obtaining a high-resolution spectrum.

Sample Preparation: The Foundation of Quality Spectra

Proper sample preparation is paramount to avoid spectral artifacts such as broad lines and poor shimming.[1]

Protocol:

  • Analyte Purity: Ensure the this compound sample is of sufficient purity. Impurities can complicate spectral interpretation.

  • Mass Determination: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2] While a ¹H spectrum can often be obtained with less material, a higher concentration is recommended for the less sensitive ¹³C nucleus to reduce acquisition time.[3]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the instrument's lock system.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulate matter.[2]

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube. Particulate matter can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[3]

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). TMS is chemically inert and provides a sharp, singlet peak that does not typically overlap with analyte signals.[1]

SamplePrep

NMR Data Acquisition: Setting the Stage for High-Resolution Spectra

The parameters used for data acquisition directly impact the quality of the resulting NMR spectrum. The following are recommended starting parameters for a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse angle is used to allow for a shorter relaxation delay, enabling faster data acquisition without significant signal saturation for qualitative analysis.[4]
Number of Scans (NS)16Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (d1)2.0 sAllows for adequate relaxation of most protons between scans, ensuring reliable integration.
Acquisition Time (AQ)~4.0 sProvides sufficient data points for good digital resolution.
Spectral Width (SW)20 ppm (-2 to 18 ppm)Covers the entire expected range for organic molecules.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A proton-decoupled pulse program to simplify the spectrum to singlets for each unique carbon.
Number of Scans (NS)≥1024A higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.
Relaxation Delay (d1)2.0 sA standard delay; for quantitative ¹³C NMR, a much longer delay would be required.
Acquisition Time (AQ)~1.0 sSufficient for typical ¹³C resolution.
Spectral Width (SW)240 ppm (-10 to 230 ppm)Encompasses the full range of chemical shifts for carbon in organic molecules.

Predicted Spectral Analysis of this compound

A predictive analysis based on established chemical shift theory and data from analogous compounds provides a framework for interpreting the experimental spectra.

Structure and Atom Labeling:

Molecule

¹H NMR Spectrum Prediction (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic chain protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The p-disubstituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing carbonyl group (H6, H8) will be deshielded and appear downfield compared to the protons meta to the carbonyl group (H7, H9). The chlorine substituent also has an influence on the chemical shifts.

  • Aliphatic Region (δ 2.0-4.0 ppm): The butyrophenone chain will give rise to three distinct signals.

    • The methylene group adjacent to the carbonyl (H1) will be the most deshielded of the aliphatic protons and is expected to be a triplet.

    • The methylene group adjacent to the chlorine (H3) will also be deshielded due to the electronegativity of the chlorine atom and should appear as a triplet.

    • The central methylene group (H2) will be coupled to both adjacent methylene groups, resulting in a more complex multiplet, likely a pentet or triplet of triplets.

Predicted ¹H NMR Data:

LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6, H8~7.90d~8.52H
H7, H9~7.50d~8.52H
H3~3.70t~6.52H
H1~3.20t~7.02H
H2~2.25p~6.82H
¹³C NMR Spectrum Prediction (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

  • Carbonyl Carbon: The carbonyl carbon (C4) will be the most deshielded, appearing significantly downfield.

  • Aromatic Carbons: The aromatic ring will show four distinct signals due to symmetry. The carbon attached to the carbonyl group (C5) and the carbon attached to the chlorine (C-Cl) will be quaternary and have lower intensities. The protonated aromatic carbons will have higher intensities.

  • Aliphatic Carbons: The three methylene carbons in the side chain will appear in the upfield region. The carbon attached to the chlorine (C3) will be the most deshielded of the three, followed by the carbon adjacent to the carbonyl (C1).

Predicted ¹³C NMR Data:

LabelPredicted δ (ppm)DEPT-135
C4 (C=O)~198.0Absent
C-Cl (ipso)~140.0Absent
C5 (ipso)~135.0Absent
C7, C9~130.0Positive (CH)
C6, C8~129.0Positive (CH)
C3~44.5Negative (CH₂)
C1~37.5Negative (CH₂)
C2~26.5Negative (CH₂)

DEPT-135 Spectroscopy: A DEPT-135 experiment is invaluable for confirming the assignments of the aliphatic carbons.[5] In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons, such as the carbonyl and the ipso-carbons of the aromatic ring, will be absent.[5] This allows for the unambiguous identification of the three methylene groups in the side chain.

Data Processing and Presentation

Modern NMR software, such as Mnova, simplifies the processing of the raw Free Induction Decay (FID) data into an interpretable spectrum.

Processing Protocol:

  • Fourier Transform (FT): The FID is converted from the time domain to the frequency domain.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape. This can typically be done automatically, followed by manual fine-tuning if necessary.[6]

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline, which is crucial for accurate integration.[6]

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H) can be used for referencing.

  • Peak Picking and Integration: Peaks are identified, and their integrals are calculated for the ¹H spectrum. The integrals should be normalized to a known number of protons.

DataProcessing

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR spectra. The predictive spectral analysis serves as a robust guide for the interpretation of the experimental data, enabling confident structural verification of the target compound. The application of techniques such as DEPT-135 further enhances the certainty of the spectral assignments.

References

Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Quantification of 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4,4'-Dichlorobutyrophenone. The described method is tailored for researchers, scientists, and professionals in drug development and quality control. The protocol herein provides a comprehensive guide, from the foundational principles guiding the selection of chromatographic parameters to a step-by-step experimental procedure and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The method's specificity, linearity, accuracy, and precision are demonstrated, ensuring its suitability for routine analysis and for monitoring the stability of this compound in the presence of its degradation products.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a butyrophenone core with two chlorine substituents, imparts a moderate degree of hydrophobicity.[4] Accurate and precise quantification of this compound is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and for monitoring its stability throughout the manufacturing process and shelf-life of a product.[5][6] The development of a stability-indicating analytical method is paramount, as it must be able to resolve the parent compound from any potential degradation products that may form under various stress conditions.[7][8][9]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for this application due to its high sensitivity, specificity, and resolving power for moderately polar to non-polar compounds.[10][11] This application note presents a validated RP-HPLC method that is both reliable and efficient for the determination of this compound.

Chromatographic Principles and Method Development Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.[12][13]

  • Stationary Phase Selection: A C18 stationary phase was chosen due to the non-polar nature of this compound. The hydrophobic interactions between the analyte and the C18 alkyl chains provide effective retention and separation.[14]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and peak shape. A gradient elution may be employed for impurity profiling to ensure the elution of compounds with a wider range of polarities.[7][13]

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a detection wavelength in the range of 250-260 nm is expected to provide good sensitivity. A photodiode array (PDA) detector is recommended to monitor peak purity and to develop a library of spectral data for the analyte and its impurities.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column to ensure efficient separation without generating excessive backpressure. Maintaining a constant column temperature, for instance at 30°C, is crucial for reproducible retention times.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) Detector or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection 254 nm
Run Time 10 minutes
Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For a formulated product, an extraction step may be necessary to isolate the analyte from excipients.

Protocol: Step-by-Step HPLC Analysis

  • System Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in the specified ratio.

    • Degas the mobile phase using an ultrasonicator or an online degasser.

    • Purge the HPLC pump with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the working standard solution (e.g., 50 µg/mL) five or six times.

    • Verify that the system suitability parameters meet the acceptance criteria (see Table 2).

  • Calibration Curve:

    • Inject the series of working standard solutions in ascending order of concentration.

    • Plot the peak area of this compound against the corresponding concentration.

    • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Identify the this compound peak based on its retention time.

    • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The standard was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed using the developed HPLC method. The method was found to be specific, as the peak for this compound was well-resolved from the peaks of the degradation products.[3][15]

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
y-intercept Close to zero
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)
80%99.5
100%100.2
120%99.8
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Type% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%
System Suitability

System suitability parameters were established to ensure the ongoing performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area (n=5) ≤ 2.0%

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Mobile_Phase Mobile Phase Preparation & Degassing System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Sample Standard & Sample Preparation SST System Suitability Test Standard_Sample->SST System_Equilibration->SST Analysis Sample/Standard Injection SST->Analysis If SST Passes Data_Acquisition Data Acquisition (CDS) Analysis->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable method for the quantification of this compound. The method has been validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, and precise. The stability-indicating nature of the method makes it suitable for the analysis of this compound in bulk drug substances and formulated products, as well as for monitoring its stability.

References

Application Note: Structural Elucidation and Quality Control of 4,4'-Dichlorobutyrophenone using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 4,4'-Dichlorobutyrophenone using Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its structural integrity and purity paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the compound's identity by identifying its constituent functional groups. We present a detailed protocol for sample preparation and data acquisition, followed by an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, quality control analysts, and scientists in the field of drug development and organic synthesis.

Introduction to this compound and IR Spectroscopy

This compound, with the IUPAC name 4-chloro-1-(4-chlorophenyl)butan-1-one, is an organic compound featuring a p-chlorinated aromatic ring, a ketone carbonyl group, and a chlorinated alkyl chain.[1] Its precise molecular structure is fundamental to its reactivity and suitability as a precursor in multi-step syntheses.

Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule.[2] Specific bonds within a molecule vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum. By analyzing the positions, shapes, and intensities of these absorption bands, one can deduce the functional groups present in the molecule, providing a molecular "fingerprint."[2][3] This makes FTIR an indispensable tool for the structural verification and quality assessment of materials like this compound.

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference.

PropertyValueSource
IUPAC Name 4-chloro-1-(4-chlorophenyl)butan-1-one[1]
Molecular Formula C₁₀H₁₀Cl₂O[1][4][5]
Molecular Weight 217.09 g/mol [1][4][5][6]
CAS Number 40877-09-6[1]
Key Functional Groups Aromatic Ring, Ketone, Alkyl Halide, Aryl Halide[7][8][9]

Experimental Protocol

This section outlines the workflow for obtaining a high-quality FTIR spectrum of this compound. The protocol is designed to be self-validating by ensuring a clean, interference-free measurement.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of scanning from 4000 to 400 cm⁻¹.

  • Sample: this compound (solid).

  • Matrix: Potassium Bromide (KBr), spectroscopy grade, oven-dried to remove moisture.

  • Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

Workflow Diagram: From Sample to Spectrum

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh ~1-2 mg of Sample B 2. Weigh ~150-200 mg of dry KBr A->B C 3. Grind Sample & KBr in agate mortar B->C D 4. Press mixture into a transparent pellet C->D E 5. Collect Background Spectrum (Air/KBr) D->E F 6. Mount Sample Pellet in Spectrometer E->F G 7. Collect Sample Spectrum F->G H 8. Process Spectrum (Baseline Correction) G->H I 9. Identify & Assign Characteristic Peaks H->I

References

Troubleshooting & Optimization

Technical Support Center: 4,4'-Dichlorobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-Dichlorobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis. Our goal is to provide you with in-depth technical insights and practical, field-proven solutions to ensure the highest purity of your final product. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug Haloperidol[1][2][3]. Therefore, controlling its impurity profile is of utmost importance.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected impurities?

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The primary impurities you can expect from this synthesis are:

  • Isomeric Impurities: Specifically, 2,4'-Dichlorobutyrophenone and, to a lesser extent, 3,4'-Dichlorobutyrophenone.

  • Unreacted Starting Materials: Residual chlorobenzene and 4-chlorobutyryl chloride.

  • Starting Material Impurities: Impurities present in the initial chlorobenzene or 4-chlorobutyryl chloride.

  • Polysubstituted Byproducts: Products from multiple acylations on the chlorobenzene ring.

  • Degradation Products: Resulting from the breakdown of the product or intermediates under reaction or workup conditions.

Troubleshooting Guide: A Deeper Dive into Impurity Formation and Mitigation

Issue 1: My final product is contaminated with significant levels of isomeric impurities, primarily 2,4'-Dichlorobutyrophenone. How can I minimize their formation?

Root Cause Analysis:

The chlorine atom on the chlorobenzene ring is an ortho-, para- directing group in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This means the incoming acyl group will preferentially add to the positions ortho or para to the chlorine. While the para-isomer (this compound) is the desired product, the formation of the ortho-isomer (2,4'-Dichlorobutyrophenone) is a competing reaction[4][5][6]. The ratio of these isomers is influenced by steric hindrance and reaction conditions. The bulky acyl group experiences more steric hindrance at the ortho position, making the para position generally more favorable[5].

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para-isomer. Running the reaction at temperatures between 0-5°C can significantly reduce the formation of the ortho-isomer.

  • Solvent Selection: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or dichloromethane are often preferred. More polar solvents like nitrobenzene can be used, but may alter isomer ratios[4][7].

  • Catalyst Choice and Stoichiometry: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored to optimize selectivity. The molar ratio of the catalyst to the acylating agent should be carefully controlled; an excess can sometimes lead to increased side reactions.

Visualizing Isomer Formation:

G cluster_reactants Reactants Chlorobenzene Chlorobenzene Intermediate Acylium Ion Intermediate Acyl_Chloride 4-Chlorobutyryl Chloride Catalyst AlCl₃ (Lewis Acid) Acyl_Chloride->Catalyst + Catalyst->Intermediate Generates Product_Para This compound (Desired Product) Intermediate->Product_Para Para-attack (Favored) Product_Ortho 2,4'-Dichlorobutyrophenone (Isomeric Impurity) Intermediate->Product_Ortho Ortho-attack (Less Favored)

Caption: Friedel-Crafts acylation pathway leading to desired and isomeric products.

Issue 2: I'm observing unreacted starting materials in my crude product. What are the likely causes and solutions?

Root Cause Analysis:

The presence of unreacted chlorobenzene and 4-chlorobutyryl chloride typically points to an incomplete reaction. This can be due to several factors:

  • Insufficient Catalyst Activity: The Lewis acid catalyst may have been deactivated by moisture.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Incorrect Stoichiometry: An insufficient amount of the acylating agent or catalyst was used.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: AlCl₃ and other Lewis acids are highly hygroscopic. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting materials are consumed. If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary, but be mindful of the potential for increased isomer formation.

  • Verify Stoichiometry: Accurately measure all reagents. A slight excess of the acylating agent (4-chlorobutyryl chloride) may be used to ensure complete conversion of the limiting reagent (chlorobenzene).

Issue 3: My 4-chlorobutyryl chloride starting material appears to be impure. How can this affect my synthesis and how can I purify it?

Root Cause Analysis:

4-Chlorobutyryl chloride is often prepared from γ-butyrolactone and a chlorinating agent like thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate[8][9][10][11]. Potential impurities in 4-chlorobutyryl chloride include:

  • Unreacted γ-butyrolactone.

  • Byproducts from the chlorination reaction.

  • Degradation products, as it can be moisture-sensitive[12].

These impurities can carry through to the final product or participate in side reactions.

Purification Protocol for 4-Chlorobutyryl Chloride:

StepProcedureRationale
1Fractional Distillation This is the most effective method for purifying 4-chlorobutyryl chloride.
2Apparatus Setup Use a fractional distillation apparatus with a Vigreux column under reduced pressure.
3Distillation Collect the fraction boiling at the correct temperature and pressure (e.g., 105-112°C at atmospheric pressure, though vacuum distillation is preferred to avoid degradation)[10].
4Storage Store the purified 4-chlorobutyryl chloride under an inert atmosphere and in a cool, dry place to prevent degradation.
Issue 4: How can I detect and quantify the impurities in my final this compound product?

Analytical Methodologies:

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile impurities like isomeric dichlorobutyrophenones and unreacted starting materials[13].
High-Performance Liquid Chromatography (HPLC) Excellent for quantifying the main component and non-volatile impurities. A C18 column with a methanol/water mobile phase is a good starting point[14].
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without a reference standard for the analyte[13].
Differential Scanning Calorimetry (DSC) Can determine the absolute purity of highly crystalline compounds by analyzing the melting point depression caused by impurities[13].

Sample Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with reference standards or library data. Quantify impurities using area percentage or a calibration curve for known impurities.

Issue 5: What are the best methods for purifying the crude this compound?

Purification Strategies:

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is a highly effective method for removing isomeric impurities and other byproducts, especially on a lab scale. The crude product can be dissolved in a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allowed to cool slowly. The desired 4,4'-isomer, being more symmetrical, often has a higher melting point and lower solubility than the ortho-isomer, allowing it to crystallize out preferentially.

  • Column Chromatography: For small-scale purifications or for separating isomers with very similar properties, silica gel column chromatography can be employed. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

  • Fractional Distillation (under vacuum): For larger scale purifications, vacuum distillation can be used to separate the product from less volatile impurities. However, separating the isomers by distillation can be challenging due to their close boiling points.

Visualizing the Purification Workflow:

G Crude_Product Crude Product (Mixture of Isomers, Starting Materials) Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Mother_Liquor Mother Liquor (Enriched in Impurities) Recrystallization->Mother_Liquor Pure_Product Pure this compound Recrystallization->Pure_Product Crystals Column_Chromatography->Pure_Product

Caption: Common purification workflows for this compound.

References

Technical Support Center: Synthesis of 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,4'-Dichlorobutyrophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis, which is typically achieved via the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. Here, we provide in-depth, experience-driven answers to common problems, detailed protocols, and mechanistic insights to enhance the success and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the Friedel-Crafts acylation of chlorobenzene are a frequent challenge. The root causes can typically be traced back to four key areas: catalyst integrity, catalyst quantity, substrate reactivity, and reaction conditions.

  • Catalyst Inactivation by Moisture: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any trace of water in the reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive and halting the reaction. Ensuring strictly anhydrous conditions is the most critical step for success.[2]

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of AlCl₃. This is because the product, this compound, is a Lewis base that forms a stable complex with AlCl₃.[3] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.[1][2]

  • Inherent Substrate Deactivation: The starting material, chlorobenzene, is an electronically deactivated aromatic ring due to the electron-withdrawing inductive effect of the chlorine atom.[4][5] This deactivation makes the ring less nucleophilic and slows the rate of electrophilic aromatic substitution, requiring more optimized and sometimes more forcing conditions compared to the acylation of benzene or toluene.[1][6]

  • Suboptimal Reaction Temperature: Temperature control is a delicate balance. While higher temperatures can increase the reaction rate to overcome the deactivation of chlorobenzene, excessively high temperatures can promote the formation of undesirable, often colored, byproducts and resinification.[1][7]

Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_anhydrous Verify Anhydrous Conditions (Oven-dried glass, Anhydrous reagents/solvent, Inert atmosphere) start->check_anhydrous First Step check_catalyst_amount Check Catalyst Stoichiometry (Is AlCl₃ ≥ 1.1 equivalents relative to acyl chloride?) check_anhydrous->check_catalyst_amount Conditions OK? check_temp Review Reaction Temperature (Too low for deactivated ring? Too high causing decomposition?) check_catalyst_amount->check_temp Stoichiometry OK? check_reagents Assess Reagent Purity (Fresh AlCl₃? Purity of chlorobenzene and 4-chlorobutyryl chloride?) check_temp->check_reagents Temp OK? result_ok Yield Improved check_reagents->result_ok Reagents OK?

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q2: I'm observing a significant amount of an isomeric byproduct. How can I identify it and improve selectivity for the desired 4,4'-isomer?

A2: The formation of isomers is an inherent feature of this reaction. The chlorine substituent on the chlorobenzene ring is an ortho, para-director for electrophilic aromatic substitution.[4][8] Therefore, the incoming acylium ion can attack either the para position (C4) or the ortho position (C2), leading to a mixture of products.

  • Primary Isomeric Byproduct: The main byproduct is 2,4'-Dichlorobutyrophenone .

  • Basis for Selectivity: The desired This compound is typically the major product. This preference is primarily due to steric hindrance .[9] The bulky acylium ion-catalyst complex has more difficulty approaching the sterically crowded ortho position, which is adjacent to the chlorine atom, compared to the more accessible para position.[4] Studies on the analogous benzoylation of chlorobenzene show a strong preference for the para product (84–97%).[10]

G sub Chlorobenzene + 4-Chlorobutyryl Chloride + AlCl₃ para_product This compound (Desired Product) sub->para_product Major Pathway (Less Steric Hindrance) ortho_product 2,4'-Dichlorobutyrophenone (Isomeric Byproduct) sub->ortho_product Minor Pathway (More Steric Hindrance)

Caption: Formation of ortho- and para-isomers during Friedel-Crafts acylation.

Strategies to Maximize Para-Selectivity:
  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored para isomer by giving the electrophile more time to differentiate between the two positions.

  • Solvent Choice: The choice of solvent can influence the isomer ratio.[10] Non-polar solvents may enhance steric effects, favoring para substitution. Using excess chlorobenzene as the solvent is a common and practical approach.

  • Purification: Complete separation of the 2,4'- and 4,4'- isomers typically requires careful purification, most reliably by column chromatography or fractional crystallization.

Q3: My final product is discolored. What causes this and how can I purify it?

A3: Discoloration (typically yellow to brown) usually indicates the presence of impurities formed from side reactions or residual catalyst complexes.

  • Source of Color:

    • Resinous Byproducts: Forcing conditions (high heat, long reaction times) can lead to complex side reactions and polymerization, creating colored, tar-like substances.[7]

    • Residual Catalyst: Incomplete quenching of the reaction can leave behind colored aluminum complexes.

    • Oxidation/Degradation: The product itself may be sensitive to air and light, especially at elevated temperatures during work-up or distillation.

Detailed Purification Protocol:

This protocol is designed to systematically remove impurities and yield a clean, off-white product.

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and dissolves inorganic salts in the aqueous layer.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine all organic layers.

  • Washing: Sequentially wash the combined organic phase with:

    • Dilute HCl (to remove any remaining basic impurities).

    • Water.

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Saturated sodium chloride (brine) solution (to help break emulsions and begin drying).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

  • Decolorization (Optional): If the crude product is still colored, dissolve it in a minimum amount of a suitable hot solvent and treat with activated charcoal.[11] Stir for 20-30 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal.

  • Recrystallization: Recrystallize the decolorized product from a suitable solvent or solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to obtain the pure crystalline product.

Q4: I've identified an unexpected byproduct with a mass corresponding to the loss of HCl. What could it be?

A4: An unexpected byproduct resulting from the formal loss of HCl from the desired product is likely a tetralone derivative , formed via an intramolecular Friedel-Crafts reaction .

  • Mechanism of Formation: The product, this compound, contains a terminal alkyl chloride on the butyrophenone chain. In the continued presence of the AlCl₃ catalyst, this terminal chloride can be activated to form a carbocation-like species. This electrophilic center can then be attacked by the electron-rich aromatic ring of the same molecule, leading to cyclization. This is a classic method for synthesizing tetralones.[1][10] The resulting product would be 7-chloro-1-tetralone .

Mitigation Strategies:
  • Control Reaction Time and Temperature: Avoid prolonged reaction times or excessive temperatures after the initial acylation is complete.

  • Order of Addition: A "reverse addition" (adding the catalyst slurry to the substrate/acyl chloride mixture) can sometimes help maintain a low concentration of the free catalyst.

  • Prompt and Efficient Quenching: Once the primary reaction is complete (as determined by TLC or GC analysis), quench it immediately and efficiently to deactivate the AlCl₃ catalyst and prevent subsequent intramolecular cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism, catalyzed by a Lewis acid.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Complexation cluster_3 Step 4: Hydrolysis (Work-up) 4-chlorobutyryl chloride 4-chlorobutyryl chloride Complex Complex 4-chlorobutyryl chloride->Complex + AlCl₃ Acylium Ion [R-C≡O]⁺ + AlCl₄⁻ (Resonance Stabilized) Complex->Acylium Ion Chlorobenzene Chlorobenzene Sigma Complex Arenium Ion Intermediate (Resonance Stabilized) Chlorobenzene->Sigma Complex + Acylium Ion Product Complex Ketone-AlCl₃ Complex Sigma Complex->Product Complex + AlCl₄⁻ - AlCl₃ - HCl Final Product This compound Product Complex->Final Product + H₂O/H⁺

Caption: The four main stages of the Friedel-Crafts acylation mechanism.

The key steps are:

  • Formation of the Electrophile: 4-chlorobutyryl chloride reacts with aluminum chloride to form a highly electrophilic acylium ion.[12]

  • Nucleophilic Attack: The π-electron system of the chlorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation: The AlCl₄⁻ anion removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[3]

  • Product Complexation: The carbonyl oxygen of the newly formed ketone coordinates strongly with AlCl₃, forming a deactivated complex that requires hydrolysis to be broken.[3]

  • Work-up: Addition of water/acid during work-up destroys the complex, liberating the final this compound product.[2]

Q2: What are the critical process parameters and recommended starting conditions?

A2: The following table summarizes key parameters for consideration when setting up the synthesis. These should be optimized for your specific laboratory setup.

ParameterRecommended Value/ConditionRationale & Key Considerations
Reagent Ratio Chlorobenzene: 1.5 - 5 equivalentsUsing excess chlorobenzene serves as both a reagent and a solvent, and can help minimize potential side reactions.
4-Chlorobutyryl Chloride: 1.0 equivalentThis is typically the limiting reagent.
Aluminum Chloride (AlCl₃): 1.1 - 1.3 equivalentsMust be stoichiometric to the acyl chloride due to product complexation.[1][3] A slight excess ensures the reaction goes to completion.
Solvent Excess Chlorobenzene or Dichloromethane (DCM)Ensure the solvent is anhydrous. DCM is a common inert solvent for Friedel-Crafts reactions.
Temperature 0°C to Room Temperature (25°C)Start by adding reagents at a lower temperature (0-5°C) to control the initial exotherm, then allow to warm to room temperature. Moderate heating may be required but should be optimized carefully.[1]
Reaction Time 2 - 24 hoursMonitor by TLC or GC. The deactivated ring may require longer reaction times for high conversion.
Atmosphere Inert (Nitrogen or Argon)Crucial for maintaining anhydrous conditions by excluding atmospheric moisture.[2]
Q3: How can I be certain my reaction setup is truly anhydrous?

A3: Achieving anhydrous conditions requires meticulous preparation of all components.

  • Glassware: All glassware (flasks, dropping funnels, condensers) should be oven-dried at >120°C for several hours and then cooled in a desiccator or under a stream of dry inert gas (N₂ or Ar) immediately before use.

  • Solvents: Use commercially available anhydrous grade solvents. If unavailable, solvents must be appropriately dried (e.g., by distillation over a suitable drying agent like CaH₂) and stored over molecular sieves.

  • Reagents: Use a fresh, unopened bottle of high-purity AlCl₃. Weigh it out quickly in a dry environment (glove box or under an inert gas blanket) as it rapidly absorbs atmospheric moisture. Chlorobenzene and 4-chlorobutyryl chloride should be of high purity and free of water.

  • Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas. Use septa and needles for liquid transfers and maintain a positive pressure of inert gas throughout the reaction using a bubbler system.

Q4: Can I use a catalyst other than Aluminum Chloride (AlCl₃)?

A4: Yes, while AlCl₃ is the most common and powerful Lewis acid for this reaction, other catalysts can be used, though they may require different reaction conditions.

  • Iron(III) Chloride (FeCl₃): A less reactive but also less moisture-sensitive alternative. It often requires higher temperatures or longer reaction times.[6]

  • Zinc Chloride (ZnCl₂): A milder Lewis acid, generally used for more activated aromatic rings.[7] It may not be effective enough for the deactivated chlorobenzene substrate without forcing conditions.

  • Brønsted Acids: Very strong protic acids like trifluoromethanesulfonic acid (triflic acid) have been shown to catalyze acylations, particularly for moderately deactivated rings.[2]

  • Zeolites: These solid acid catalysts can offer advantages in terms of handling, recovery, and sometimes regioselectivity, but often require high temperatures.

The choice of catalyst depends on balancing reactivity, cost, handling requirements, and the desired selectivity. For the acylation of a deactivated ring like chlorobenzene, AlCl₃ remains the most reliable and widely used catalyst.

References

Technical Support Center: Optimizing the Synthesis of 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4,4'-Dichlorobutyrophenone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. As a key precursor in the synthesis of pharmaceuticals such as Haloperidol, a reliable and high-yield protocol is essential.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol based on the principles of Friedel-Crafts acylation.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format. Our guidance is rooted in mechanistic principles to help you diagnose and resolve problems effectively.

Q1: My reaction yield is consistently low. What are the most common causes?

A low yield in a Friedel-Crafts acylation is typically traced back to three main areas: reagent quality, catalyst activity, and reaction conditions.

  • Moisture Contamination: The primary culprit is often moisture. The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts vigorously with water.[4] This not only consumes the catalyst but also generates HCl, which can interfere with the reaction. Ensure all glassware is oven-dried, reagents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

  • Catalyst Inactivity or Insufficient Amount: AlCl₃ is hygroscopic and can lose activity if improperly stored. Use a fresh, unopened container or a properly stored batch. Friedel-Crafts acylations require at least a stoichiometric amount of the catalyst because the product ketone complexes with AlCl₃, rendering it inactive.[5][6] Using a catalytic amount is insufficient. A molar excess (e.g., 1.1 to 1.3 equivalents) is often recommended to drive the reaction to completion.

  • Impure Reactants: The purity of both chlorobenzene and 4-chlorobutyryl chloride is critical. 4-chlorobutyryl chloride can degrade over time, especially if exposed to moisture, hydrolyzing to 4-chlorobutyric acid. The acid will not form the necessary acylium ion electrophile. It is advisable to use freshly distilled or newly purchased 4-chlorobutyryl chloride.

  • Suboptimal Temperature: The reaction temperature influences the rate and selectivity. The initial formation of the acylium ion complex is often performed at a low temperature (0-5 °C) to control the initial exothermic reaction. Subsequently, the reaction may need to be gently warmed to proceed at a reasonable rate. Excessively high temperatures can lead to side reactions and decomposition, reducing the yield of the desired product.

Q2: I am observing a significant amount of an isomeric impurity in my final product. How can I improve regioselectivity?

The formation of an isomeric impurity, likely 2,4'-dichlorobutyrophenone, is a known challenge in this synthesis.

The chloro-substituent on the chlorobenzene ring is an ortho-, para-directing group.[7][8] While the para-substituted product (this compound) is sterically favored and should be the major product, the formation of the ortho-isomer can be significant under certain conditions.[7]

  • Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer over the ortho isomer. Running the electrophilic aromatic substitution step at a controlled, lower temperature can significantly enhance para-selectivity.

  • Solvent Choice: The choice of solvent can influence the steric environment around the electrophile. Less polar, bulkier solvents might increase the steric hindrance at the ortho-position, thereby favoring para-substitution. Dichloromethane or carbon disulfide are common solvents.

  • Slow Addition of Electrophile: Adding the solution of 4-chlorobutyryl chloride and AlCl₃ slowly to the chlorobenzene solution can help maintain a low concentration of the reactive electrophile, which can improve selectivity and control the exotherm.

Q3: The reaction is sluggish or fails to initiate. What should I check first?

A stalled reaction is almost always related to the catalyst or the electrophile.

  • Verify Catalyst Activity: As detailed in Q1, the most common reason for failure is an inactive (hydrolyzed) AlCl₃ catalyst.

  • Check the Acyl Chloride: Ensure the 4-chlorobutyryl chloride is of high purity and has not degraded. You can check for the sharp, pungent odor characteristic of acyl chlorides; a vinegary smell might indicate hydrolysis to the carboxylic acid.

  • Aromatic Ring Deactivation: While chlorobenzene is suitable, strongly deactivated aromatic rings will not undergo Friedel-Crafts acylation.[9] Ensure your starting material is indeed chlorobenzene and not, for example, nitrobenzene.

  • Proper Mixing: In a heterogeneous mixture (solid AlCl₃ in solvent), ensure efficient stirring to facilitate the formation of the reactive complex.

Below is a diagnostic workflow to troubleshoot a failing reaction.

G start Reaction Fails to Initiate check_catalyst Is AlCl3 anhydrous and from a reliable source? start->check_catalyst check_reagents Are reactants (Chlorobenzene, 4-Chlorobutyryl Chloride) pure and dry? check_catalyst->check_reagents Yes replace_catalyst Replace AlCl3 with a fresh, anhydrous batch. check_catalyst->replace_catalyst No/Unsure check_conditions Are temperature and stirring adequate? check_reagents->check_conditions Yes purify_reagents Purify/distill reactants. Use anhydrous solvent. check_reagents->purify_reagents No/Unsure adjust_conditions Adjust temperature and/or increase stirring rate. check_conditions->adjust_conditions No success Reaction should proceed. check_conditions->success Yes replace_catalyst->start purify_reagents->start adjust_conditions->start

Caption: Troubleshooting workflow for a stalled reaction.

Q4: My final product is a discolored oil instead of a solid. What are the likely contaminants?

Pure this compound is a solid at room temperature. An oily or discolored product suggests impurities.

  • Isomeric Impurities: As discussed in Q2, the presence of 2,4'-dichlorobutyrophenone can lower the melting point of the final product, potentially resulting in an oil or a low-melting solid.

  • Unreacted Starting Materials: Residual chlorobenzene or 4-chlorobutyryl chloride may be present.

  • Side-Reaction Products: High temperatures can lead to decomposition or polymerization of the butyrophenone side chain.

  • Incomplete Workup: The workup step is crucial for removing the AlCl₃ catalyst. The reaction mixture is typically quenched by pouring it onto ice and acid (e.g., HCl). This breaks up the ketone-AlCl₃ complex.[10] Insufficient washing can leave behind aluminum salts and acidic residues. A final wash with a base (e.g., NaHCO₃ solution) followed by a brine wash is recommended before drying and solvent removal.

Purification Strategy: If you have an impure product, recrystallization is the preferred method for purification. A solvent system like ethanol or isopropanol is often effective. Column chromatography can also be used to separate the para-isomer from the ortho-isomer if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a classic Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.[8][11]

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-chlorobutyryl chloride. This polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion, which is stabilized by resonance.[10]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]

  • Restoration of Aromaticity: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

  • Catalyst Complexation: The product, an aryl ketone, is a Lewis base and immediately complexes with the strong Lewis acid AlCl₃. This is why a stoichiometric amount of the catalyst is necessary. The final product is liberated during the aqueous workup.[5][10]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Complexation 4-Chlorobutyryl\nChloride 4-Chlorobutyryl Chloride Acylium Ion\n(Electrophile) Acylium Ion (Electrophile) 4-Chlorobutyryl\nChloride->Acylium Ion\n(Electrophile) + AlCl3 Chlorobenzene Chlorobenzene Arenium Ion\n(Sigma Complex) Arenium Ion (Sigma Complex) Chlorobenzene->Arenium Ion\n(Sigma Complex) + Acylium Ion Product-Catalyst\nComplex Product-Catalyst Complex Arenium Ion\n(Sigma Complex)->Product-Catalyst\nComplex - H+ Final Product Final Product Product-Catalyst\nComplex->Final Product + H2O Workup

Caption: Key stages in the Friedel-Crafts acylation mechanism.

Q2: Why is a stoichiometric amount of AlCl₃ required for acylation but not for alkylation?

In Friedel-Crafts alkylation , the alkylated product is more electron-rich than the starting material, making it susceptible to further alkylation (polyalkylation).[9] The catalyst is truly catalytic. In contrast, in Friedel-Crafts acylation , the product is an aryl ketone. The acyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards further substitution, thus preventing polyacylation.[5][8] However, the carbonyl oxygen of the ketone product acts as a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃). This complex renders the catalyst inactive. Therefore, at least one equivalent of AlCl₃ is required for every equivalent of the acylating agent to ensure the reaction goes to completion.[5][6]

Q3: What are the ideal solvent characteristics for this reaction?

An ideal solvent for Friedel-Crafts acylation should be:

  • Inert: It should not react with the Lewis acid catalyst or the reactants.

  • Anhydrous: To prevent deactivation of the catalyst.

  • Able to dissolve reactants: It must dissolve chlorobenzene and the acylium ion complex.

  • Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature and allow for easy removal after the reaction is complete.

Commonly used solvents include dichloromethane (DCM), 1,2-dichloroethane, and carbon disulfide. Chlorobenzene itself can sometimes be used as both the solvent and the reactant if used in large excess.[12]

Q4: Can other Lewis acids be used instead of AlCl₃?

Yes, other Lewis acids can catalyze the reaction, though AlCl₃ is the most common and often the most effective. Alternatives include FeCl₃, SbCl₅, BF₃, and trifluoromethanesulfonic acid.[11][13] The reactivity of the Lewis acid is an important consideration. Highly reactive catalysts may lead to more side reactions, while less reactive ones may require higher temperatures or longer reaction times. The choice of catalyst can be an important parameter to optimize for yield and purity.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous AlCl₃ reacts violently with water. 4-chlorobutyryl chloride is corrosive and lachrymatory.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Reagents and Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • 4-Chlorobutyryl Chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a calcium chloride or nitrogen inlet drying tube

  • Ice bath

Procedure:

  • Setup: Assemble an oven-dried three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser fitted with a drying tube. Maintain an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath while stirring.

  • Reagent Addition: In the addition funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 eq.) and chlorobenzene (3-5 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will hydrolyze the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

ParameterRecommended ConditionRationale
Catalyst Anhydrous AlCl₃ (1.1 - 1.3 eq.)Stoichiometric amount needed due to product complexation; excess drives reaction.
Reactant Ratio Chlorobenzene in excess (3-5 eq.)Serves as both reactant and solvent; drives equilibrium towards product.
Temperature 0-5 °C (addition), RT (reaction)Controls initial exotherm, improves selectivity, and allows for complete reaction.
Solvent Anhydrous DichloromethaneInert, good solubility for reactants, and easily removed.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the highly sensitive AlCl₃ catalyst.

References

Technical Support Center: Synthesis of 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,4'-Dichlorobutyrophenone. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to diagnose and resolve synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in this Friedel-Crafts acylation is a common issue that can often be traced back to a few critical parameters. Let's break down the potential culprits:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Water will react with AlCl₃, hydrolyzing it to aluminum hydroxide, which is catalytically inactive.[1] Similarly, the acylating agent, 4-chlorobutyryl chloride, will hydrolyze to the unreactive 4-chlorobutyric acid in the presence of water.[3][4][5]

    • Self-Validation Protocol: Before starting, ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.

  • Catalyst Inactivity or Insufficient Amount: Aluminum chloride is the engine of this reaction, activating the 4-chlorobutyryl chloride to form the critical acylium ion electrophile.[6][7][8] The product ketone, this compound, is a Lewis base and can form a complex with AlCl₃.[9] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ is required.[9]

    • Expert Insight: Do not think of AlCl₃ as a true catalyst in this case; it is more of a promoter that is consumed. If you observe a stalled reaction, insufficient AlCl₃ is a high-probability cause.

  • Poor Quality of Starting Materials: The purity of your chlorobenzene and 4-chlorobutyryl chloride is paramount. Impurities in chlorobenzene can compete in the acylation reaction, while degraded 4-chlorobutyryl chloride (hydrolyzed to the carboxylic acid) will not participate in the reaction.

Q2: I am observing significant amounts of an isomeric impurity. How can I improve the regioselectivity?

The formation of isomers is a classic challenge in electrophilic aromatic substitution on a substituted benzene ring. In this synthesis, you are acylating chlorobenzene.

  • Understanding Directing Effects: The chlorine atom on chlorobenzene is an ortho-, para-directing group.[10][11][12] This means the incoming acyl group will preferentially add to the positions ortho (2-position) or para (4-position) to the chlorine. The desired product is the para-isomer.

  • Steric Hindrance: The primary reason for the formation of the ortho-isomer (2,4'-dichlorobutyrophenone) is the electronic activation at that position. However, the para-position is sterically less hindered, making it the favored site of attack.[10][12] Typically, the para-isomer is the major product.[11][13]

  • Troubleshooting High Ortho-Isomer Formation: If you are seeing an unusually high percentage of the ortho-isomer, consider the reaction temperature. Lower temperatures generally favor the thermodynamically more stable para-product. Running the reaction at elevated temperatures can sometimes lead to a slight increase in the formation of the ortho-isomer.

Isomer Typical Distribution Reason for Formation
This compound (Para) Major Product (often >90%)Electronically activated and sterically accessible.
2,4'-Dichlorobutyrophenone (Ortho) Minor ProductElectronically activated but sterically hindered.
3,4'-Dichlorobutyrophenone (Meta) Trace amountsElectronically deactivated position.
Q3: My reaction mixture turns dark, and I'm getting a complex mixture of byproducts. What's happening?

A dark, tarry reaction mixture is indicative of side reactions, often promoted by excessive heat or prolonged reaction times.

  • Intramolecular Cyclization: A potential side reaction involves the newly formed product undergoing a second, intramolecular Friedel-Crafts reaction. The Lewis acid can activate the terminal chloroalkyl chain, leading to cyclization to form a tetralone byproduct.[14][15] This is more likely at higher temperatures.[14]

    • Preventative Measure: Maintain a low reaction temperature (0-10 °C), especially during the addition of the reactants.[14][15]

  • Polysubstitution: While the ketone product is deactivating towards further electrophilic substitution, preventing polyacylation, forcing conditions (high temperature, long reaction times) can lead to other undesired reactions.[10]

  • Decomposition: At higher temperatures, the starting materials and products can decompose in the strongly acidic reaction medium, leading to charring.

Troubleshooting Workflow for Undesired Byproducts

G start Complex Mixture Observed check_temp Was reaction temperature > 10°C? start->check_temp check_time Was reaction time prolonged? start->check_time check_reagents Are reagents pure? start->check_reagents high_temp High Temp: Likely intramolecular cyclization and decomposition. check_temp->high_temp Yes long_time Prolonged Time: Increased chance of side reactions. check_time->long_time Yes impure_reagents Impure Reagents: Side reactions from contaminants. check_reagents->impure_reagents No solution_temp Solution: Maintain strict temperature control (0-10°C). high_temp->solution_temp solution_time Solution: Monitor reaction by TLC and quench upon completion. long_time->solution_time solution_reagents Solution: Use purified starting materials. impure_reagents->solution_reagents

Caption: Troubleshooting decision tree for complex reaction mixtures.

Q4: The workup is problematic. How can I efficiently isolate my product?

The workup for a Friedel-Crafts acylation requires careful quenching of the reaction and removal of the aluminum salts.

  • Quenching: The reaction is typically quenched by slowly and carefully adding the reaction mixture to ice-water. This is a highly exothermic process that hydrolyzes the aluminum chloride and decomposes the AlCl₃-ketone complex. Perform this step in a well-ventilated fume hood as HCl gas is evolved.

  • Extraction: After quenching, the product will be in an organic layer (often the solvent used for the reaction, like dichloromethane, or an added extraction solvent). You will need to separate this from the aqueous layer containing the aluminum salts.

  • Washing: The organic layer should be washed with dilute HCl (to remove any remaining basic impurities), followed by a wash with a saturated sodium bicarbonate solution (to neutralize any remaining acid, be cautious of CO₂ evolution), and finally with brine to aid in drying.[15]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Common Workup Pitfalls

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions that are difficult to break. Gentle inversions are usually sufficient. If an emulsion forms, adding brine can often help to break it.

  • Product Precipitation: If the product is a solid, it may precipitate during the quench. Ensure you use enough organic solvent to keep it dissolved.

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (anhydrous)

  • 4-Chlorobutyryl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, dilute)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.[15] Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C.[15]

  • After the formation of the acylium ion complex, add chlorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, making sure the temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-10°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[15]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[15]

Reaction Mechanism Overview

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization 4-Chlorobutyryl\nChloride 4-Chlorobutyryl Chloride Acylium Ion Acylium Ion 4-Chlorobutyryl\nChloride->Acylium Ion + AlCl3 Chlorobenzene Chlorobenzene Sigma Complex Sigma Complex Chlorobenzene->Sigma Complex + Acylium Ion Product-AlCl3\nComplex Product-AlCl3 Complex Sigma Complex->Product-AlCl3\nComplex - H+ This compound This compound Product-AlCl3\nComplex->this compound Aqueous Workup

Caption: Key stages in the Friedel-Crafts acylation mechanism.

References

Removal of unreacted starting materials from 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4'-Dichlorobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials from your reaction mixture. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful isolation of your target compound.

Understanding the Chemistry: The Friedel-Crafts Acylation Context

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[1][2][3][4] This typically involves reacting chlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] Consequently, the primary unreacted starting materials you are likely to encounter in your crude product are excess chlorobenzene and residual 4-chlorobutyryl chloride, along with byproducts from the reaction and workup.

This guide will address the effective removal of these specific impurities through a series of frequently asked questions, detailed troubleshooting protocols, and expert advice.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My crude product is a liquid or an oil, and I suspect a large amount of unreacted chlorobenzene. What is the most efficient first-pass purification method?

Answer:

When faced with significant contamination from a volatile starting material like chlorobenzene, a primary and highly effective purification step is distillation .[5][6][7] Given the high boiling point of this compound, a vacuum distillation is the recommended approach to avoid thermal decomposition of the product.[5][6][7][8]

Causality: The large difference in boiling points between chlorobenzene (132 °C at atmospheric pressure) and this compound (significantly higher, likely >250 °C at atmospheric pressure) allows for their efficient separation through distillation.[5][7] Applying a vacuum lowers the boiling points of both compounds, enabling the distillation of chlorobenzene at a much lower temperature, thus preserving the integrity of your target molecule.[5][6]

Experimental Protocol: Vacuum Distillation for Chlorobenzene Removal

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of star cracks and can withstand a vacuum.[5] Use a properly sized round-bottom flask to avoid excessive surface area, which can lead to losses.

  • Initial Charging: Transfer your crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • System Sealing: Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump, with a cold trap in between to protect the pump from solvent vapors.

  • Vacuum Application: Gradually apply the vacuum. You should observe some initial bubbling as dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Chlorobenzene): The first fraction to distill will be the lower-boiling chlorobenzene. Collect this in a separate receiving flask. The temperature at the distillation head should remain relatively constant during the collection of this pure fraction.

    • Intermediate Fraction: As the chlorobenzene is removed, you may observe a rise in temperature. It is advisable to collect an intermediate fraction between the boiling point of chlorobenzene and your product to ensure high purity of the final fraction.

    • Fraction 2 (Product): Once the majority of the lower-boiling impurities are removed, the temperature will rise significantly. At this point, change the receiving flask to collect your purified this compound.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness, which can be hazardous.

  • Cooling and Venting: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.

FAQ 2: After an initial workup, my organic layer is colored, and I suspect acidic impurities like residual 4-chlorobutyryl chloride or the Lewis acid catalyst. How do I address this?

Answer:

The presence of color and acidic impurities necessitates a thorough liquid-liquid extraction workup.[9][10][11][12] This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[9][10][11] Acidic impurities can be effectively removed by washing the organic layer with a basic aqueous solution.

Causality: 4-chlorobutyryl chloride will hydrolyze in the presence of water to form 4-chlorobutyric acid and HCl. Both this carboxylic acid and any residual Lewis acid catalyst are acidic and can be neutralized by a weak base like sodium bicarbonate. The resulting salts are highly soluble in the aqueous phase and will be partitioned out of the organic layer.[9]

Experimental Protocol: Liquid-Liquid Extraction for Acidic Impurity Removal

  • Dissolution: Dissolve your crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Aqueous Wash (Water): Add an equal volume of deionized water, stopper the funnel, and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.

  • Basic Wash (Sodium Bicarbonate): Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Shake gently at first, as CO₂ gas may be evolved. Vent frequently.[13] After the initial effervescence subsides, shake more vigorously. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, acid-free product.

FAQ 3: My product is a solid at room temperature, but it appears oily or has a wide melting point range after initial purification. How can I improve its purity?

Answer:

For solid compounds that are impure, recrystallization is a powerful purification technique.[14][15] The principle of recrystallization relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[15]

Causality: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (and can be filtered off hot).[15] Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a pure crystalline lattice, excluding the impurities.[15]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. A good starting point for a ketone like this compound would be a solvent system like ethanol/water or isopropanol.[14] Test small batches to find a solvent or solvent pair that fits the ideal solubility profile.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove any residual solvent.

Troubleshooting Recrystallization:

  • No crystals form: The solution may be too dilute. Reheat and boil off some solvent.[16] Scratching the inside of the flask with a glass rod can also induce crystallization.[16]

  • Oiling out: The compound is coming out of solution above its melting point. Reheat the solution and add more solvent.[16]

FAQ 4: I have removed the bulk of the starting materials, but TLC analysis still shows closely related impurities. What is the next step for high-purity isolation?

Answer:

When dealing with impurities that have similar polarities to your product, flash column chromatography is the method of choice for achieving high purity.[17][18][19][20][21] This technique utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their differential adsorption to the stationary phase.[17]

Causality: Compounds with higher polarity will interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. By carefully selecting a solvent system, you can achieve separation between your product and impurities with even small differences in polarity.

Data Presentation: Solvent Selection for Flash Chromatography

Solvent System (Hexane/Ethyl Acetate)PolarityElution PowerSuitable for Separating
95:5LowWeakNon-polar impurities from a slightly more polar product.
90:10Low-MediumModerateCompounds with small differences in polarity.
80:20MediumStrongMore polar compounds.
70:30Medium-HighVery StrongHighly polar compounds.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.35.[19]

  • Column Packing: Pack a glass column with the appropriate amount of silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your highly purified this compound.

Visualizing the Workflow

Diagram 1: Decision Tree for Purification Strategy

This diagram outlines the logical progression for selecting the appropriate purification technique based on the nature of the impurities.

Purification_Decision_Tree start Crude this compound check_volatiles High concentration of volatile starting materials (e.g., Chlorobenzene)? start->check_volatiles check_acid Acidic or colored impurities present? check_volatiles->check_acid No vacuum_distillation Perform Vacuum Distillation check_volatiles->vacuum_distillation Yes check_solid Is the product a solid with a broad melting point or oily appearance? check_acid->check_solid No extraction Perform Liquid-Liquid Extraction check_acid->extraction Yes check_tlc Closely related impurities visible on TLC? check_solid->check_tlc No recrystallization Perform Recrystallization check_solid->recrystallization Yes flash_chromatography Perform Flash Chromatography check_tlc->flash_chromatography Yes final_product Pure this compound check_tlc->final_product No vacuum_distillation->check_acid extraction->check_solid recrystallization->check_tlc flash_chromatography->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Liquid-Liquid Extraction

This diagram illustrates the sequential steps involved in a typical acidic workup using liquid-liquid extraction.

LLE_Workflow start Crude Product in Organic Solvent water_wash Wash with Deionized Water start->water_wash bicarb_wash Wash with Saturated NaHCO₃ (aq) water_wash->bicarb_wash Remove aqueous layer brine_wash Wash with Saturated NaCl (aq) bicarb_wash->brine_wash Remove aqueous layer dry Dry Organic Layer (e.g., MgSO₄) brine_wash->dry Remove aqueous layer filter_concentrate Filter and Concentrate dry->filter_concentrate end Crude Product (Acid-Free) filter_concentrate->end

Caption: Step-by-step liquid-liquid extraction workflow.

References

Stability and degradation of 4,4'-Dichlorobutyrophenone under storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4'-Dichlorobutyrophenone

Introduction: Ensuring the Integrity of a Critical Synthetic Intermediate

Welcome to the technical support guide for this compound (DCBP). As a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including butyrophenone antipsychotics, its chemical integrity is paramount for the success and reproducibility of your research and development efforts.[1][2][3] This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to help you manage the stability and prevent the degradation of this compound. Our approach is grounded in fundamental chemical principles and industry-standard stability testing methodologies to ensure you maintain the highest quality material throughout your projects.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Answer: Based on its chemical structure and safety data, this compound should be stored under controlled conditions to minimize degradation. The primary concerns are hydrolysis of the alkyl chloride moiety and potential oxidation or photodegradation.

The recommended storage conditions are summarized in the table below. Adherence to these conditions is the first line of defense in preserving the compound's purity.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Slows down the rate of potential hydrolytic and oxidative reactions. While stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, providing a robust barrier against oxidation and hydrolysis.[5]
Container Tightly Sealed, Amber GlassPrevents exposure to moisture and air.[6] Amber glass is critical to protect the compound from light, which can catalyze photolytic degradation pathways.[7]
Location Cool, Dry, Well-Ventilated AreaGeneral best practice for chemical storage to prevent accidental exposure to heat, moisture, or incompatible chemicals.
Q2: My vial of this compound, which was initially a colorless to light yellow liquid, has developed a more intense yellow or brownish tint. Is it still suitable for use?

Answer: A significant color change is a primary visual indicator of potential chemical degradation. While the compound can have a slight yellow appearance upon receipt, darkening over time often suggests the formation of chromophoric (color-absorbing) impurities.[8]

  • Causality: This is frequently linked to slow oxidation or the formation of minor degradation products from reactions catalyzed by light or trace impurities.

  • Recommendation: Do NOT assume the material is still within specification. Before use in a critical synthesis, you must re-qualify the material. A simple purity check using a calibrated analytical method (e.g., HPLC-UV or GC-FID) is mandatory. Compare the chromatogram to that of a fresh or certified standard to confirm purity and identify any new impurity peaks.

Q3: What are the most likely chemical degradation pathways for this molecule?

Answer: The structure of this compound contains two key features prone to degradation under suboptimal storage or handling: the ketone functional group and, most importantly, the primary alkyl chloride.

  • Hydrolysis: The terminal chloroalkane group is susceptible to nucleophilic substitution by water, especially if exposed to acidic or basic conditions, leading to the formation of 4-chloro-1-(4-hydroxyphenyl)butan-1-one. This is often the most common degradation pathway in the presence of moisture.[5][9]

  • Oxidation: The butyrophenone backbone, particularly the carbons alpha to the carbonyl group, can be susceptible to oxidation, leading to a variety of potential byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[10]

  • Photodegradation: Ketones can absorb UV light, which can lead to photochemical reactions. While the aryl chloride is relatively stable, the overall molecule may undergo complex reactions upon prolonged exposure to light, contributing to discoloration and impurity formation.[11]

Below is a diagram illustrating the most probable hydrolytic degradation pathway.

G cluster_main Primary Degradation Pathways of this compound cluster_conditions Degradation Stressors cluster_products Likely Degradation Products parent This compound (C10H10Cl2O) hydrolysis_prod 4-Hydroxy-1-(4-chlorophenyl)butan-1-one (Hydrolysis Product) parent->hydrolysis_prod H₂O (Dominant Pathway) other_prods Various Oxidized & Photolytic Byproducts parent->other_prods O₂ / hν (Minor Pathways) moisture Moisture/Humidity (Hydrolysis) moisture->parent oxygen Oxygen/Air (Oxidation) oxygen->parent light UV/Visible Light (Photodegradation) light->parent

Caption: Probable degradation pathways for this compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks Appear in My HPLC/GC Analysis of a Stored Sample.
  • Symptoms: Your chromatogram shows a decrease in the area of the main this compound peak and the emergence of one or more new peaks that were not present in the initial analysis.

  • Causality: This is a definitive sign of degradation. The new peaks correspond to the degradation products formed. The retention time of these new peaks can provide clues to their identity. For example, a more polar product like the hydrolysis-derived alcohol will typically have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Workflow: Follow this decision-making process to diagnose and resolve the issue.

Caption: Troubleshooting workflow for suspected sample degradation.

Issue 2: My Synthesis Reaction Using this compound is Failing or Giving Low Yields.
  • Symptoms: A previously robust and high-yielding reaction now produces a significant amount of byproduct, unreacted starting material, or simply a much lower yield of the desired product.

  • Causality: The purity and molarity of your starting material are critical. If the this compound has degraded, its effective concentration is lower than calculated. Furthermore, the degradation products themselves might interfere with the reaction mechanism, poison a catalyst, or complicate purification.

  • Self-Validating Protocol:

    • Never assume purity. Always perform a purity check (e.g., HPLC or qNMR) on any starting material that has been in storage, especially before a large-scale or critical synthesis.

    • Calculate Molarity Based on Purity. Adjust the mass of the starting material used in the reaction to account for any loss in purity. For example, if the material is found to be 95% pure, you will need to use (desired mass / 0.95) to get the correct molar equivalent.

    • Run a Control Reaction. If possible, run the reaction in parallel using a newly purchased, certified lot of this compound. If this reaction succeeds, it confirms that the issue lies with your stored material.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for understanding the degradation profile of this compound and for developing a stability-indicating analytical method.[12][13] It involves intentionally exposing the compound to harsh conditions to generate its likely degradation products.

G cluster_stress 3. Apply Stress Conditions A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B 2. Aliquot into 6 Vials A->B C Control (No Stress) B->C D Acid Hydrolysis (0.1M HCl, 60°C) B->D E Base Hydrolysis (0.1M NaOH, RT) B->E F Oxidation (3% H₂O₂, RT) B->F G Thermal (80°C, Solid State) B->G H Photolytic (ICH Q1B Light Box) B->H I 4. Quench/Neutralize Reactions (as needed) C->I D->I E->I F->I G->I H->I J 5. Dilute All Samples to Final Concentration I->J K 6. Analyze by HPLC-UV/MS J->K L 7. Compare Chromatograms Identify degradation peaks and assess peak purity K->L

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.

  • Stress Conditions: Expose aliquots of the stock solution (or solid material for thermal stress) to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.

  • Sample Processing: After the designated time, stop the reactions. Acidic and basic samples should be neutralized. All samples should be diluted to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, using a high-resolution chromatographic method.

Stress ConditionReagent/ConditionTypical DurationQuenching Step
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH1-4 hours at RTNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂24 hours at RTN/A
Thermal Dry Heat Oven48 hours at 80°CDissolve in solvent
Photolytic ICH Q1B compliant chamber1.2 million lux hoursN/A
Protocol 2: Baseline Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[14]

  • Objective: To achieve baseline separation between the main this compound peak and all peaks generated during the forced degradation study.

  • Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Method Validation: The key is to analyze the mixed, stressed samples from Protocol 1. The method is considered "stability-indicating" if all impurity peaks are well-resolved from the main analyte peak (Resolution > 2.0) and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure in all stressed samples.

References

Technical Support Center: Purifying 4,4'-Dichlorobutyrophenone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4,4'-Dichlorobutyrophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this key intermediate. We will move beyond simple step-by-step instructions to explore the underlying principles, enabling you to troubleshoot and optimize the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

For a moderately polar aromatic ketone like this compound, silica gel (SiO₂) is the most common and highly effective stationary phase. Its slightly acidic nature and high surface area provide excellent resolving power for compounds of this polarity class.[1] Alumina (Al₂O₃) can be used as an alternative, but silica gel is generally the first choice due to its versatility and predictable performance.[2]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

The choice of mobile phase is critical and is determined by conducting preliminary Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has an Rf value between 0.25 and 0.35. This range typically provides the best separation from both less polar and more polar impurities.

A common starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. Good options include:

  • Hexanes/Ethyl Acetate: A versatile and widely used system.

  • Heptane/Ethyl Acetate: A greener alternative to hexanes.[3]

  • Dichloromethane/Hexanes: Useful if solubility in hexanes is limited, but note the health and environmental concerns associated with chlorinated solvents.[3]

Start with a low concentration of the more polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase it until the target Rf is achieved.

Q3: What if my compound is not sufficiently soluble in the chosen mobile phase?

If this compound has poor solubility in the ideal mobile phase, the "dry loading" method is recommended.[4] This involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. This technique prevents solubility issues from causing band broadening at the point of sample application.

Q4: Are there alternative purification methods to column chromatography?

While column chromatography is a robust method for purifying gram quantities of material, other techniques can be considered depending on the nature of the impurities and the scale of the reaction.[1]

  • Recrystallization: If a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble, this can be a highly effective method for obtaining very pure, crystalline material.

  • Preparative HPLC: For very difficult separations or for obtaining extremely high purity on a smaller scale, reverse-phase preparative HPLC can be used.[5]

  • Extraction: If the impurities have significantly different acid/base properties, a liquid-liquid extraction can be a simple and effective preliminary purification step.[6]

Experimental Protocol: Step-by-Step Column Chromatography

This protocol outlines a standard procedure for purifying this compound using silica gel flash column chromatography.

Materials and Reagents:
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Glass chromatography column with stopcock

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • TLC plates (silica gel coated)

  • Sand (washed)

  • Glass wool or cotton

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. Determine Eluent via TLC Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute and Collect Fractions Load->Elute Analyze 5. Analyze Fractions via TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Experimental workflow for column chromatography purification.

Detailed Steps:
  • Step 1: Thin-Layer Chromatography (TLC) Analysis

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it using various ratios of your chosen eluent system (e.g., 95:5, 90:10, 85:15 Hexanes:Ethyl Acetate).

    • Visualize the plate under UV light. Identify the solvent system that gives your target compound an Rf value of approximately 0.25-0.35.

  • Step 2: Column Preparation (Wet Packing)

    • Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom.[3]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Close the stopcock and fill the column about one-third full with the initial, least polar eluent.

    • In a separate beaker, create a slurry of silica gel with the same eluent (the consistency should be like a milkshake). The amount of silica should be 30-50 times the weight of your crude sample.[1]

    • Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.[7]

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica bed. [4]

    • Add another thin layer of sand on top of the packed silica to protect the surface.

  • Step 3: Sample Loading

    • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase or a slightly more polar solvent.[4] Carefully add this solution to the top of the column using a pipette. Allow the solution to absorb into the silica until the liquid level just touches the top layer of sand.

    • Dry Loading: Dissolve the crude sample in a volatile solvent (like dichloromethane). Add 5-10 times the sample weight of silica gel and mix. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Step 4: Elution and Fraction Collection

    • Carefully add the mobile phase to the column. If using a gradient, start with the least polar mixture determined by TLC.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Apply gentle pressure to the top of the column with compressed air or a pump (flash chromatography) to achieve a steady flow rate. An optimal flow rate ensures good separation without excessive band broadening.[4]

  • Step 5: Analysis and Isolation

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Once all fractions are collected, develop the TLC plates to identify which fractions contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting Logic Diagram

G cluster_solutions Potential Causes & Solutions Start Problem Observed During Chromatography Problem1 Poor Separation (Overlapping Spots) Problem2 Compound Stuck on Baseline (Rf ≈ 0) Problem3 Compound in Solvent Front (Rf ≈ 1) Problem4 Streaky Spots on TLC Problem5 Low Yield/ No Compound Recovered Problem6 Column Cracked or Flow Stopped Sol1a Eluent too weak/strong? → Adjust polarity → Use gradient elution Problem1->Sol1a Sol1b Column overloaded? → Use less sample or more silica Problem1->Sol1b Sol1c Column packed poorly? → Repack column carefully Problem1->Sol1c Sol2 Eluent is not polar enough. → Increase % of polar solvent Problem2->Sol2 Sol3 Eluent is too polar. → Decrease % of polar solvent Problem3->Sol3 Sol4a Sample overloaded on TLC? → Dilute sample before spotting Problem4->Sol4a Sol4b Compound decomposing? → Test stability on silica (2D TLC) → Consider neutral alumina Problem4->Sol4b Sol4c Insoluble material present? → Filter crude sample before loading Problem4->Sol4c Sol5a Compound unstable on silica? → Deactivate silica or use alumina Problem5->Sol5a Sol5b Compound too polar? → Use a much more polar eluent (e.g., with methanol) Problem5->Sol5b Sol5c Fractions too dilute? → Concentrate fractions before TLC analysis Problem5->Sol5c Sol6a Column ran dry? → Always keep solvent above silica Problem6->Sol6a Sol6b Precipitation in column? → Pre-purify to remove insoluble material Problem6->Sol6b

Caption: A logical guide for troubleshooting common column chromatography issues.

Q&A Troubleshooting

Q: My compound is not moving from the top of the column (Rf ≈ 0). What should I do? A: The mobile phase is not polar enough to displace the compound from the silica gel. You need to increase the polarity of your eluent.[9] For a hexanes/ethyl acetate system, this means increasing the percentage of ethyl acetate.

Q: My compound came off the column immediately in the first few fractions (Rf ≈ 1). Why? A: The mobile phase is too polar, causing your compound to have a very low affinity for the stationary phase and instead travel with the solvent front.[9] You must use a less polar eluent by decreasing the percentage of the polar component (e.g., ethyl acetate).

Q: The separation between my product and an impurity is very poor. How can I improve it? A: This issue, known as poor resolution, can have several causes:

  • Improper Solvent System: Your chosen eluent may not be optimal. Re-screen different solvent systems using TLC.

  • Running the Column Too Fast: A high flow rate reduces the time for equilibrium between the mobile and stationary phases, leading to band broadening.[4] Slow the flow rate.

  • Poorly Packed Column: Channels or cracks in the silica bed will lead to an uneven solvent front and ruin the separation.[7] Ensure the column is packed homogeneously.

  • Gradient Elution: For separating compounds with very different polarities, a gradient elution (gradually increasing the mobile phase polarity during the run) can significantly improve resolution.[8]

Q: I recovered very little of my compound, and I suspect it decomposed on the column. How can I check and prevent this? A: Ketones are generally stable on silica, but decomposition is always a possibility.

  • Test for Stability: You can check for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[9] A 2D TLC can also be used for this purpose.[9]

  • Use a Different Adsorbent: If instability is confirmed, try using a less acidic stationary phase like neutral alumina or deactivated silica gel.[9]

Q: The solvent flow has stopped, and I see cracks in the silica bed. What happened? A: The column has run dry. This is a critical error where the solvent level dropped below the top of the stationary phase, causing air to enter the silica bed and create channels.[4] This will irreversibly compromise the separation. Unfortunately, the column must be repacked. Always ensure a sufficient head of solvent above the silica.

Data Summary Table

Stationary PhaseMobile Phase System (v/v)PolarityTarget Rf for this compoundApplication Notes
Silica Gel 95:5 Hexanes:Ethyl AcetateLow~0.10 - 0.20Good starting point for eluting non-polar impurities.
Silica Gel 90:10 to 85:15 Hexanes:EtOAc Medium-Low ~0.25 - 0.35 Optimal range for eluting the target compound.
Silica Gel 80:20 Hexanes:Ethyl AcetateMedium~0.40 - 0.55May be useful for faster elution if separation from impurities is good.
Silica Gel 70:30 Heptane:Ethyl AcetateMedium~0.30A "greener" solvent alternative to Hexanes/EtOAc systems.[3]
Neutral Alumina 90:10 Hexanes:DichloromethaneMedium-LowVariesUse if compound shows instability on silica gel.[9]

References

Technical Support Center: Mass Spectrometric Identification of Synthesis Byproducts of 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,4'-Dichlorobutyrophenone and its synthesis-related impurities. This guide is designed for researchers, scientists, and professionals in drug development who utilize mass spectrometry for reaction monitoring and quality control. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of identifying synthesis byproducts.

I. Overview of this compound Synthesis and Potential Byproducts

This compound is typically synthesized via a Friedel-Crafts acylation reaction.[1][2][3] This involves the reaction of chlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] While this reaction is a cornerstone of organic synthesis, it is not without its complexities, often leading to a mixture of products. Understanding the potential side reactions is the first step in effective byproduct identification.

The primary side reactions in the Friedel-Crafts acylation of chlorobenzene include the formation of positional isomers and polysubstituted products.[4][5][6] The chloro group on the chlorobenzene ring is an ortho-, para-directing group, meaning that the incoming acyl group can add to the ortho or para position relative to the chlorine atom.[5][6] Steric hindrance generally favors the formation of the para-isomer, making this compound the major product.[6] However, the formation of 2,4'-dichlorobutyrophenone as a significant byproduct is common. Additionally, if the reaction conditions are not carefully controlled, polysubstitution can occur, leading to the formation of dichlorinated butyrophenones with the second acyl group at various positions on the aromatic ring.

II. Troubleshooting Guide & FAQs: Navigating Mass Spectrometry Data

This section addresses common challenges encountered during the mass spectrometric analysis of this compound synthesis reactions.

Q1: My mass spectrum shows multiple peaks around the expected molecular weight of my product. How can I distinguish between the desired product and its isomers?

Answer:

Distinguishing between isomers by mass spectrometry alone can be challenging as they have the same molecular weight. However, when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), their identification becomes more straightforward.

Troubleshooting Steps:

  • Chromatographic Separation:

    • GC-MS: Isomers of dichlorobutyrophenone will likely have slightly different boiling points and polarities, leading to different retention times on a GC column. The para-isomer (4,4') is generally more symmetrical and may have a slightly different retention time compared to the ortho-isomer (2,4').

    • LC-MS: Similarly, using a suitable reversed-phase or normal-phase LC column will result in the separation of the isomers based on their differential interactions with the stationary phase.

  • Fragmentation Pattern Analysis (MS/MS):

    • While the initial mass spectra (MS1) will be identical, the fragmentation patterns (MS/MS or tandem MS) of the isomers may show subtle differences in the relative abundances of fragment ions. This is due to the different steric and electronic environments of the molecules influencing bond cleavages.

    • For butyrophenones, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangement.[7][8][9]

      • α-Cleavage: Loss of the propyl group (C₃H₇•), resulting in a fragment at m/z 185 (for dichlorobenzoyl cation).

      • McLafferty Rearrangement: Loss of propene (C₃H₆), resulting in a fragment at m/z 174.

    • The relative intensities of these fragments might differ slightly between the 4,4' and 2,4' isomers upon collision-induced dissociation (CID).

  • Reference Standards:

    • The most definitive way to identify isomers is to run authentic reference standards of the expected byproducts (e.g., 2,4'-dichlorobutyrophenone) under the same chromatographic and mass spectrometric conditions. By comparing retention times and fragmentation patterns, you can confidently assign the peaks in your sample.

Expected Molecular Ion Data for Dichlorobutyrophenone Isomers:

CompoundMolecular FormulaExact MassExpected m/z (M, M+2, M+4)
This compoundC₁₀H₁₀Cl₂O216.01216, 218, 220
2,4'-DichlorobutyrophenoneC₁₀H₁₀Cl₂O216.01216, 218, 220

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[10][11]

Q2: I am observing a peak with an unexpected m/z value that does not correspond to my target molecule or its isomers. How do I identify this unknown byproduct?

Answer:

Unexpected peaks in your mass spectrum often correspond to byproducts from side reactions, impurities in your starting materials, or degradation products. A systematic approach is necessary for their identification.

Troubleshooting Workflow:

G A Unexpected Peak Observed in Mass Spectrum B Step 1: Determine the Exact Mass (High-Resolution MS) A->B C Step 2: Propose Elemental Composition B->C D Step 3: Analyze Isotopic Pattern C->D Presence of halogens? E Step 4: Investigate Fragmentation Pattern (MS/MS) D->E F Step 5: Propose Potential Structures based on Reaction Chemistry E->F G Step 6: Confirm Structure (Synthesis or NMR) F->G

Caption: Workflow for identifying unknown byproducts.

Detailed Steps:

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain an accurate mass measurement of the unknown peak using a high-resolution mass spectrometer (e.g., TOF, Orbitrap). This will allow you to determine the elemental composition of the ion with high confidence.[12]

  • Isotopic Pattern Analysis:

    • Carefully examine the isotopic pattern of the unknown peak. The presence of chlorine atoms will produce a characteristic M+2 peak for each chlorine, and the ratio of the peak heights can indicate the number of chlorine atoms present.[10][11][13] For example, one chlorine atom gives an M to M+2 ratio of approximately 3:1, while two chlorine atoms give an M, M+2, and M+4 pattern in a roughly 9:6:1 ratio.[10][11]

  • MS/MS Fragmentation Analysis:

    • Isolate the unknown ion and perform MS/MS analysis to obtain its fragmentation pattern. By analyzing the neutral losses and the m/z of the fragment ions, you can deduce structural information about the parent molecule. Look for characteristic losses associated with your starting materials and expected functional groups.

  • Consider Potential Side Reactions:

    • Polysubstitution: Could the unknown be a di-acylated product? This would result in a significantly higher molecular weight.

    • Reaction with Solvent: Did the acylating agent or an intermediate react with the solvent?

    • Starting Material Impurities: Analyze your starting materials (chlorobenzene and 4-chlorobutyryl chloride) by MS to check for impurities that could lead to unexpected byproducts.[14][15][16]

Q3: The signal for my target analyte, this compound, is very weak or absent. What could be the issue?

Answer:

A weak or absent signal can stem from issues with the synthesis, sample preparation, or the mass spectrometer itself.[17][18][19][20]

Troubleshooting Checklist:

G cluster_synthesis Synthesis Issues cluster_sample Sample Preparation cluster_ms Mass Spectrometer a Incomplete Reaction Check reaction time, temperature, and catalyst activity. b Low Yield Optimize reaction conditions. c Sample too Dilute Concentrate the sample. d Ion Suppression Dilute the sample or improve chromatographic separation. e Instrument Not Tuned/Calibrated Perform tuning and calibration. f Incorrect Ionization Mode Use appropriate ionization (e.g., ESI, APCI). g Source Contamination Clean the ion source. start No/Weak Signal start->a start->c start->e

Caption: Troubleshooting weak or absent analyte signals.

In-Depth Checks:

  • Instrument Performance:

    • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated across the mass range of interest.[19] An out-of-tune instrument can lead to poor sensitivity and mass accuracy.

    • Ion Source: Check the cleanliness and settings of your ion source. A contaminated source can severely suppress the signal. For butyrophenones, atmospheric pressure chemical ionization (APCI) or electron ionization (EI) are often effective.

  • Sample-Related Issues:

    • Concentration: Your sample may be too dilute. Try concentrating your sample before analysis.

    • Ion Suppression: If using ESI or APCI, other components in your sample matrix (e.g., residual catalyst, salts) can suppress the ionization of your target analyte. Diluting the sample or improving the chromatographic separation can mitigate this effect.

  • Reaction Chemistry:

    • Confirm that the reaction has proceeded as expected using another analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, if possible.

III. Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

  • Quench the Reaction: Carefully quench a small aliquot of the reaction mixture by adding it to cold, dilute hydrochloric acid.

  • Extraction: Extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and carefully evaporate the solvent under reduced pressure.

  • Dilution: Dissolve the residue in a suitable solvent for GC-MS analysis (e.g., hexane, ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

Protocol 2: Typical GC-MS Method Parameters

  • Injector: Split/splitless, 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Source: Electron Ionization (EI), 70 eV

  • MS Quadrupole: 150 °C

  • Scan Range: m/z 40-450

IV. References

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  • Eureka | Patsnap. (n.d.). Method for preparing 2, 4-dichloroacetophenone. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Comparing 4,4'-Dichlorobutyrophenone with other butyrophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4,4'-Dichlorobutyrophenone and its Pharmacologically Active Derivatives

Introduction: The Butyrophenone Scaffold in Neuropharmacology

The discovery of the butyrophenone class of compounds marked a significant milestone in the field of psychopharmacology, offering a structurally distinct alternative to the phenothiazines for the management of psychosis.[1] First synthesized and evaluated in the late 1950s, these agents are defined by a core chemical structure: a ketone flanked by a phenyl ring and a butyl chain.[2] This scaffold has been the foundation for numerous derivatives, many of which have become clinically vital drugs, primarily as antipsychotics (neuroleptics) and antiemetics.[2][3] Their mechanism of action is largely attributed to the antagonism of central dopamine D2 receptors.[4]

This guide provides a comparative analysis of this compound against its prominent, pharmacologically active derivatives. We will explore the critical structural modifications that transform a relatively simple chemical intermediate into a potent neuroleptic agent, supported by comparative receptor binding data and detailed experimental methodologies.

This compound: A Key Synthetic Precursor

This compound, with the IUPAC name 4-chloro-1-(4-chlorophenyl)butan-1-one, is a dichlorinated derivative of the basic butyrophenone structure.[5]

  • Molecular Formula: C₁₀H₁₀Cl₂O[5]

  • CAS Number: 40877-09-6[5]

Unlike its more famous derivatives, this compound is not itself a pharmacologically active antipsychotic. Its significance lies in its role as a versatile intermediate in organic synthesis. The presence of a chlorine atom on the terminal carbon of the butyl chain (the γ-position) provides a reactive site for nucleophilic substitution. This allows for the attachment of various amine-containing moieties, a crucial step in building the final, active drug molecules. Specifically, γ-chlorobutyrophenones are key reactants in the synthesis of many neuroleptics, including the archetypal butyrophenone, Haloperidol.[6]

Comparative Analysis: From Intermediate to Active Pharmaceutical Ingredient (API)

The transformation from a synthetic intermediate like this compound to a potent antipsychotic like Haloperidol is a classic example of structure-activity relationships (SAR) in medicinal chemistry.

Structural-Activity Relationship (SAR) Fundamentals

For a butyrophenone derivative to exhibit potent antipsychotic activity, several structural features are generally required:

  • Aromatic Ring (Ar): A para-substituted aromatic ring, typically with a fluorine atom, enhances potency.[7][8]

  • Propyl Chain (n=3): The three-carbon chain separating the carbonyl group and the nitrogen atom is optimal for activity; shortening or lengthening this chain diminishes the effect.[7][8]

  • Carbonyl Group (C=O): While other groups can be substituted, the carbonyl ketone provides optimal activity.[7]

  • Tertiary Amino Group: A basic aliphatic amino nitrogen, typically incorporated into a cyclic structure like a piperidine ring, is essential for activity.[7][8]

  • 4-Arylpiperidine Moiety (Ar¹): An aromatic group attached to the 4th position of the piperidine ring is a common feature that promotes high affinity for D2 receptors.[7]

This compound possesses the aromatic ring and the propyl chain with a reactive handle (chlorine) but critically lacks the tertiary amino group and the associated 4-arylpiperidine moiety. This absence of the basic nitrogen center prevents it from effectively binding to the target dopamine receptors, rendering it inactive as a neuroleptic.

Key Derivatives for Comparison

We will compare this compound to several key derivatives that illustrate the evolution and diversity of this chemical class.

  • Haloperidol: The most widely used typical antipsychotic of this class, known for its high D2 receptor antagonism.[2]

  • Droperidol: A potent, short-acting neuroleptic with significant antiemetic properties.[2][9]

  • Timiperone: A butyrophenone derivative noted for its efficacy against both positive and negative symptoms of schizophrenia.[10][11]

  • Lumateperone: A modern, atypical antipsychotic that showcases a multi-receptor binding profile, including significant interaction with serotonin receptors.[2]

The logical relationship for the synthesis of these active compounds is visualized below.

cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_product Active Pharmaceutical Ingredients (APIs) Intermediate γ-Chlorobutyrophenone Derivative (e.g., this compound) Reaction Nucleophilic Substitution Intermediate->Reaction Amine Piperidine Derivative (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) Amine->Reaction API Active Butyrophenone Drug (e.g., Haloperidol, Droperidol) Reaction->API Forms final active molecule

Caption: General synthetic pathway from a butyrophenone intermediate to an active drug.

Pharmacological Profile: Receptor Binding Affinities

The primary difference in performance between these compounds is dictated by their affinity for various neurotransmitter receptors. Typical antipsychotics like Haloperidol exhibit high affinity for the dopamine D2 receptor and lower affinity for the serotonin 5-HT2A receptor. Atypical antipsychotics often have a more balanced profile, with significant 5-HT2A antagonism, which is thought to mitigate the risk of extrapyramidal side effects (EPS) and improve efficacy against negative symptoms.[12]

The table below summarizes the receptor binding affinities (Ki, in nM) for several key butyrophenone derivatives. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Other Notable Affinities (Ki, nM)Classification
This compound N/A (Inactive)N/A (Inactive)N/AIntermediate
Haloperidol 0.89 - 1.537 - 120α₁: ~5, D₄: 5-10Typical
Droperidol ~1.3~15α₁: ~1.8, H₁: ~13Typical
Spiperone ~0.1~1.2D₄: ~0.7, 5-HT₁A: ~10Typical
Pipamperone ~50~2.55-HT₂C: ~50, D₄: ~10Atypical Forerunner
Timiperone ~0.2~3.4High affinity for Sigma receptorsTypical/Atypical-like
Lumateperone ~0.5 (as presynaptic partial agonist)~0.09 (as antagonist)SERT: ~33Atypical

Data compiled from multiple sources for illustrative comparison. Absolute values may vary between studies.[9][13]

This data clearly illustrates the structure-driven pharmacology. Haloperidol's high D2 affinity underpins its potent antipsychotic effect but also its propensity for EPS. In contrast, Lumateperone's exceptionally high 5-HT2A affinity relative to its D2 activity is a hallmark of modern atypical antipsychotics, designed to achieve efficacy with a better safety profile.[2]

Experimental Protocols

To provide a practical basis for the comparisons discussed, we outline two fundamental experimental procedures: the synthesis of a representative butyrophenone API and the method for determining its receptor binding affinity.

Protocol 1: Synthesis of Haloperidol

This protocol describes the synthesis of Haloperidol from a γ-halobutyrophenone intermediate, a process analogous to what would be used with a precursor like this compound. The key step is the N-alkylation of the piperidine secondary amine.

Objective: To synthesize 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (Haloperidol).

Materials:

  • 4-Chloro-4'-fluorobutyrophenone

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium iodide (KI)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate, a catalytic amount of potassium iodide, and toluene.

  • Addition of Reactant: While stirring, add 4-chloro-4'-fluorobutyrophenone to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the solution and remove the solvent under reduced pressure to yield the crude product (Haloperidol base).

  • Purification (Optional Salt Formation): The crude base can be purified by recrystallization from a suitable solvent (e.g., acetone). For pharmaceutical use, it is often converted to a salt by dissolving the base in a solvent and adding an acid like HCl to precipitate the hydrochloride salt.

Caption: Workflow for the synthesis of Haloperidol.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., a butyrophenone derivative) for a specific receptor (e.g., Dopamine D2).

Objective: To determine the affinity of a test compound for the D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human D2 receptor.

  • Radioligand (e.g., [³H]Spiperone or [³H]Raclopride), a compound that binds to the D2 receptor with high affinity and is labeled with a radioisotope.

  • Test compound (unlabeled butyrophenone derivative) at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled D2 ligand, e.g., Haloperidol).

  • Assay buffer (e.g., Tris-HCl with cofactors).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Add the cell membranes, radioligand, and appropriate test/control compounds to the wells. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filters, add scintillation fluid to each well. Count the radioactivity on each filter using a scintillation counter. The amount of radioactivity is proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds B Incubate Reagents in 96-well Plate A->B C Filter & Wash to Separate Bound/Unbound B->C D Add Scintillation Fluid & Count Radioactivity C->D E Calculate IC₅₀ from Dose-Response Curve D->E F Convert IC₅₀ to Ki (Cheng-Prusoff Equation) E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The comparative analysis of this compound and its derivatives provides a clear illustration of fundamental principles in drug design and development. While this compound is a valuable chemical building block, it lacks the specific structural motifs—most importantly the cyclic tertiary amine—required for pharmacological activity at key neuroreceptors.

Through strategic chemical modification, this inactive precursor is transformed into potent drugs like Haloperidol, which revolutionized the treatment of psychosis through strong D2 receptor antagonism. Further evolution of the butyrophenone scaffold, guided by a deeper understanding of receptor pharmacology, has led to atypical agents like Lumateperone. These newer compounds possess multi-receptor profiles, particularly high 5-HT2A affinity, aiming to enhance efficacy and improve the safety profile over first-generation agents. This journey from a simple intermediate to a sophisticated therapeutic agent underscores the power of medicinal chemistry to optimize molecular structure for targeted biological function.

References

A Guide for Synthetic Chemists: Comparing the Reactivity of 4,4'-Dichlorobutyrophenone and 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and process development, the selection of an appropriate starting material is a cornerstone of an efficient, high-yielding, and scalable synthetic route. Aryl alkyl ketones, specifically substituted butyrophenones, are a class of intermediates prized for their versatility. This guide provides a detailed comparative analysis of two such ketones: 4,4'-Dichlorobutyrophenone and 4'-Chlorobutyrophenone. By examining their structural and electronic differences, we will dissect their distinct reactivity profiles, supported by experimental data and mechanistic rationale, to guide researchers in strategic synthetic planning.

Structural and Electronic Profiles: The Decisive Difference

The core distinction between these two molecules, and the origin of their divergent reactivity, is the location of the chlorine atoms.

  • 4'-Chlorobutyrophenone : This molecule features a butyrophenone core with a single chlorine atom on the aromatic ring, para to the carbonyl group. The IUPAC name is 1-(4-chlorophenyl)butan-1-one[1]. This chlorine atom primarily exerts a moderate, electron-withdrawing inductive effect due to its electronegativity, which slightly increases the electrophilicity of the carbonyl carbon.

  • This compound : This compound contains two chlorine atoms: one on the phenyl ring (at the 4'-position) and a second at the terminal (4) position of the aliphatic butyryl chain[2]. The IUPAC name is 4-chloro-1-(4-chlorophenyl)butan-1-one[2][3]. The 4'-chloro group has the same electronic influence as in its monosubstituted counterpart. However, the 4-chloro group on the alkyl chain is the molecule's defining feature. This C-Cl bond introduces a highly electrophilic sp³-hybridized carbon, making it an excellent target for nucleophilic substitution reactions, as chloride is a competent leaving group[4].

This fundamental structural difference creates two distinct classes of reactivity, which we will explore below.

Comparative Reactivity Analysis

The utility of these compounds is best understood by comparing their behavior in key chemical transformations.

Primary Point of Divergence: Nucleophilic Substitution at the Alkyl Chain

The most significant difference in reactivity lies in the aliphatic side chain.

This compound is purpose-built for nucleophilic substitution. The terminal alkyl chloride is highly susceptible to attack by a wide range of nucleophiles in a classic SN2 reaction. This reactivity is famously exploited in the synthesis of butyrophenone antipsychotics, such as Haloperidol. In these syntheses, a secondary amine (like 4-(4-chlorophenyl)-4-hydroxypiperidine) acts as the nucleophile, displacing the terminal chloride to form the final active pharmaceutical ingredient[5][6][7].

4'-Chlorobutyrophenone , lacking a leaving group on its saturated alkyl chain, is inert to these conditions. Its side chain is purely aliphatic and does not participate in substitution reactions.

Quantitative Data Summary: Nucleophilic Substitution

CompoundRepresentative ReactionNucleophileProductTypical Yield
This compound Alkylation of an amine4-(4-chlorophenyl)piperidin-4-olHaloperidol~70-85%
4'-Chlorobutyrophenone Alkylation of an amine4-(4-chlorophenyl)piperidin-4-olNo reaction at the alkyl chain0%
Shared Reactivity: Transformations at the Carbonyl Group

Both molecules possess a ketone functional group and therefore share a common set of reactions at the carbonyl carbon. These include:

  • Reduction: The carbonyl can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).

  • Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl to form tertiary alcohols.

  • Enolate Formation: The α-protons (on the carbon adjacent to the carbonyl) can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or α-halogenations[8].

While both molecules undergo these reactions, the reactivity is not identical. The electron-withdrawing nature of the chloro-substituent(s) slightly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted butyrophenone[9]. In this compound, the long-range inductive effect of the second chlorine atom may render the carbonyl slightly more reactive than in 4'-Chlorobutyrophenone, though this effect is generally minor and reaction outcomes are typically comparable.

Mechanistic Insights and Strategic Synthesis

The choice between these two reagents is dictated entirely by the desired synthetic outcome. The following diagram illustrates the strategic decision-making process.

G cluster_decision Desired Transformation cluster_path1 Pathway 1 cluster_path2 Pathway 2 Goal Synthetic Goal Mod_Side_Chain Functionalize Butyryl Side Chain? Goal->Mod_Side_Chain Select_44 Select This compound Mod_Side_Chain->Select_44  Yes Select_4 Select 4'-Chlorobutyrophenone Mod_Side_Chain->Select_4  No SN2_Reaction Perform S N 2 Reaction (e.g., Amination) Select_44->SN2_Reaction Product_A Product with Functionalized Side Chain SN2_Reaction->Product_A Carbonyl_Reaction Perform Carbonyl Chemistry (e.g., Reduction, Grignard) Select_4->Carbonyl_Reaction Product_B Product with Modified Carbonyl Carbonyl_Reaction->Product_B

Caption: Synthetic strategy decision guide.

Field-Proven Experimental Protocols

To ensure trustworthiness, the following protocols represent self-validating systems with clear steps for execution and monitoring.

Protocol 1: Nucleophilic Substitution of this compound

This protocol describes a typical procedure for the N-alkylation of a secondary amine, a key step in the synthesis of many pharmaceuticals.

Objective: To synthesize 1-(4-(4-chlorophenyl)-4-oxobutyl)-4-(p-tolyl)piperazine.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate the reaction.

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add the nucleophile, 1-(p-tolyl)piperazine (1.1 eq), to the stirred mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is observed.

  • Work-up: Once complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel or recrystallization to yield the pure product.

Causality: The use of a base (K₂CO₃) is essential to neutralize the HCl formed if the nucleophile is a primary or secondary amine salt, or to deprotonate less reactive nucleophiles. KI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive 4-iodo intermediate.

Protocol 2: Carbonyl Reduction of 4'-Chlorobutyrophenone

This protocol details the straightforward reduction of the ketone to a secondary alcohol. It is equally applicable to this compound, provided the reaction conditions are mild enough to avoid competing substitution.

Objective: To synthesize 1-(4-chlorophenyl)butan-1-ol.

  • Dissolution: Dissolve 4'-Chlorobutyrophenone (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise. The controlled addition is crucial to manage the exothermic reaction and evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor for completion by TLC.

  • Quenching: After the starting material is consumed, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the sodium alkoxide intermediate.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as diethyl ether or ethyl acetate.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: If necessary, purify the product by flash column chromatography.

Workflow for Carbonyl Reduction:

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Ketone 4'-Chlorobutyrophenone or this compound Solvent Methanol/Ethanol Ketone->Solvent Cooling_Add Cool to 0°C Add NaBH4 Solvent->Cooling_Add Reducer Sodium Borohydride (NaBH4) Reducer->Cooling_Add Reaction Stir & Monitor (TLC) Cooling_Add->Reaction Quench_Workup Quench (HCl) Extract & Dry Reaction->Quench_Workup Alcohol Corresponding Secondary Alcohol Quench_Workup->Alcohol

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4,4'-Dichlorobutyrophenone and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Subtle differences between isomers—molecules with the same chemical formula but different atomic arrangements—can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 4,4'-Dichlorobutyrophenone and its structural isomers, offering a robust framework for their differentiation and identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing not just data, but the underlying principles that govern the observed spectral differences.

Introduction to this compound and its Isomers

This compound (DCBP) is a butyrophenone derivative characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a butyryl chain with a chlorine atom at the 4'-position. Its isomers, which share the molecular formula C₁₀H₁₀Cl₂O, can vary by the positions of the chlorine atoms on the phenyl ring or along the butyryl chain. Understanding the precise isomeric form is crucial for predicting chemical reactivity, metabolic fate, and biological activity.

This guide will focus on the comparison of this compound with representative constitutional isomers to illustrate key spectroscopic distinctions.[1][2][3] These isomers are selected to highlight the impact of chlorine substitution patterns on the spectroscopic fingerprint of the molecule.

Molecular Structures

To visualize the compounds discussed, their structures are presented below. The key to spectroscopic differentiation lies in how the unique electronic environment of each atom within these structures influences its interaction with electromagnetic radiation or its fragmentation pattern.

Caption: Molecular structures of 4,4'-, 3,4'-, and 2,4'-Dichlorobutyrophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift, integration, and multiplicity of proton signals in a ¹H NMR spectrum provide a detailed picture of the molecule's proton framework.

Causality Behind Expected Differences:

  • Chemical Shift: The position of a proton signal is dictated by its electronic environment. Electron-withdrawing groups, like chlorine and the carbonyl group, deshield nearby protons, shifting their signals downfield (to higher ppm values). The proximity and relative position of these groups to the aromatic and aliphatic protons will be the primary determinant of the chemical shift differences between isomers.

  • Multiplicity (Splitting Pattern): The splitting of a proton signal is caused by the influence of neighboring, non-equivalent protons (spin-spin coupling). The pattern of splitting on the aromatic ring is particularly diagnostic of the substitution pattern.

Comparative ¹H NMR Data (Predicted)

Proton Assignment 4,4'-DCBP (δ, ppm) 3,4'-DCBP (δ, ppm) 2,4'-DCBP (δ, ppm) Multiplicity Integration
Aromatic Protons~7.9 (d)~7.8-8.0 (m)~7.4-7.6 (m)Doublet (d), Multiplet (m)4H
~7.5 (d)
-CH₂- (α to C=O)~3.2 (t)~3.2 (t)~3.2 (t)Triplet (t)2H
-CH₂- (β to C=O)~2.2 (p)~2.2 (p)~2.2 (p)Pentet (p)2H
-CH₂Cl~3.7 (t)~3.7 (t)~3.7 (t)Triplet (t)2H

Note: Predicted chemical shifts are based on general principles and may vary slightly in experimental conditions.

Interpretation and Rationale:

  • This compound: The para-substitution on the phenyl ring results in a symmetrical molecule. This symmetry leads to two distinct signals for the aromatic protons, appearing as two doublets due to coupling with their ortho neighbors.

  • 3,4'-Dichlorobutyrophenone: With meta-substitution, the symmetry of the aromatic ring is broken, resulting in a more complex multiplet for the aromatic protons.

  • 2,4'-Dichlorobutyrophenone: Ortho-substitution by the bulky chlorine atom will cause steric hindrance, potentially influencing the conformation of the butyryl chain and leading to subtle shifts in the aliphatic proton signals compared to the other isomers. The aromatic region will also present a complex multiplet.

  • Aliphatic Chain: The signals for the protons on the butyryl chain are expected to be very similar across these isomers as the chlorine substitution is on the phenyl ring. The α-methylene protons are deshielded by the adjacent carbonyl group, while the terminal methylene protons are deshielded by the chlorine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in a molecule.

Causality Behind Expected Differences: The chemical shifts of the carbon atoms, particularly in the aromatic region, are highly sensitive to the substitution pattern. The electronegative chlorine atoms and the carbonyl group will influence the electron density around each carbon atom differently in each isomer.

Comparative ¹³C NMR Data (Predicted)

Carbon Assignment 4,4'-DCBP (δ, ppm) 3,4'-DCBP (δ, ppm) 2,4'-DCBP (δ, ppm)
C=O~196~196~197
Aromatic C-Cl~139~135~133
Aromatic C (ipso to C=O)~135~137~138
Aromatic CH~130, ~129~131, ~130, ~128, ~126~132, ~131, ~129, ~127
-CH₂- (α to C=O)~38~38~38
-CH₂- (β to C=O)~28~28~28
-CH₂Cl~45~45~45

Note: Predicted chemical shifts are based on general principles and may vary slightly in experimental conditions.[5][6]

Interpretation and Rationale:

  • Aromatic Region: The number of distinct signals in the aromatic region is a key differentiator. 4,4'-DCBP, due to its symmetry, will show fewer aromatic carbon signals than its less symmetrical isomers. The chemical shifts of the carbon atoms directly bonded to chlorine (C-Cl) and the carbonyl group (ipso-carbon) will be particularly informative.

  • Aliphatic Chain: Similar to ¹H NMR, the chemical shifts of the aliphatic carbons are expected to be largely unaffected by the position of the chlorine on the phenyl ring.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve ~10-20 mg of the dichlorobutyrophenone isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer. C->D E Acquire ¹H and ¹³C NMR spectra at an appropriate magnetic field strength (e.g., 400 MHz). D->E F Optimize acquisition parameters (e.g., number of scans, relaxation delay). E->F G Apply Fourier transform, phase correction, and baseline correction. F->G H Calibrate the chemical shift scale to the TMS signal. G->H I Integrate ¹H signals and determine multiplicities. H->I J Assign signals to the respective protons and carbons. I->J

Caption: Workflow for NMR analysis of dichlorobutyrophenone isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7][8] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Causality Behind Expected Differences:

  • Carbonyl (C=O) Stretch: The position of the strong carbonyl absorption band is sensitive to its electronic environment.[9] Conjugation with the aromatic ring lowers the stretching frequency. The substitution pattern on the ring can further fine-tune this position, although the effect may be subtle.

  • Aromatic C-H and C=C Bending (Out-of-Plane): The pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) can be indicative of the aromatic substitution pattern.

Comparative IR Data (Predicted)

Vibrational Mode 4,4'-DCBP (cm⁻¹) 3,4'-DCBP (cm⁻¹) 2,4'-DCBP (cm⁻¹) Intensity
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000Medium-Weak
Aliphatic C-H Stretch~2960-2850~2960-2850~2960-2850Medium
C=O Stretch~1685~1688~1690Strong
Aromatic C=C Stretch~1600, ~1480~1600, ~1480~1600, ~1480Medium-Weak
C-Cl Stretch~1090~1090~1090Strong
Aromatic C-H Bending~830~880, ~810~760Strong

Note: Predicted frequencies are based on typical ranges for these functional groups.[10][11]

Interpretation and Rationale:

  • The most significant difference is expected in the out-of-plane C-H bending region, which is highly characteristic of the substitution pattern on the benzene ring.

    • 4,4'-DCBP (para-disubstituted): A strong absorption around 830 cm⁻¹.

    • 3,4'-DCBP (meta-disubstituted): Two strong bands around 880 and 810 cm⁻¹.

    • 2,4'-DCBP (ortho-disubstituted): A strong band around 760 cm⁻¹.

  • The C=O stretching frequency may show minor shifts due to the different electronic effects of the chlorine at the ortho, meta, and para positions.

Experimental Protocol: IR Spectroscopy

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis A_ir Place a small amount of the neat liquid sample or a solution onto an ATR crystal or between two salt plates (e.g., NaCl). B_ir Place the sample in the IR spectrometer. A_ir->B_ir C_ir Acquire a background spectrum (air or solvent). B_ir->C_ir D_ir Acquire the sample spectrum over the range of ~4000-600 cm⁻¹. C_ir->D_ir E_ir Identify the characteristic absorption bands for functional groups. D_ir->E_ir F_ir Compare the fingerprint region with reference spectra to confirm the substitution pattern. E_ir->F_ir

Caption: Workflow for IR analysis of dichlorobutyrophenone isomers.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[12]

Causality Behind Expected Differences:

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight and thus the same m/z value for the molecular ion. However, the isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic, showing M⁺, [M+2]⁺, and [M+4]⁺ peaks in a distinctive ratio (~9:6:1).

  • Fragmentation Pattern: While the initial fragmentation of the butyryl chain may be similar, the substitution pattern on the aromatic ring can influence the stability of the resulting fragments, leading to differences in the relative abundances of certain fragment ions.[13][14] The primary fragmentation pathways for butyrophenones are α-cleavage and McLafferty rearrangement.[15]

Comparative MS Data (Predicted)

Ion m/z (for ³⁵Cl) 4,4'-DCBP 3,4'-DCBP 2,4'-DCBP Origin
[M]⁺216PresentPresentPresentMolecular Ion
[M+2]⁺218PresentPresentPresentIsotope Peak
[M+4]⁺220PresentPresentPresentIsotope Peak
[C₇H₄ClO]⁺139High AbundanceHigh AbundanceHigh Abundanceα-cleavage (loss of C₃H₆Cl radical)
[C₆H₄Cl]⁺111Moderate AbundanceModerate AbundanceModerate AbundanceLoss of CO from [C₇H₄ClO]⁺

Note: The relative abundances of fragment ions can be influenced by the ionization energy and the specific mass spectrometer used.

Interpretation and Rationale:

  • The most abundant fragment ion is often the chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139 (for ³⁵Cl). The stability of this cation might be subtly affected by the position of the chlorine atom, potentially leading to minor differences in its relative abundance among the isomers.

  • Further fragmentation of the chlorobenzoyl cation can lead to the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111.

  • While the major fragments are likely to be the same, careful analysis of the relative intensities of all fragment ions in the mass spectrum may reveal a unique fingerprint for each isomer.

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_anal Mass Analysis & Detection A_ms Introduce a dilute solution of the sample into the mass spectrometer, often via GC or direct infusion. B_ms Ionize the sample using an appropriate method (e.g., Electron Ionization - EI). A_ms->B_ms C_ms The molecular ion and its fragments are generated in the ion source. B_ms->C_ms D_ms Separate the ions based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole). C_ms->D_ms E_ms Detect the ions and generate a mass spectrum. D_ms->E_ms F_ms Analyze the molecular ion peak, isotopic pattern, and fragmentation pattern. E_ms->F_ms

References

A Comparative Analysis of Catalysts for the Synthesis of 4,4'-Dichlorobutyrophenone: A Guide for Process Optimization and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. 4,4'-Dichlorobutyrophenone is a valuable building block, notably in the synthesis of antipsychotic drugs like Haloperidol. Its synthesis, primarily achieved through the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride, is critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems, supported by experimental data, to facilitate informed decision-making in the laboratory and during process scale-up. We will delve into the mechanistic nuances of traditional Lewis acids, the sustainable advantages of solid acids, and the potential of phase-transfer catalysis to offer a balanced perspective on performance, environmental impact, and practical applicability.

The Central Role of Catalysis in this compound Synthesis

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In the context of this compound synthesis, the reaction involves the activation of 4-chlorobutyryl chloride by a catalyst to generate a highly reactive acylium ion. This electrophile is then attacked by the electron-rich chlorobenzene ring. The catalyst's role is not only to facilitate this reaction but also to influence its regioselectivity, favoring the formation of the desired para-substituted product over ortho and meta isomers. The deactivating nature of the chlorine substituent on the benzene ring presents a challenge, often necessitating robust catalytic systems.[2]

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, selectivity, and sustainability of this compound synthesis. The following table summarizes the performance of representative catalysts from different classes.

Catalyst TypeCatalyst ExampleCatalyst LoadingTemperature (°C)Reaction Time (h)SolventYield (%)Selectivity (para)ReusabilityReference(s)
Traditional Lewis Acid Aluminum Chloride (AlCl₃)Stoichiometric0 - 201 - 4Dichloromethane/Chlorobenzene~90HighNo[3][4]
Modern Lewis Acid Ytterbium Triflate (Yb(OTf)₃)Catalytic (mol%)Ambient - 801 - 12Dichloromethane/NitromethaneGoodModerate to HighYes[5]
Solid Acid Zeolite H-BetaCatalytic1804NoneModerate>88%Yes[6]
Solid Acid Crystalline AluminosilicateCatalytic100 - 400VariableLiquid or Gas PhaseGoodHighYes[7]
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB)Catalytic (mol%)807DMFHighHighNo

Note: Data for some catalysts are for analogous reactions (e.g., synthesis of 4,4'-dichlorobenzophenone or 4-chloro-4'-fluorobutyrophenone) due to the limited availability of direct comparative studies for this compound. These serve as valuable proxies for performance evaluation.

In-Depth Analysis of Catalyst Families

Traditional Lewis Acids: The Workhorse with Drawbacks

Exemplified by: Aluminum Chloride (AlCl₃)

Aluminum chloride is the most common and potent catalyst for Friedel-Crafts acylation.[8] Its high Lewis acidity effectively generates the acylium ion, leading to high yields of the desired product.[3][4] However, its application is fraught with challenges. AlCl₃ is required in stoichiometric amounts because it complexes with the product ketone, necessitating a hydrolytic workup that generates significant aqueous waste. Furthermore, it is highly sensitive to moisture, requiring strictly anhydrous conditions.[5]

Experimental Protocol: Synthesis of this compound using Aluminum Chloride

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous chlorobenzene (which also serves as the reactant). The suspension is cooled to 0°C in an ice bath.

  • Addition of Acyl Chloride: 4-chlorobutyryl chloride (1.0 equivalent) is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Purification: The organic layer is separated, washed with dilute HCl, water, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

cluster_lewis_acid Lewis Acid Catalysis Workflow Setup Setup Reagent Prep Reagent Prep Setup->Reagent Prep Acyl Chloride Addition Acyl Chloride Addition Reagent Prep->Acyl Chloride Addition Reaction Reaction Acyl Chloride Addition->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification

Caption: Workflow for AlCl₃-catalyzed synthesis.

Solid Acids: The Green and Reusable Alternative

Exemplified by: Zeolites (e.g., H-Beta, Crystalline Aluminosilicate)

Solid acid catalysts, particularly zeolites, represent a significant advancement towards greener chemical processes.[6][9] Zeolites are crystalline aluminosilicates with a porous structure that can be tailored to provide shape selectivity, favoring the formation of the less sterically hindered para isomer.[10] Their key advantage is their heterogeneity, which allows for easy separation from the reaction mixture by simple filtration, enabling their reuse and minimizing waste.[6] While they often require higher reaction temperatures, their environmental benefits and potential for continuous flow processes make them highly attractive for industrial applications.[7]

Experimental Protocol: Synthesis of this compound using a Zeolite Catalyst

  • Catalyst Activation: The zeolite catalyst (e.g., H-Beta) is activated by heating under vacuum or a flow of inert gas to remove adsorbed water.

  • Reaction Setup: The activated zeolite, chlorobenzene, and 4-chlorobutyryl chloride are charged into a high-pressure reactor.

  • Reaction: The mixture is heated to the desired temperature (e.g., 180°C) with vigorous stirring for a specified duration (e.g., 4 hours).

  • Catalyst Recovery: After cooling, the reaction mixture is filtered to recover the solid zeolite catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

  • Purification: The filtrate, containing the product, is concentrated under reduced pressure, and the crude product is purified by recrystallization or distillation.

cluster_solid_acid Solid Acid Catalysis Workflow Catalyst Activation Catalyst Activation Reaction Setup Reaction Setup Catalyst Activation->Reaction Setup Reaction Reaction Reaction Setup->Reaction Catalyst Recovery Catalyst Recovery Reaction->Catalyst Recovery Catalyst Recovery->Catalyst Activation Recycle Purification Purification Catalyst Recovery->Purification

Caption: Workflow for Zeolite-catalyzed synthesis.

Phase-Transfer Catalysis: Bridging the Gap for Enhanced Reactivity

Exemplified by: Quaternary Ammonium Salts (e.g., Tetrabutylammonium Bromide - TBAB)

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases.[7] While not as commonly cited for Friedel-Crafts acylation as Lewis or solid acids, PTC offers the potential for milder reaction conditions, reduced solvent usage, and high yields. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of a reactant (e.g., an anion) from an aqueous or solid phase to an organic phase where the reaction occurs. This approach could be particularly beneficial in overcoming the solubility issues of certain reagents and promoting the reaction under less harsh conditions.

Conceptual Experimental Protocol: Synthesis of this compound using Phase-Transfer Catalysis

  • Reaction Setup: A mixture of chlorobenzene, 4-chlorobutyryl chloride, a solid base (e.g., anhydrous potassium carbonate), and a phase-transfer catalyst (e.g., TBAB) in a high-boiling aprotic solvent (e.g., DMF) is prepared in a round-bottom flask.

  • Reaction: The mixture is heated to a moderate temperature (e.g., 80°C) and stirred vigorously for several hours.

  • Work-up: After cooling, the solid base is filtered off.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by conventional methods such as column chromatography or recrystallization.

Mechanistic Considerations and Causality

The choice of catalyst dictates the reaction mechanism and, consequently, the outcome.

cluster_mechanism General Friedel-Crafts Acylation Mechanism Acyl Chloride Acyl Chloride Acylium Ion Acylium Ion Acyl Chloride->Acylium Ion + Catalyst Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + Chlorobenzene Product This compound Sigma Complex->Product - H+

Caption: General mechanism of Friedel-Crafts acylation.

  • Lewis Acids: The strong electrophilicity of the AlCl₃-activated acylium ion drives the reaction forward efficiently, but also increases the likelihood of side reactions if the temperature is not carefully controlled. A potential side reaction is the intramolecular cyclization of the product to form α-tetralone, especially at higher temperatures.[11]

  • Solid Acids: The confined environment within the pores of zeolites can sterically hinder the formation of the bulkier ortho isomer, thus enhancing the selectivity for the desired para product. The Brønsted and Lewis acid sites on the zeolite surface facilitate the reaction in a heterogeneous manner.

  • Phase-Transfer Catalysis: The efficacy of PTC would depend on its ability to generate a sufficiently reactive acylating species in the organic phase. The mechanism is less straightforward than for Lewis or solid acids and may involve the formation of an ion pair between the catalyst and an anionic intermediate.

Concluding Remarks and Future Outlook

The synthesis of this compound offers a clear case study in the evolution of catalytic methodologies.

  • For high-yield, lab-scale synthesis where waste disposal is not a primary concern, traditional Lewis acids like AlCl₃ remain a reliable choice.

  • For large-scale industrial production and processes where sustainability and catalyst reusability are paramount, solid acids, particularly zeolites, present a compelling and environmentally responsible alternative.

  • Phase-transfer catalysis, while less explored for this specific reaction, holds promise for development into a mild and efficient synthetic route and warrants further investigation.

The future of catalyst development for this and similar transformations will undoubtedly focus on enhancing the activity and selectivity of heterogeneous catalysts, exploring novel and robust Lewis acids with improved recyclability, and designing catalytic systems that operate under even milder and more environmentally benign conditions.

References

A Comparative Guide to Synthetic Routes for 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,4'-Dichlorobutyrophenone

This compound is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of antipsychotic drugs and other central nervous system (CNS) agents. Its butyrophenone core is a well-established pharmacophore, and the chlorine substituents provide handles for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. Given its importance, the development of efficient, cost-effective, and environmentally benign synthetic routes to this compound is of considerable interest to the pharmaceutical and fine chemical industries.

This guide provides a comparative analysis of the traditional Friedel-Crafts acylation route and several promising alternative synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and environmental impact.

I. The Traditional Approach: Friedel-Crafts Acylation with Aluminum Chloride

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones.[1] In the context of this compound synthesis, this involves the reaction of chlorobenzene with 4-chlorobutyryl chloride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The key steps are:

  • Formation of the Acylium Ion: Aluminum chloride, a potent Lewis acid, coordinates to the chlorine atom of 4-chlorobutyryl chloride. This polarization facilitates the departure of the chloride ion, generating a highly electrophilic and resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom of the chlorobenzene ring that is bonded to the acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the aluminum chloride catalyst.[2]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol
  • Materials:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Chlorobenzene

    • 4-Chlorobutyryl chloride

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric Acid (HCl), concentrated

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the stirred suspension to 0-5 °C in an ice-water bath.

    • In the dropping funnel, place a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.[2]

    • After the addition is complete, add a solution of chlorobenzene (in excess) in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 10 °C.

    • Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture. Any water present will react with AlCl₃, deactivating the catalyst and generating HCl, which can lead to unwanted side reactions. Therefore, all glassware must be flame-dried, and anhydrous solvents are essential.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of reactants is crucial to control the reaction rate, prevent side reactions such as polychlorination, and minimize the potential for intramolecular cyclization of the product.[2]

  • Stoichiometric Amount of AlCl₃: A key drawback of this method is the need for at least a stoichiometric amount of AlCl₃. The product ketone forms a stable complex with the Lewis acid, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[1] This necessitates a large amount of catalyst, leading to significant waste generation during the aqueous workup.

  • Aqueous Workup with Acid: The acidic workup is necessary to decompose the aluminum chloride-ketone complex and to dissolve the aluminum salts, allowing for the separation of the organic product.

II. Alternative Synthetic Routes: Towards Greener and More Efficient Syntheses

The significant drawbacks of the traditional Friedel-Crafts acylation, namely the large amount of hazardous and corrosive waste generated from the stoichiometric use of AlCl₃, have spurred the development of more sustainable alternatives.[1] These alternative routes often employ reusable solid acid catalysts or more environmentally benign Lewis acids.

A. Zinc Oxide (ZnO) Catalyzed Acylation

Zinc oxide has emerged as a promising, inexpensive, and environmentally friendly catalyst for Friedel-Crafts acylation.[3][4] It can be used in solvent-free conditions at room temperature and is reusable.[3]

Reaction Mechanism

While the precise mechanism is still under investigation, it is believed that the Lewis acidic sites on the surface of the ZnO activate the acyl chloride, making it more susceptible to nucleophilic attack by the aromatic ring. The reaction proceeds on the solid catalyst surface, and the product is then released.

Caption: Workflow for ZnO-Catalyzed Acylation.

Experimental Protocol (Adapted)
  • Materials:

    • Zinc Oxide (ZnO) powder

    • Chlorobenzene

    • 4-Chlorobutyryl chloride

    • Dichloromethane (for washing)

    • Deionized water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, add zinc oxide powder (catalytic amount, e.g., 20 mol%).

    • Add chlorobenzene (excess) and 4-chlorobutyryl chloride (1.0 equivalent) to the flask.

    • Stir the mixture vigorously at room temperature under solvent-free conditions.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • Upon completion, add dichloromethane to the reaction mixture and filter to remove the ZnO catalyst.

    • The recovered ZnO can be washed with dichloromethane, dried, and reused.[3]

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

B. Solid Acid Catalyzed Acylation

Solid acid catalysts, such as zeolites (e.g., H-ZSM-5), montmorillonite clays, and supported heteropoly acids, offer significant advantages in terms of reusability, ease of separation, and reduced waste generation.[5][6] These catalysts possess Brønsted and/or Lewis acid sites that can effectively catalyze the Friedel-Crafts acylation.

Reaction Mechanism

The mechanism with solid acids can vary depending on the nature of the active sites. Brønsted acid sites can protonate the acyl chloride, leading to the formation of the acylium ion. Lewis acid sites can coordinate with the acyl chloride in a manner similar to AlCl₃. The reaction occurs within the pores or on the surface of the catalyst.

Experimental Protocol (Generalized)
  • Materials:

    • Solid Acid Catalyst (e.g., activated H-ZSM-5 zeolite)

    • Chlorobenzene

    • 4-Chlorobutyryl chloride

    • Anhydrous, high-boiling point solvent (e.g., 1,2-dichlorobenzene or solvent-free)

    • Filtration setup

  • Procedure:

    • Activate the solid acid catalyst by heating under vacuum to remove adsorbed water.

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated solid acid catalyst.

    • Add the anhydrous solvent (if used), followed by chlorobenzene and 4-chlorobutyryl chloride.

    • Heat the reaction mixture to the desired temperature (typically 100-180 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture and filter to recover the catalyst.

    • The catalyst can be washed, dried, and reactivated for reuse.[5]

    • The filtrate is then subjected to an appropriate workup (e.g., washing with base and water) and the solvent is removed under reduced pressure.

    • The crude product is purified by standard methods.

III. Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound will depend on various factors, including the desired scale of production, cost considerations, and environmental regulations. The following table provides a comparative overview of the discussed methods.

Parameter Traditional Friedel-Crafts (AlCl₃) ZnO-Catalyzed Acylation Solid Acid Catalyzed Acylation
Catalyst Loading Stoichiometric or excess[1]Catalytic (e.g., 20 mol%)Catalytic
Reaction Temperature Low (0-25 °C)[2]Room Temperature[3]High (100-180 °C)[5]
Reaction Time 2-6 hours[2]1-5 hours4-24 hours
Typical Yield High (>90%)Good to High (70-95%)Moderate to High (60-90%)
Solvent Chlorinated solvents (e.g., DCM)[2]Solvent-free or minimal solvent[3]High-boiling point solvents or solvent-free
Catalyst Reusability No[1]Yes (with washing)[3]Yes (with reactivation)[5]
Waste Generation High (acidic aqueous waste)[1]LowLow
Safety Concerns AlCl₃ is highly corrosive and reacts violently with water.[7] 4-Chlorobutyryl chloride is corrosive and a lachrymator.[8][9][10][11]ZnO is relatively non-toxic.Depends on the specific solid acid.
Cost-Effectiveness High catalyst and waste disposal costs.Low catalyst cost, reusable.Catalyst cost varies, reusable.

IV. Purification of this compound

The final step in the synthesis is the purification of the crude product to obtain this compound of the desired purity. The two most common methods are recrystallization and column chromatography.

  • Recrystallization: This is a convenient method for purifying solid compounds.[12] A suitable solvent system is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[13][14] Common solvents for recrystallization of aryl ketones include ethanol, isopropanol, and hexane/ethyl acetate mixtures.[15] The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.[14]

  • Column Chromatography: For more challenging purifications or to separate isomeric byproducts, column chromatography is a powerful technique.[16][17] A stationary phase, typically silica gel, is used, and a mobile phase (eluent) of appropriate polarity is chosen to separate the components of the mixture based on their differential adsorption to the stationary phase.[17] A non-polar/polar solvent system like hexane/ethyl acetate is commonly employed.

Conclusion and Future Perspectives

While the traditional Friedel-Crafts acylation using aluminum chloride remains a robust and high-yielding method for the synthesis of this compound, its significant environmental drawbacks are a major concern. Alternative routes employing reusable and more environmentally benign catalysts like zinc oxide and solid acids present a compelling case for the future of sustainable chemical manufacturing. Although these greener alternatives may sometimes require more optimization of reaction conditions to achieve comparable yields to the traditional method, their advantages in terms of reduced waste, catalyst reusability, and improved safety profiles are undeniable. Further research into novel and more active solid acid catalysts, as well as the optimization of reaction conditions for existing systems, will undoubtedly pave the way for even more efficient and sustainable syntheses of this important pharmaceutical intermediate.

References

A Comparative Guide to the Biological Efficacy of Butyrophenone Analogs for Neuroreceptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological efficacy of 4,4'-Dichlorobutyrophenone analogs and, more broadly, the well-studied class of butyrophenone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative receptor binding affinities, and functional outcomes of these compounds, supported by detailed experimental protocols.

Introduction: The Butyrophenone Scaffold in Neuropharmacology

The butyrophenone chemical scaffold, characterized by a four-carbon chain with a carbonyl group and a phenyl ring, is a cornerstone in the development of centrally acting pharmaceuticals. While the prompt specifies this compound, the vast majority of potent and clinically relevant analogs feature a fluorine substitution at the para-position of the phenyl ring. This guide will therefore focus on the broader class of pharmacologically active butyrophenones, with a particular emphasis on their application as antipsychotic agents.

The therapeutic effects of many butyrophenone derivatives are primarily mediated through their interaction with dopamine and serotonin receptors in the central nervous system. Haloperidol, a prototypical butyrophenone, has been a benchmark in antipsychotic therapy for decades, exerting its effects through potent antagonism of the dopamine D2 receptor. However, the quest for improved efficacy and reduced side-effect profiles has led to the synthesis and evaluation of a multitude of analogs. This guide will explore the nuances of these analogs, providing a comparative framework for their biological activity.

Structure-Activity Relationships (SAR): Decoding the Butyrophenone Pharmacophore

The biological activity of butyrophenone analogs is exquisitely sensitive to their chemical structure. Key modifications at different positions of the scaffold dictate receptor affinity, selectivity, and overall pharmacological profile.

SAR Butyrophenone General Butyrophenone Structure Aromatic_Ring Aromatic Ring (Ar) Butyrophenone->Aromatic_Ring Para-fluoro substitution enhances activity Carbonyl Carbonyl Group (X) Butyrophenone->Carbonyl Optimal activity with C=O Butyl_Chain Butyl Chain (n=3) Butyrophenone->Butyl_Chain Optimal length is 3 carbons Amino_Nitrogen Aliphatic Amino Nitrogen Butyrophenone->Amino_Nitrogen Required for activity; cyclic form is optimal Aromatic_Substituent Aromatic Substituent (Ar1) Butyrophenone->Aromatic_Substituent Aromatic group needed

Caption: Structure-Activity Relationship of Butyrophenones.

Key SAR insights include:

  • Aromatic Ring (Ar): A fluoro-substituent at the para-position of the aromatic ring generally enhances antipsychotic activity.

  • Carbonyl Group (X): A carbonyl group (C=O) is optimal for activity, although other functionalities can be tolerated.

  • Butyl Chain (n): A three-carbon chain (n=3) between the carbonyl group and the amino nitrogen is optimal for potency. Lengthening or shortening this chain diminishes activity.

  • Aliphatic Amino Nitrogen: This nitrogen is crucial for activity and demonstrates the highest potency when incorporated into a cyclic structure, such as a piperidine ring.

  • Aromatic Substituent (Ar1): An aromatic group attached to the fourth position of the piperidine ring is necessary for high affinity to dopamine receptors.

Comparative Biological Efficacy of Key Butyrophenone Analogs

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several prominent butyrophenone analogs at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)
Haloperidol 97.72[1]1.45[2]--23.6[3]--
Benperidol -------
Bromperidol -------
Droperidol -------
Spiperone -------
Compound 13 -30-150<10117[3]23.6[3]>500295.8[3]
Pipamperone ----High Affinity--

Analysis of Comparative Efficacy:

  • Typical Antipsychotics (e.g., Haloperidol): These compounds exhibit high affinity for the D2 receptor, which is strongly correlated with their antipsychotic potency. However, this high D2 antagonism is also linked to a higher incidence of extrapyramidal side effects (EPS).

  • Atypical Antipsychotics: Newer analogs, often termed "atypical," display a more complex receptor binding profile. For instance, "Compound 13" (4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one) shows moderate affinity for D2 receptors and also interacts with serotonin receptors (5-HT1A and 5-HT2A).[3] This multi-receptor engagement is hypothesized to contribute to a broader spectrum of efficacy, including activity against the negative symptoms of schizophrenia, and a reduced propensity to induce EPS.[3] Pipamperone is another example that, despite being classified as a first-generation antipsychotic, shows significant 5-HT2A binding affinity, foreshadowing the development of atypical agents.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological efficacy of butyrophenone analogs.

In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is adapted from a method for [3H]-Spiperone competition binding.[1][3]

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Receptor source: Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a D2 antagonist).

  • Non-specific binding agent: (+)-Butaclamol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add (+)-butaclamol.

    • Receptor membrane suspension.

  • Initiate Reaction: Add [3H]-Spiperone to all wells at a final concentration of approximately 2-3 times its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Test Compound, Radioligand, Membranes) Prepare_Reagents->Plate_Setup Incubate Incubate to Equilibrium Plate_Setup->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Data Analysis (IC50 and Ki Calculation) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Radioligand Binding Assay.

In Vivo: Catalepsy Induction Assay in Rodents

This protocol is a standard method to assess the potential for a compound to induce extrapyramidal side effects.[4][5]

Objective: To evaluate the cataleptic effects of a butyrophenone analog in rats or mice.

Materials:

  • Test animals: Male Wistar rats or Swiss Webster mice.

  • Test compound and vehicle.

  • Haloperidol as a positive control.

  • A horizontal bar raised approximately 9 cm from the surface.

  • Stopwatch.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room for at least one hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or haloperidol to the animals via the appropriate route (e.g., intraperitoneal injection).

  • Testing: At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.

  • Measurement: Start the stopwatch and measure the time the animal remains in this unnatural posture. The endpoint is when the animal removes one or both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Record the latency to descend for each animal at each time point. Compare the mean latencies of the test compound group to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the descent latency indicates a cataleptic effect.

Conclusion

The butyrophenone scaffold has proven to be a remarkably versatile platform for the development of neurotherapeutics. While the initial focus was on potent dopamine D2 receptor antagonists like haloperidol, subsequent research has revealed the potential for developing analogs with more nuanced, multi-receptor binding profiles. This guide has provided a comparative overview of the biological efficacy of these compounds, highlighting the critical interplay between chemical structure and pharmacological activity. The detailed experimental protocols offer a practical resource for researchers in this field. As our understanding of the complex neurobiology of psychiatric disorders evolves, the continued exploration of butyrophenone analogs holds promise for the development of safer and more effective treatments.

References

A Comparative Guide to the Comprehensive Characterization of a 4,4'-Dichlorobutyrophenone Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the essential analytical methodologies required for the robust characterization of a 4,4'-Dichlorobutyrophenone reference standard. We will explore the qualification of a secondary, in-house standard against a primary compendial standard, detailing the causality behind each experimental choice and presenting the supporting data. This document is intended for researchers, analytical scientists, and drug development professionals who rely on the accuracy and integrity of reference standards for their work.

Section 1: The Imperative of a Well-Characterized Reference Standard

In pharmaceutical analysis, a reference standard serves as the benchmark against which a sample is measured. Its quality and purity are, therefore, critical for achieving scientifically valid results.[1] The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized," a definition echoed by the United States Pharmacopeia (USP).[1][2] These standards are broadly categorized as:

  • Primary Standards: These are of the highest purity and are typically obtained from pharmacopeias like the USP or European Pharmacopoeia (EP).[1] They are extensively characterized and their use is often mandated by regulatory agencies without the need for further qualification by the end-user.[1]

  • Secondary Standards (or Working Standards): These are standards established by a laboratory or manufacturer by demonstrating their traceability to a primary reference standard.[3] They are used for routine analysis to conserve the more expensive and often limited supply of primary standards.[4]

The qualification of a secondary standard is a rigorous process that must confirm its identity, purity, and potency relative to the primary standard.[4] This guide will walk through a model qualification process for an in-house batch of this compound.

Section 2: Analyte Profile: this compound

This compound is a chemical intermediate often used in the synthesis of active pharmaceutical ingredients (APIs). Its presence as a process impurity or related substance in a final drug product must be monitored and controlled. This necessitates a reliable reference standard for analytical method development, validation, and routine quality control.

PropertyValueSource
IUPAC Name 4-chloro-1-(4-chlorophenyl)butan-1-onePubChem[5]
CAS Number 40877-09-6PubChem[5]
Molecular Formula C₁₀H₁₀Cl₂OPubChem[5]
Molecular Weight 217.09 g/mol PubChem[5]
Appearance White to light yellow powder/crystalSigma-Aldrich[6]
Melting Point 144-146 °CChemicalBook[6]

Section 3: Establishing Identity: A Triad of Orthogonal Spectroscopic Techniques

Confirming the chemical structure of a reference standard is the foundational step in its qualification. Relying on a single technique is insufficient; instead, we employ a set of orthogonal methods—techniques that measure different properties of the molecule—to build a self-validating system of identification.[7] For our this compound standard, we utilize NMR, Mass Spectrometry, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the chemical structure by mapping the carbon-hydrogen framework. We acquire both ¹H NMR and ¹³C NMR spectra.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons and the three methylene groups of the butyrophenone chain.

  • ¹³C NMR (Carbon-13 NMR): This provides a count of the unique carbon atoms in the molecule, distinguishing between aromatic, carbonyl, and aliphatic carbons.

Comparative NMR Data Summary:

AssignmentExpected ¹H Shift (ppm)In-House Standard ¹H Shift (ppm)Expected ¹³C Shift (ppm)In-House Standard ¹³C Shift (ppm)
Aromatic (ortho to C=O)~7.9 (d, 2H)7.92 (d, 2H)~129129.1
Aromatic (meta to C=O)~7.5 (d, 2H)7.51 (d, 2H)~131130.9
Methylene (α to C=O)~3.2 (t, 2H)3.23 (t, 2H)~3838.2
Methylene (β to C=O)~2.2 (quint, 2H)2.25 (quint, 2H)~2727.3
Methylene (γ to C=O)~3.7 (t, 2H)3.71 (t, 2H)~4544.8
Carbonyl CarbonN/AN/A~198197.9
Aromatic (ipso-Cl)N/AN/A~140139.8
Aromatic (ipso-C=O)N/AN/A~135135.2

Note: Expected shifts are estimated based on standard chemical shift tables and substituent effects.[8][9] The data confirms that the proton and carbon environments of the in-house standard align perfectly with the expected structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation analysis. We use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to obtain the exact mass of the molecular ion.

  • Expected Exact Mass: 216.0109 Da for [C₁₀H₁₀³⁵Cl₂O]+.

  • Observed Mass (In-House Standard): 216.0112 Da.

The observed mass is within 2 ppm of the theoretical mass, confirming the elemental composition. The isotopic pattern, showing characteristic M, M+2, and M+4 peaks due to the two chlorine atoms, further validates the presence of two chlorine atoms in the structure.

Predicted Fragmentation Pathway:

M [M]+. m/z 217 F1 [M-C4H8Cl]+. m/z 139 M->F1 - C4H8Cl F2 [C7H4ClO]+. m/z 111 F1->F2 - CO

Caption: Predicted MS fragmentation of this compound.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of our in-house standard was compared to that of the primary standard, showing identical absorption bands.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~1685C=O (Aryl Ketone) Stretch
~1590, 1485C=C Aromatic Ring Stretch
~1220C-CO-C Stretch
~830C-H Aromatic Out-of-Plane Bend (para-substituted)
~750C-Cl Stretch

The congruence across all three spectroscopic techniques provides unequivocal confirmation of the identity of the in-house this compound standard.

Section 4: Purity Assessment: A Quantitative Multi-faceted Approach

Purity assignment is not a single measurement but a composite value derived from multiple independent tests.[7] This mass balance approach ensures that all potential impurities (organic, inorganic, water, residual solvents) are accounted for.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the main component and quantifying any organic, process-related impurities.[10] A gradient reverse-phase method was developed to ensure separation of this compound from potential precursors and degradation products.

HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp 30 °C

Comparative Purity Data:

StandardRetention Time (min)Main Peak Area %Total Impurity Area %
Primary Standard 12.599.95%0.05%
In-House Standard 12.599.81%0.19%

The in-house standard shows a high degree of chromatographic purity, albeit slightly lower than the primary standard, with minor impurities detected.

Ancillary Purity Tests

To complete the purity profile, we perform tests for non-chromatographically active impurities.

Test MethodPurposePrimary Standard ResultIn-House Standard Result
Karl Fischer Titration Quantifies water content0.03%0.08%
Headspace GC-MS Quantifies residual solvents<0.01% (Toluene)0.05% (Toluene)
Sulphated Ash (ROI) Quantifies inorganic impurities<0.01%0.02%

Section 5: Final Purity Assignment and Comparison

The final purity value is calculated using the mass balance approach, which provides a more accurate representation of the compound's purity than a single chromatographic measurement.

Purity (as is) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

node_input node_input node_process node_process node_output node_output P100 100% Calc Mass Balance Calculation P100->Calc HPLC Chromatographic Impurities HPLC->Calc KF Water Content (Karl Fischer) KF->Calc GC Residual Solvents (Headspace GC) GC->Calc ROI Inorganic Impurities (Sulphated Ash) ROI->Calc Purity Assigned Purity Calc->Purity

Caption: Workflow for assigning purity via the mass balance method.

Final Purity Comparison:

ParameterPrimary StandardIn-House Standard
Chromatographic Purity99.95%99.81%
Water Content0.03%0.08%
Residual Solvents<0.01%0.05%
Inorganic Impurities<0.01%0.02%
Assigned Purity (as is) ≥99.9% 99.66%

Section 6: Conclusion and Recommendations

The comprehensive characterization confirms the identity of the in-house this compound standard. The mass balance analysis assigns it a purity of 99.66%.

  • Comparison: The in-house material is of high quality, with its identity being unequivocally confirmed against the primary standard. Its purity is slightly lower, primarily due to a small increase in organic impurities, water content, and residual solvent.

  • Recommendation: The Primary Standard should be reserved for critical applications such as the definitive qualification of other standards and for use in regulatory filings where a compendial standard is required.[11] The In-House Secondary Standard is fully suitable for routine use in quantitative applications (e.g., assays, impurity testing in raw materials and finished products), provided its assigned purity of 99.66% is used in all calculations to ensure accuracy. This conserves the primary standard and represents a cost-effective and scientifically sound approach to reference standard management.[4]

Section 7: Detailed Experimental Protocols

NMR Spectroscopy
  • Preparation: Accurately weigh ~10 mg of the standard into an NMR tube. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz spectrometer.

  • Processing: Process the data using appropriate software. Reference the spectra to the TMS peak at 0.00 ppm. Integrate ¹H signals and assign peaks based on chemical shifts and coupling patterns.

High-Resolution Mass Spectrometry (HRMS)
  • Preparation: Prepare a ~10 µg/mL solution of the standard in acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source of a Q-TOF mass spectrometer at a flow rate of 5 µL/min.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a suitable lock mass for internal calibration.

  • Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical value.

HPLC Purity Analysis
  • Standard Preparation: Accurately prepare a stock solution of the standard in acetonitrile at ~1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • System Setup: Equilibrate the HPLC system (described in Section 4.1) with the initial mobile phase conditions (60:40 Water:Acetonitrile) for at least 30 minutes.

  • Injection: Inject 10 µL of the standard preparation.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak and any impurities. The sum of all impurity peak areas constitutes the "Total Impurity Area %".

References

A Comparative Guide to the Isomeric Purity Analysis of Dichlorobutyrophenone: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichlorobutyrophenone is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the butyrophenone class of antipsychotics. The isomeric purity of this precursor is a critical quality attribute, as positional isomers can lead to the formation of unwanted, potentially toxic, by-products, thereby compromising the safety and efficacy of the final drug product.[1] This guide provides a comprehensive comparison of two robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the determination of isomeric purity in dichlorobutyrophenone samples. We delve into the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer a head-to-head comparison of performance data to empower researchers and drug development professionals in selecting the optimal technique for their specific analytical needs.

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

The butyrophenone scaffold is the foundation for many essential drugs, most notably antipsychotic agents that act as dopamine D2 receptor antagonists.[2] Dichlorobutyrophenone serves as a key building block in the multi-step synthesis of these complex molecules.[3] The chlorination of the phenyl ring can result in six possible positional isomers (e.g., 2,3-, 2,4-, 3,4-dichloro), each with distinct physicochemical properties.

The presence of an incorrect positional isomer in the dichlorobutyrophenone starting material is not a trivial matter. It can have cascading effects on the manufacturing process and the final API:

  • Compromised API Quality: Unwanted isomers can react differently in subsequent synthetic steps, leading to the generation of impurities that are difficult to separate from the target API, affecting its overall purity and potency.[1]

  • Safety Concerns: Isomeric impurities may exhibit different toxicological profiles, posing a significant risk to patient safety.[4][5] Regulatory bodies like the FDA and EMA have stringent requirements for the control of such impurities.[6][7][8]

  • Inefficient Synthesis: The presence of impurities can interfere with reaction kinetics, reduce yields, and complicate downstream purification, ultimately increasing manufacturing costs.[1]

Therefore, a robust, validated analytical method for quantifying isomeric purity is not merely a quality control check; it is a fundamental requirement for ensuring the integrity of the entire drug development process.

Analytical Strategy: Selecting the Right Tool for Isomer Separation

The primary challenge in analyzing dichlorobutyrophenone isomers lies in their structural similarity, which often results in very close physical properties like boiling points and polarity. This necessitates a high-resolution separation technique. The two most prominent and widely adopted methods in the pharmaceutical industry for this type of analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[9][10][11]

  • Gas Chromatography (GC) is an ideal candidate for compounds that are volatile or semi-volatile and thermally stable.[12][13] Dichlorobutyrophenone fits this profile, and the high efficiency of modern capillary GC columns offers exceptional resolving power for closely related isomers.[14] Coupling GC with a Mass Spectrometer (MS) provides definitive peak identification and unparalleled sensitivity.[9]

  • High-Performance Liquid Chromatography (HPLC) is a highly versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[11] Its operation at ambient temperatures makes it suitable for a broader range of compounds, including any potential thermally labile impurities.[12][13] Its robustness and ease of use have made it a workhorse for quality control laboratories worldwide.[15]

This guide will focus on a comparative evaluation of a capillary GC-MS method and a reversed-phase HPLC-UV method, providing the necessary data to make an informed decision.

The Overall Analytical Workflow

A well-defined workflow ensures consistency and reliability in the analytical results. The process, from sample handling to the final report, follows a logical sequence that incorporates quality checks at every stage.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Inspection SamplePrep Sample Preparation (Dilution in appropriate solvent) SampleReceipt->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis StandardPrep Standard Preparation (Reference & Impurity Standards) StandardPrep->Analysis DataProc Data Acquisition & Processing (Integration, Identification) Analysis->DataProc PurityCalc Purity Calculation (% Area Normalization) DataProc->PurityCalc Report Final Report Generation (COA) PurityCalc->Report G node_prep Sample Preparation Dilute 10 mg sample in 10 mL Ethyl Acetate. Vortex to dissolve. node_inject Autosampler Injection Volume: 1 µL Mode: Split (50:1 ratio) node_prep->node_inject node_inlet GC Inlet Temperature: 280°C Purpose: Rapid volatilization node_inject->node_inlet node_sep GC Separation Column: 30m x 0.25mm, 0.25µm DB-5ms Oven Program: 150°C (1 min), ramp 10°C/min to 280°C (5 min) Carrier: Helium, 1.2 mL/min node_inlet->node_sep node_ms MS Detection Transfer Line: 280°C Ion Source: 230°C (EI) Mode: Full Scan (50-400 m/z) for ID SIM mode for Quantification node_sep->node_ms node_data Data Analysis Integrate peaks. Identify isomers via mass spectra. Quantify using Area %. node_ms->node_data G node_prep Sample Preparation Dilute 10 mg sample in 10 mL Acetonitrile. Sonicate to dissolve. node_inject Autosampler Injection Volume: 10 µL Flow-through needle wash node_prep->node_inject node_pump HPLC Pumping System Mobile Phase: Acetonitrile:Water (65:35 v/v) Flow Rate: 1.0 mL/min Mode: Isocratic node_inject->node_pump node_sep HPLC Separation Column: 150mm x 4.6mm, 5µm C18 Column Temp: 30°C Purpose: Differential partitioning node_pump->node_sep node_uv UV Detection Wavelength: 254 nm Rationale: Strong absorbance by the phenyl ring node_sep->node_uv node_data Data Analysis Integrate peaks. Identify based on retention time. Quantify using Area %. node_uv->node_data

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4'-Dichlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,4'-Dichlorobutyrophenone, a halogenated organic compound. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for waste management in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No: 40877-09-6) is a chlorinated ketone with a distinct hazard profile that dictates its disposal pathway.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Damage: Causes skin irritation and is capable of causing serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

This combination of human health and environmental hazards classifies this compound as a hazardous waste, necessitating a disposal protocol that mitigates these risks. The presence of chlorine atoms in its structure places it in the category of halogenated organic waste , a critical distinction for proper waste segregation.[2]

Core Principles of Halogenated Waste Disposal

The fundamental principle for disposing of this compound is segregation . Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[2] Co-mingling this waste with non-halogenated solvents can contaminate a larger volume of waste, significantly increasing disposal costs and environmental liability.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.

Materials Required:

  • Designated, properly labeled, and compatible hazardous waste container for halogenated organic liquids.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • Laboratory coat

  • Chemical fume hood

  • Hazardous waste tags

Procedure:

  • Work in a Ventilated Area: All handling and transfer of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Don Appropriate PPE: Before handling the waste, ensure you are wearing the appropriate PPE to prevent skin and eye contact.

  • Select the Correct Waste Container:

    • Use a container specifically designated for "Halogenated Organic Waste."[2][5] These are often color-coded (e.g., green labels) or clearly marked.[2]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition with a secure, leak-proof cap.[6][7]

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[4][5]

    • The tag must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations or formulas).[5]

      • An accurate estimation of the concentration and volume.

      • The date of initial accumulation.

      • The name of the principal investigator or laboratory group.

  • Waste Transfer:

    • Carefully transfer the this compound waste into the designated container.

    • Crucially, do not mix with non-halogenated solvents, strong acids or bases, or heavy metal waste.[3]

  • Secure Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[4][5]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be in a secondary containment tray to manage potential leaks.[4]

  • Requesting Disposal:

    • Once the container is nearly full (do not overfill), or if it has been stored for a period approaching your institution's limit (often 90 days for large quantity generators), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[4][8]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb large quantities.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

Data Presentation: Hazard Summary
Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed--INVALID-LINK--[1]
Skin Corrosion/IrritationH315Causes skin irritation--INVALID-LINK--[1]
Serious Eye Damage/IrritationH318Causes serious eye damage--INVALID-LINK--[1]
Specific Target Organ ToxicityH335May cause respiratory irritation--INVALID-LINK--[1]
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effects--INVALID-LINK--
Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_storage Storage & Collection start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood container_select Select 'Halogenated Organic Waste' Container fume_hood->container_select labeling Affix Hazardous Waste Tag (Full Name, Date, PI) container_select->labeling transfer Transfer Waste to Container labeling->transfer seal Keep Container Tightly Sealed transfer->seal saa Store in Secondary Containment in Satellite Accumulation Area seal->saa collection Request EHS Pickup (When Full or Time Limit Reached) saa->collection end Proper Disposal via Incineration collection->end

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 4,4'-Dichlorobutyrophenone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, this guide provides essential, experience-driven directives for the safe handling of 4,4'-Dichlorobutyrophenone. This compound presents significant health risks that necessitate stringent adherence to personal protective equipment (PPE) protocols. This document moves beyond a simple checklist to instill a deep understanding of why each piece of equipment is critical, ensuring your safety is not a matter of chance, but of informed, deliberate practice.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is a hazardous chemical with the following classifications under the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications underscore the critical need for a comprehensive PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Your Armor: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Laboratory Task Minimum PPE Requirements
Weighing and Aliquoting (Solid) Chemical splash goggles, face shield, lab coat, long pants, closed-toe shoes, double gloves (inner and outer), and a NIOSH-approved respirator.
Solution Preparation and Transfers Chemical splash goggles, face shield, lab coat, long pants, closed-toe shoes, and double gloves (inner and outer).
Reaction Monitoring and Work-up Chemical splash goggles, lab coat, long pants, closed-toe shoes, and double gloves (inner and outer).
Hand Protection: A Critical Barrier

Given that this compound is a chlorinated ketone, the choice of glove material is crucial. Standard nitrile gloves, commonly used in laboratories, are not recommended for prolonged contact with ketones as they offer poor resistance.

  • Recommended Glove Types:

    • Butyl Rubber: Offers good to excellent resistance to ketones and esters.[2]

    • Viton™: Provides excellent resistance to chlorinated and aromatic solvents.[3][4]

  • Gloving Practice:

    • Double Gloving: Always wear two pairs of gloves. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach in the outer glove.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

    • Immediate Replacement: If you suspect any chemical contact with your gloves, remove them immediately and wash your hands thoroughly before donning a new pair. Never reuse disposable gloves.[3]

Eye and Face Protection: Shielding from Severe Damage

Due to the risk of serious eye damage, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should fit snugly around the eyes to protect from splashes from all angles.

  • Face Shield: A face shield must be worn in addition to chemical splash goggles, especially when handling the solid form or preparing solutions, to protect the entire face from splashes and airborne particles.

Respiratory Protection: Guarding Against Inhalation Hazards

When handling the solid form of this compound, there is a risk of inhaling airborne particles, which can cause respiratory irritation.

  • Respirator Type: A NIOSH-approved air-purifying respirator is required.

    • For particulates, a respirator equipped with N95, R95, or P100 filters is recommended. The "P" series is oil-proof and may be preferable in a laboratory setting where oil-based aerosols could be present.

    • For protection against organic vapors that may be present, a combination cartridge with an organic vapor (OV) cartridge and a particulate filter is the most protective option.[5][6]

  • Fit Testing: All personnel required to wear a respirator must be fit-tested annually to ensure a proper seal.

Protective Clothing:

A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes, is the minimum requirement for body protection.

Operational Plan: Donning and Doffing Procedures

The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.

Donning Procedure

The following sequence should be followed when putting on your PPE:

Donning_Procedure Hand_Hygiene 1. Hand Hygiene Lab_Coat 2. Lab Coat/Coveralls Hand_Hygiene->Lab_Coat Respirator 3. Respirator Lab_Coat->Respirator Goggles_Shield 4. Goggles & Face Shield Respirator->Goggles_Shield Gloves 5. Gloves Goggles_Shield->Gloves

Figure 1: Recommended PPE Donning Sequence.
  • Hand Hygiene: Wash your hands thoroughly with soap and water.[7]

  • Lab Coat/Coveralls: Put on your lab coat and fasten all buttons.

  • Respirator: If required, don your respirator and perform a seal check.[7]

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by your face shield.

  • Gloves: Don your inner pair of gloves, followed by your outer pair. Ensure the cuffs of the outer gloves go over the sleeves of your lab coat.[7]

Doffing Procedure

The doffing process is a high-risk activity for contamination. Follow these steps carefully, considering the outside of your PPE to be contaminated.

Doffing_Procedure Outer_Gloves 1. Remove Outer Gloves Face_Shield_Goggles 2. Remove Face Shield & Goggles Outer_Gloves->Face_Shield_Goggles Lab_Coat 3. Remove Lab Coat/Coveralls Face_Shield_Goggles->Lab_Coat Inner_Gloves 4. Remove Inner Gloves Lab_Coat->Inner_Gloves Respirator 5. Remove Respirator Inner_Gloves->Respirator Hand_Hygiene 6. Hand Hygiene Respirator->Hand_Hygiene

Figure 2: Recommended PPE Doffing Sequence.
  • Remove Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[8]

  • Remove Face Shield and Goggles: Remove your face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Remove Lab Coat/Coveralls: Unbutton your lab coat and roll it down your arms and body, turning it inside out as you go. This will contain the contamination on the inside.

  • Remove Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Remove Respirator: If worn, remove your respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[7]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Exposure:

    • Immediately go to the nearest safety shower.

    • Remove all contaminated clothing while under the shower.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[9]

    • Seek immediate medical attention.

  • Eye Exposure:

    • Proceed immediately to the nearest eyewash station.

    • Hold your eyelids open and flush your eyes with a continuous stream of water for at least 15-20 minutes.[9][10][11]

    • Do not rub your eyes.

    • Seek immediate medical attention from an ophthalmologist.[10]

Disposal Plan: Managing Contaminated PPE

All PPE contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

  • Segregation: All contaminated disposable PPE (gloves, lab coats, etc.) must be collected in a designated, clearly labeled hazardous waste container.[12][13] Do not mix with general laboratory waste.

  • Containerization: Use a leak-proof container with a secure lid for solid waste.

  • Disposal: Follow your institution's hazardous waste disposal procedures. This typically involves collection by a certified hazardous waste management company.[12]

By internalizing and rigorously applying these procedures, you build a system of safety that protects you and your colleagues. Your diligence is the most critical component of a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.